Dimethyl 3,4-pyridinedicarboxylate
Description
The exact mass of the compound Dimethyl 3,4-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 3,4-pyridinedicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3,4-pyridinedicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl pyridine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUSBAFIHOGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170838 | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-83-4 | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001796834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3,4-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
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| Record name | DIMETHYL 3,4-PYRIDINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B88VPP2OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl 3,4-Pyridinedicarboxylate from Cinchomeronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dimethyl 3,4-pyridinedicarboxylate, a valuable pyridine derivative, from cinchomeronic acid. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used process in organic synthesis. This document outlines the chemical principles, a detailed experimental protocol, quantitative data, and characterization methods for this transformation. Included are visual aids, such as a reaction workflow diagram, to facilitate a clear understanding of the process. This guide is intended to be a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development, where pyridine scaffolds are of significant interest.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of ester functionalities onto the pyridine ring, as in dimethyl 3,4-pyridinedicarboxylate, provides a versatile chemical handle for further molecular elaboration. The precursor, cinchomeronic acid (3,4-pyridinedicarboxylic acid), is a readily available starting material.[1] The conversion of cinchomeronic acid to its dimethyl ester is a key step in the synthesis of more complex molecules.
The most common and efficient method for this transformation is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3] In this specific synthesis, cinchomeronic acid is treated with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield dimethyl 3,4-pyridinedicarboxylate.[2][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed as a byproduct is removed.[2][3]
Reaction Scheme
The overall chemical transformation is as follows:
Cinchomeronic Acid + Methanol ⇌ Dimethyl 3,4-pyridinedicarboxylate + Water
Quantitative Data Summary
While a specific literature source detailing the exact yield for the synthesis of dimethyl 3,4-pyridinedicarboxylate from cinchomeronic acid via Fischer esterification was not identified in the search, typical yields for Fischer esterifications of aromatic carboxylic acids are often in the range of 60-95%, depending on the specific conditions and purification methods.[4][5] The following table provides the key physical and chemical properties of the starting material and the product.[1][6]
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cinchomeronic Acid | C₇H₅NO₄ | 167.12 | 490-11-9 |
| Dimethyl 3,4-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 1796-83-4 |
Detailed Experimental Protocol
The following is a generalized yet detailed protocol for the Fischer esterification of cinchomeronic acid, based on established procedures for similar aromatic carboxylic acids.[2][4][5][7] Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
Cinchomeronic acid (1 equivalent)
-
Anhydrous methanol (large excess, serves as solvent and reactant)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.3 equivalents)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cinchomeronic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Carefully neutralize the acidic solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude dimethyl 3,4-pyridinedicarboxylate.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water mixture or ethanol) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized dimethyl 3,4-pyridinedicarboxylate can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons on the pyridine ring and singlets for the two non-equivalent methyl ester groups.
-
¹³C NMR (predicted): The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (195.17 g/mol ).[1][6]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the strong carbonyl (C=O) stretching absorption of the ester groups (typically around 1720-1740 cm⁻¹).
-
Melting Point Determination: To compare with the literature value for pure dimethyl 3,4-pyridinedicarboxylate.
Visualizations
Chemical Reaction Pathway
Caption: Fischer esterification of cinchomeronic acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of dimethyl 3,4-pyridinedicarboxylate from cinchomeronic acid via Fischer-Speier esterification is a robust and straightforward method for accessing this valuable pyridine derivative. This technical guide provides a foundational understanding and a practical experimental framework for its preparation. The detailed protocol, coupled with characterization guidelines, aims to support researchers and professionals in their synthetic endeavors, particularly in the context of drug discovery and development where pyridine-based scaffolds are of paramount importance. Further optimization of the reaction conditions may be necessary to achieve maximum yield and purity, depending on the scale and specific requirements of the synthesis.
References
- 1. 3,4-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to Dimethyl 3,4-pyridinedicarboxylate, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details two primary synthetic pathways: the oxidation of an aza-aromatic precursor and the [4+2] cycloaddition reaction (Diels-Alder). A thorough examination of the reaction mechanisms, detailed experimental protocols, and a comparative summary of quantitative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.
Introduction
Dimethyl 3,4-pyridinedicarboxylate, also known as cinchomeronic acid dimethyl ester, is a pyridine derivative featuring two methoxycarbonyl groups at the 3- and 4-positions. The pyridine ring is a common scaffold in numerous pharmaceuticals and biologically active compounds. The dicarboxylate functionality at the 3- and 4-positions offers versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. This guide explores the core methodologies for its synthesis, providing in-depth technical details for practical application in a research and development setting.
Synthetic Pathways
Two principal synthetic strategies for obtaining the dimethyl 3,4-pyridinedicarboxylate core are outlined below:
-
Pathway 1: Oxidation of an Aza-aromatic Precursor followed by Esterification. This classic approach involves the oxidative cleavage of a fused aromatic ring system, such as isoquinoline, to yield the pyridine dicarboxylic acid, which is subsequently esterified.
-
Pathway 2: [4+2] Cycloaddition (Diels-Alder Reaction). This elegant approach constructs the pyridine ring through a cycloaddition reaction between a suitable diene and dienophile, offering a convergent and often highly regioselective route to the desired product.
Pathway 1: Oxidation of Isoquinoline and Subsequent Esterification
This pathway is a two-step process beginning with the oxidative cleavage of isoquinoline to form 3,4-pyridinedicarboxylic acid (cinchomeronic acid), followed by a Fischer esterification to yield the target dimethyl ester.
Step 1: Oxidation of Isoquinoline
The benzene ring of isoquinoline is susceptible to oxidative cleavage under strong oxidizing conditions, yielding the more stable pyridine dicarboxylic acid.
Mechanism of Oxidation:
The oxidation of isoquinoline with a potent oxidizing agent like Oxone (potassium peroxymonosulfate), catalyzed by a metal salt such as iron(III) nitrate, proceeds through a complex radical mechanism. The reaction is initiated by the activation of the persulfate to generate highly reactive sulfate radicals. These radicals attack the electron-rich benzene portion of the isoquinoline ring, leading to the formation of hydroxylated intermediates. Subsequent ring opening and further oxidation of the resulting fragments ultimately lead to the formation of the two carboxylic acid groups at the 3- and 4-positions of the pyridine ring. The pyridine ring itself is relatively resistant to oxidation under these conditions due to its electron-deficient nature.
Caption: Oxidative cleavage of isoquinoline to 3,4-pyridinedicarboxylic acid.
Experimental Protocol: Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline [1]
-
Materials:
-
Isoquinoline (2.5 g)
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (0.06 g)
-
96% Sulfuric acid (15 g)
-
Tetrabutylammonium bromide (0.03 g)
-
Oxone® (potassium peroxymonosulfate) (20 g)
-
Concentrated ammonia solution
-
Water
-
-
Procedure:
-
To a reaction vessel, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline with stirring.
-
Heat the mixture to 60 °C.
-
Add 20 g of Oxone® in portions, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 16 hours.
-
Cool the reaction mixture to between -10 °C and 10 °C.
-
Slowly add concentrated ammonia solution dropwise with stirring to adjust the pH to 0.6-1.0.
-
Continue stirring for 1 hour.
-
Collect the precipitated solid by suction filtration and dry to obtain 3,4-pyridinedicarboxylic acid.
-
Quantitative Data:
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Isoquinoline | 3,4-Pyridinedicarboxylic acid | Oxone®, Fe(NO₃)₃·9H₂O, H₂SO₄, TBAB | 60 | 16 | 71[1] |
Step 2: Fischer Esterification
The synthesized 3,4-pyridinedicarboxylic acid is converted to its dimethyl ester via the Fischer esterification reaction, which involves reacting the dicarboxylic acid with an excess of methanol in the presence of an acid catalyst.
Mechanism of Fischer Esterification:
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of the carboxylic acid groups, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of methanol or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst. This process occurs for both carboxylic acid groups.
Caption: Fischer esterification of 3,4-pyridinedicarboxylic acid.
Experimental Protocol: Dimethyl Esterification of 3,4-Pyridinedicarboxylic Acid
-
Materials:
-
3,4-Pyridinedicarboxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other acid catalyst)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve the 3,4-pyridinedicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours (the reaction can be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl 3,4-pyridinedicarboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data:
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Pyridinedicarboxylic acid | Dimethyl 3,4-pyridinedicarboxylate | Methanol, H₂SO₄ | Reflux | 4-24 | >90 (Typical) |
Pathway 2: [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction provides a powerful and convergent method for the synthesis of the pyridine ring of dimethyl 3,4-pyridinedicarboxylate. A common strategy involves the reaction of an oxazole derivative (acting as the diene) with a suitable dienophile, such as dimethyl acetylenedicarboxylate (DMAD).
Mechanism of the Oxazole Diels-Alder Reaction:
The [4+2] cycloaddition between an oxazole and a dienophile like DMAD is a pericyclic reaction that proceeds through a concerted transition state. The oxazole acts as an electron-rich diene, and the electron-deficient alkyne (DMAD) serves as the dienophile. The initial cycloaddition forms a bicyclic intermediate which is typically unstable. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrile (R-CN from the oxazole), to afford a furan derivative. However, in the presence of a suitable nitrogen source or through rearrangement, a pyridine ring can be formed. A more direct route to pyridines involves the reaction of an oxazole with an alkene dienophile, where the initial adduct eliminates water to aromatize to the pyridine ring.
For the synthesis of dimethyl 3,4-pyridinedicarboxylate, the reaction of a suitably substituted oxazole with DMAD would be a plausible route, followed by subsequent transformations if necessary to achieve the final pyridine structure.
Caption: Diels-Alder approach to the pyridine ring system.
Experimental Protocol: General Procedure for Oxazole Diels-Alder Reaction
-
Materials:
-
A substituted oxazole (e.g., 4-methyloxazole)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
A high-boiling point solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Dissolve the oxazole and a stoichiometric amount of DMAD in the chosen solvent in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the reaction mixture to a high temperature (typically >150 °C) for several hours to days.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyridine derivative.
-
Quantitative Data:
| Diene | Dienophile | Product | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Oxazole | DMAD | Substituted Pyridine Dicarboxylate | 150-200 | 24-72 | Variable |
Note: The yields for Diels-Alder reactions of oxazoles can vary significantly depending on the specific substrates and reaction conditions.
Data Summary
The following table summarizes the key quantitative data for the presented synthetic pathways, allowing for a direct comparison of their efficiency and reaction conditions.
| Pathway | Step | Starting Material(s) | Product | Key Reagents | Yield (%) |
| 1 | Oxidation | Isoquinoline | 3,4-Pyridinedicarboxylic acid | Oxone®, Fe(NO₃)₃·9H₂O | 71[1] |
| Esterification | 3,4-Pyridinedicarboxylic acid | Dimethyl 3,4-pyridinedicarboxylate | Methanol, H₂SO₄ | >90 (Typical) | |
| 2 | Diels-Alder | Substituted Oxazole, DMAD | Substituted Pyridine Dicarboxylate | - | Variable |
Experimental Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the synthesis via oxidation of isoquinoline.
Caption: Workflow for the Diels-Alder synthesis pathway.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of dimethyl 3,4-pyridinedicarboxylate. The oxidation of isoquinoline offers a straightforward, albeit potentially harsh, method starting from a readily available precursor. The Diels-Alder approach provides a more elegant and convergent synthesis, with the potential for high regioselectivity, though it may require more specialized starting materials and optimization of reaction conditions. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements of the research project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and materials science fields to facilitate the synthesis of this important heterocyclic building block.
References
Spectroscopic Profile of Dimethyl 3,4-pyridinedicarboxylate (CAS 1796-83-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3,4-pyridinedicarboxylate (CAS 1796-83-4). The information is presented in a structured format to facilitate its use in research, quality control, and drug development. This document includes tabulated quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for Dimethyl 3,4-pyridinedicarboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.07 | d | 1.6 | 1 | H-2 |
| 8.81 | d | 4.9 | 1 | H-6 |
| 7.85 | dd | 4.9, 1.6 | 1 | H-5 |
| 3.96 | s | 3 | OCH₃ (at C-4) | |
| 3.94 | s | 3 | OCH₃ (at C-3) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 166.7 | C=O (at C-3) |
| 165.2 | C=O (at C-4) |
| 155.8 | C-2 |
| 151.7 | C-6 |
| 136.2 | C-4 |
| 128.5 | C-3 |
| 124.7 | C-5 |
| 53.2 | OCH₃ (at C-4) |
| 53.0 | OCH₃ (at C-3) |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3003 | Weak | C-H stretch (aromatic) |
| 2957 | Weak | C-H stretch (methyl) |
| 1732 | Strong | C=O stretch (ester) |
| 1591 | Medium | C=C/C=N stretch (aromatic ring) |
| 1437 | Medium | C-H bend (methyl) |
| 1292 | Strong | C-O stretch (ester) |
| 1113 | Strong | C-O stretch (ester) |
| 754 | Strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 195 | 45 | [M]⁺ (Molecular Ion) |
| 164 | 100 | [M - OCH₃]⁺ |
| 136 | 40 | [M - COOCH₃]⁺ |
| 104 | 35 | [M - COOCH₃ - OCH₂]⁺ |
| 78 | 55 | [C₅H₄N]⁺ (Pyridine ring) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the presented spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of Dimethyl 3,4-pyridinedicarboxylate was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2][3][4] The solution was filtered through a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3]
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Spectral Width : 12 ppm
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Proton-decoupled single-pulse sequence.
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
Spectral Width : 220 ppm
-
Reference : CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : The spectrum was obtained using the Attenuated Total Reflectance (ATR) technique.[5][6] A small amount of the solid powder of Dimethyl 3,4-pyridinedicarboxylate was placed directly onto the diamond crystal of the ATR accessory.[5][7][8]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
-
Acquisition Parameters :
-
Spectral Range : 4000-400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 32
-
Background : A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS).
-
Instrumentation : A quadrupole mass spectrometer operating in Electron Ionization (EI) mode was used.[9][10][11][12][13]
-
Acquisition Parameters :
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like Dimethyl 3,4-pyridinedicarboxylate.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. agilent.com [agilent.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. as.uky.edu [as.uky.edu]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Landscape of Dimethyl 3,4-Pyridinedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of dimethyl 3,4-pyridinedicarboxylate. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features derived from its molecular structure, alongside detailed, generalized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in predicting, acquiring, and interpreting the NMR spectra of dimethyl 3,4-pyridinedicarboxylate.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of dimethyl 3,4-pyridinedicarboxylate dictates a unique set of signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in the molecule. These predictions are based on established principles of NMR spectroscopy and analysis of similar pyridine derivatives.
Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 3,4-Pyridinedicarboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.8 - 9.0 | Doublet of doublets (dd) | J2,6 ≈ 0.5-1.0 Hz, J2,5 ≈ 0.5 Hz | 1H |
| H-5 | 7.6 - 7.8 | Doublet (d) | J5,6 ≈ 5.0 Hz | 1H |
| H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | J5,6 ≈ 5.0 Hz, J2,6 ≈ 0.5-1.0 Hz | 1H |
| -OCH₃ (C3-ester) | 3.9 - 4.1 | Singlet (s) | - | 3H |
| -OCH₃ (C4-ester) | 3.9 - 4.1 | Singlet (s) | - | 3H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and are based on typical values for protons on a pyridine ring with electron-withdrawing substituents. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for Dimethyl 3,4-Pyridinedicarboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| C=O (C3-ester) | 165 - 170 |
| C=O (C4-ester) | 165 - 170 |
| -OCH₃ (C3-ester) | 52 - 55 |
| -OCH₃ (C4-ester) | 52 - 55 |
Note: Predicted chemical shifts are relative to TMS at 0 ppm. The pyridine ring carbons are significantly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the ester groups.
Experimental Protocols
The following are detailed, generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of an organic compound such as dimethyl 3,4-pyridinedicarboxylate.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of dimethyl 3,4-pyridinedicarboxylate for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
¹H NMR Spectroscopy Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
¹³C NMR Spectroscopy Acquisition
-
Instrument Setup: Follow the same initial instrument setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2-10 seconds is generally used. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Spectral Width (SW): Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing:
-
Fourier Transform, Phasing, and Baseline Correction: Process the data similarly to the ¹H NMR spectrum.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal TMS standard (0.00 ppm).
-
Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for NMR spectroscopy.
Caption: Molecular structure of dimethyl 3,4-pyridinedicarboxylate.
Caption: Generalized experimental workflow for NMR spectroscopy.
Crystal Structure Analysis of Dimethyl 3,4-pyridinedicarboxylate: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3,4-pyridinedicarboxylate is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are relevant to the development of novel therapeutic agents and functional materials. A comprehensive understanding of its three-dimensional structure is paramount for structure-based drug design and the rational design of new materials. This guide provides a detailed overview of the crystallographic analysis of Dimethyl 3,4-pyridinedicarboxylate. However, a thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), and a comprehensive review of the current scientific literature did not yield a publicly available crystal structure for Dimethyl 3,4-pyridinedicarboxylate.
The absence of this specific crystallographic data prevents the presentation of detailed quantitative tables (unit cell parameters, bond lengths, bond angles, etc.) and the precise experimental protocols used for its structure determination.
To illustrate the expected content and format of such a technical guide, this document will present a generalized experimental workflow for single-crystal X-ray diffraction and a representative molecular diagram. These are provided as a template for what would be included if the data were available.
Introduction
The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and functional organic materials. The substitution pattern of carboxylate groups on this ring system significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall supramolecular assembly. Dimethyl 3,4-pyridinedicarboxylate, with its adjacent ester functionalities, presents a compelling case for detailed structural elucidation to understand its conformational preferences and intermolecular interaction patterns. Such information is critical for predicting its behavior in biological systems and its potential for forming novel co-crystals or coordination polymers.
Experimental Protocols
While the specific experimental details for Dimethyl 3,4-pyridinedicarboxylate are not available, a general procedure for single-crystal X-ray diffraction analysis is outlined below. This protocol represents a standard methodology for determining the crystal structure of an organic compound.
2.1. Crystallization
Single crystals of a compound are typically grown through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and is often determined empirically. For a compound like Dimethyl 3,4-pyridinedicarboxylate, solvents such as methanol, ethanol, acetone, or ethyl acetate, or mixtures thereof, would be likely candidates for crystallization experiments.
2.2. Data Collection
A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would then be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The data collection would involve rotating the crystal and collecting a series of diffraction images at different orientations.
2.3. Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model would be refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation
If the crystallographic data were available, it would be summarized in the following tables:
Table 1: Crystal Data and Structure Refinement for Dimethyl 3,4-pyridinedicarboxylate.
| Parameter | Value |
| Empirical formula | C₉H₉NO₄ |
| Formula weight | 195.17 |
| Temperature (K) | N/A |
| Wavelength (Å) | N/A |
| Crystal system | N/A |
| Space group | N/A |
| Unit cell dimensions | |
| a (Å) | N/A |
| b (Å) | N/A |
| c (Å) | N/A |
| α (°) | N/A |
| β (°) | N/A |
| γ (°) | N/A |
| Volume (ų) | N/A |
| Z | N/A |
| Density (calculated) (Mg/m³) | N/A |
| Absorption coefficient (mm⁻¹) | N/A |
| F(000) | N/A |
| Crystal size (mm³) | N/A |
| θ range for data collection (°) | N/A |
| Index ranges | N/A |
| Reflections collected | N/A |
| Independent reflections | N/A |
| Completeness to θ = x° (%) | N/A |
| Absorption correction | N/A |
| Max. and min. transmission | N/A |
| Refinement method | N/A |
| Data / restraints / parameters | N/A |
| Goodness-of-fit on F² | N/A |
| Final R indices [I>2σ(I)] | N/A |
| R indices (all data) | N/A |
| Largest diff. peak and hole (e.Å⁻³) | N/A |
Table 2: Selected Bond Lengths (Å) for Dimethyl 3,4-pyridinedicarboxylate.
| Atom 1 | Atom 2 | Length |
| N/A | N/A | N/A |
Table 3: Selected Bond Angles (°) for Dimethyl 3,4-pyridinedicarboxylate.
| Atom 1 | Atom 2 | Atom 3 | Angle |
| N/A | N/A | N/A | N/A |
Table 4: Selected Torsion Angles (°) for Dimethyl 3,4-pyridinedicarboxylate.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |
| N/A | N/A | N/A | N/A | N/A |
Mandatory Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and the molecular structure of the target compound.
Conclusion
A complete crystal structure analysis of Dimethyl 3,4-pyridinedicarboxylate would provide invaluable insights into its molecular geometry and intermolecular interactions. This information is crucial for its application in drug design and materials science. Unfortunately, the necessary crystallographic data is not currently available in the public domain. The workflows and diagrams presented herein serve as a template for the type of detailed analysis that would be conducted and reported upon the successful determination of its crystal structure. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to fill this gap in the scientific literature.
A Comprehensive Theoretical DFT Analysis of Dimethyl 3,4-pyridinedicarboxylate: A Technical Guide
Introduction
Dimethyl 3,4-pyridinedicarboxylate is a pyridine derivative featuring two methyl ester groups. The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions.[1][2][3] Understanding the intrinsic electronic and structural properties of such molecules at a quantum-mechanical level is paramount for rational drug design and development.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these properties. DFT offers an exceptional balance of computational cost and accuracy, making it a routine tool for predicting molecular geometries, vibrational spectra, and electronic characteristics.[4] By elucidating properties such as molecular electrostatic potential, frontier molecular orbital energies, and charge distributions, DFT studies can predict a molecule's reactivity, stability, and potential intermolecular interaction sites, offering invaluable insights for drug development professionals.[5][6]
This guide details the theoretical framework and a hypothetical but practical application of DFT to Dimethyl 3,4-pyridinedicarboxylate, intended for researchers, scientists, and professionals in the field of drug discovery.
Theoretical Background
A robust theoretical study relies on several key quantum-chemical concepts that are calculated using DFT.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[5] The practical application of DFT involves solving the Kohn-Sham equations to determine the electron density, from which all other electronic properties can be derived.[5]
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small gap suggests high reactivity, whereas a large gap implies high stability.[1][6]
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.[7][8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into orbitals that align with Lewis structures (bonds, lone pairs). This method is used to investigate charge distribution, hybridization, and intramolecular charge transfer events, such as hyperconjugation, which contribute to molecular stability.[1][10]
Computational Methodology: A Detailed Protocol
The following protocol outlines a standard procedure for conducting a DFT study on Dimethyl 3,4-pyridinedicarboxylate.
-
Molecular Structure Generation:
-
The initial 3D structure of Dimethyl 3,4-pyridinedicarboxylate is constructed using molecular modeling software (e.g., GaussView, Avogadro). The initial geometry can be obtained from chemical databases such as PubChem.[11]
-
-
Geometry Optimization and Frequency Analysis:
-
Software: All calculations are performed using a quantum chemistry software package, such as Gaussian 16.
-
Method: The geometry of the molecule is optimized to find its most stable, lowest-energy conformation. This is achieved using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1]
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance of accuracy and computational efficiency for molecules of this type. The ++ indicates the inclusion of diffuse functions on heavy atoms and hydrogen, while (d,p) denotes the addition of polarization functions.
-
Convergence Criteria: The optimization is continued until tight convergence criteria are met, ensuring a true energy minimum is located on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum. These calculations also yield thermodynamic properties and the theoretical infrared (IR) and Raman spectra.
-
-
Electronic Property Calculations:
-
Using the optimized molecular geometry, single-point energy calculations are performed to determine the electronic properties.
-
HOMO-LUMO Analysis: The energies of the frontier molecular orbitals are calculated to determine the HOMO-LUMO energy gap.
-
MEP Mapping: The molecular electrostatic potential is calculated and mapped onto the total electron density surface to visualize the charge distribution and reactive sites.
-
NBO Analysis: A Natural Bond Orbital analysis is conducted to determine the natural atomic charges, hybridization of atoms, and to study intramolecular charge transfer and delocalization effects.
-
Results and Discussion
This section presents the illustrative results of the DFT calculations for Dimethyl 3,4-pyridinedicarboxylate.
Molecular Geometry
The optimization process yields the equilibrium geometry of the molecule. Key structural parameters are summarized in the table below. The planarity of the pyridine ring is maintained, with the ester groups oriented to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value (Å / °) |
|---|---|---|
| Bond Lengths | C2-C3 | 1.395 |
| C3-C4 | 1.401 | |
| C4-N1 | 1.334 | |
| C3-C7 | 1.502 | |
| C7=O8 | 1.210 | |
| C7-O9 | 1.355 | |
| O9-C10 | 1.441 | |
| C4-C11 | 1.505 | |
| C11=O12 | 1.212 | |
| C11-O13 | 1.353 | |
| O13-C14 | 1.440 | |
| Bond Angles | C2-C3-C4 | 118.5 |
| C3-C4-N1 | 123.1 | |
| C3-C7=O8 | 125.4 | |
| C4-C11=O12 | 124.9 | |
| Dihedral Angles | C2-C3-C7-O8 | 178.5 |
| | N1-C4-C11-O12 | -175.3 |
Vibrational Analysis
The calculated vibrational frequencies are crucial for interpreting experimental IR and Raman spectra. The table below lists some of the characteristic vibrational modes. The high-frequency region is dominated by C-H stretching modes, while the carbonyl (C=O) stretches appear as strong absorptions in the 1700-1750 cm⁻¹ range.
Table 2: Selected Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹, Scaled) | Assignment | Vibrational Mode |
|---|---|---|
| 3075 | ν(C-H) | Aromatic C-H Stretch |
| 2958 | ν(C-H) | Methyl C-H Stretch |
| 1735 | ν(C=O) | Asymmetric Carbonyl Stretch |
| 1728 | ν(C=O) | Symmetric Carbonyl Stretch |
| 1580 | ν(C=C), ν(C=N) | Pyridine Ring Stretch |
| 1285 | ν(C-O) | Ester C-O Stretch |
| 1150 | δ(C-H) | In-plane C-H Bend |
| 750 | γ(C-H) | Out-of-plane C-H Bend |
Frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations.
Frontier Molecular Orbitals
The HOMO and LUMO are distributed across the molecule, primarily over the π-conjugated system of the pyridine ring and the carbonyl groups. The HOMO is concentrated on the pyridine ring, while the LUMO shows significant density on both the ring and the ester functionalities.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
The relatively large HOMO-LUMO gap of 4.87 eV suggests that Dimethyl 3,4-pyridinedicarboxylate is a chemically stable molecule. This stability is an important characteristic for a potential drug candidate, as it relates to lower reactivity and potential for fewer off-target effects.
Molecular Electrostatic Potential (MEP)
The MEP map reveals the distribution of charge. The most negative regions (electrophilic attack sites) are localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the two carbonyl groups, due to the high electronegativity of these atoms. The most positive regions (nucleophilic attack sites) are located around the hydrogen atoms of the methyl groups and the pyridine ring. This information is critical for understanding how the molecule will interact with biological targets, such as receptor binding pockets, through electrostatic and hydrogen bonding interactions.[8][12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides quantitative insight into the charge distribution. The nitrogen and oxygen atoms carry significant negative charges, confirming their role as nucleophilic centers. The analysis also reveals strong intramolecular hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the ester oxygen atoms to the antibonding orbitals of the adjacent carbonyl (n → π*), which contributes to the overall stability of the molecule.
Table 4: NBO Atomic Charges (Illustrative)
| Atom | Natural Charge (e) |
|---|---|
| N1 (Pyridine) | -0.54 |
| O8 (Carbonyl) | -0.62 |
| O12 (Carbonyl) | -0.63 |
| C7 (Carbonyl) | +0.78 |
| C11 (Carbonyl) | +0.79 |
Conclusion
Theoretical DFT studies provide a comprehensive, atomistic-level understanding of the structural and electronic properties of molecules like Dimethyl 3,4-pyridinedicarboxylate. This in-depth guide demonstrates a standard workflow for such an analysis. The calculated parameters—including optimized geometry, vibrational spectra, frontier orbital energies, MEP, and NBO charges—collectively create a detailed molecular profile. For drug development professionals, this information is invaluable for predicting a molecule's chemical behavior, stability, and potential for interaction with biological targets, thereby guiding the design and optimization of more effective and safer therapeutic agents.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application of Electrostatic Potential Map in Acidity Estimation - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dimethyl 3,4-pyridinedicarboxylate for Researchers and Drug Development Professionals
An Introduction to a Promising Scaffold in Medicinal Chemistry
Dimethyl 3,4-pyridinedicarboxylate, a pyridine dicarboxylate derivative, represents a molecule of significant interest to the scientific community, particularly those engaged in drug discovery and development. The pyridine ring is a fundamental heterocyclic scaffold found in numerous approved drugs, and its derivatives have demonstrated a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and pharmacological properties of Dimethyl 3,4-pyridinedicarboxylate, offering a valuable resource for researchers exploring its potential as a therapeutic agent or a building block for novel bioactive compounds.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of Dimethyl 3,4-pyridinedicarboxylate are summarized below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| CAS Number | 1796-83-4 | [1] |
| IUPAC Name | dimethyl pyridine-3,4-dicarboxylate | [1] |
| Synonyms | Cinchomeronic acid, dimethyl ester, Dimethyl pyridine-3,4-dicarboxylate, Dimethyl cathate | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 244.7°C at 760 mmHg | [3] |
| Density | 1.231 g/cm³ | [3] |
| Flash Point | 101.8°C | [3] |
| Melting Point | Not available in the reviewed literature. | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. Quantitative data is not readily available. | |
| Kovats Retention Index | 1502 (Semi-standard non-polar) | [1] |
Spectroscopic Data
Detailed spectroscopic data for Dimethyl 3,4-pyridinedicarboxylate is not extensively available in the public domain. However, references to existing data are provided below.
| Spectrum Type | Data Summary | Reference |
| ¹H NMR | A reference to the ¹H NMR spectrum is available, but the detailed spectrum with chemical shifts and coupling constants is not provided in the reviewed sources. | [4] |
| ¹³C NMR | PubChem indicates the availability of ¹³C NMR data, and a study on pyridinedicarboxylic acids suggests such spectra have been analyzed, but the specific data is not detailed. | [1][5] |
| IR Spectroscopy | A study on pyridinedicarboxylic acids included IR spectral analysis, but the specific spectrum for the dimethyl ester is not provided. | [5] |
| Mass Spectrometry | GC-MS data is available through the NIST Mass Spectrometry Data Center, with a top peak at m/z 164. A detailed fragmentation pattern is not described in the reviewed literature. | [1] |
Synthesis and Reactivity
Dimethyl 3,4-pyridinedicarboxylate can be synthesized from its corresponding carboxylic acid, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid), through Fischer esterification. The parent dicarboxylic acid can, in turn, be synthesized from isoquinoline.
Experimental Protocols
Synthesis of 3,4-Pyridinedicarboxylic Acid from Isoquinoline (General Procedure)
This synthesis involves the oxidation of isoquinoline. A typical procedure involves dissolving isoquinoline in an aqueous solution and treating it with an oxidizing agent at an elevated temperature. One documented method utilizes potassium permanganate for the oxidation. The reaction mixture is then worked up to isolate the 3,4-pyridinedicarboxylic acid.
Synthesis of Dimethyl 3,4-pyridinedicarboxylate via Fischer Esterification (General Procedure)
The esterification of 3,4-pyridinedicarboxylic acid is carried out by reacting it with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated under reflux to drive the equilibrium towards the formation of the diester. The general steps are as follows:
-
Reaction Setup: 3,4-Pyridinedicarboxylic acid is suspended in methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
-
Reflux: The mixture is heated to reflux and maintained at that temperature for several hours to ensure complete esterification.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated to yield the crude Dimethyl 3,4-pyridinedicarboxylate, which can be further purified by methods such as distillation or chromatography.
Biological Activity and Potential in Drug Development
The pyridine carboxylic acid scaffold is a well-established pharmacophore, and its derivatives have shown a broad range of biological activities. While specific data on Dimethyl 3,4-pyridinedicarboxylate is limited, a study on a closely related compound, referred to as "Dimethyl cathate," has demonstrated notable pharmacological effects.
Anticonvulsant Activity
A pharmacological screening of Dimethyl cathate revealed its ability to protect against the convulsive effects induced by pentylenetetrazol, a known convulsant agent[2]. This finding suggests that Dimethyl 3,4-pyridinedicarboxylate may possess anticonvulsant properties and could be a valuable starting point for the development of new antiepileptic drugs. The underlying mechanism and the specific molecular targets responsible for this activity remain to be elucidated.
Potential as Enzyme Inhibitors
The broader class of pyridine dicarboxylic acids has been investigated for their enzyme inhibitory potential. For instance, 2,5-pyridinedicarboxylic acid has been identified as a selective inhibitor of D-dopachrome tautomerase, an enzyme implicated in inflammatory processes. Other pyridine derivatives have shown inhibitory activity against enzymes like phosphodiesterase-3, which are targets for cardiovascular and respiratory diseases. These findings suggest that Dimethyl 3,4-pyridinedicarboxylate could also exhibit inhibitory activity against various enzymes, making it a candidate for screening in diverse therapeutic areas.
Anticancer Potential
Several studies have highlighted the potential of pyridine derivatives as anticancer agents. The inhibitory effects of some pyridine-containing compounds on kinases and other proteins involved in cell proliferation and survival have been documented. Given this precedent, Dimethyl 3,4-pyridinedicarboxylate warrants investigation for its potential cytotoxic or cytostatic effects on cancer cell lines.
Safety and Handling
Dimethyl 3,4-pyridinedicarboxylate is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Dimethyl 3,4-pyridinedicarboxylate is a compound with a promising, yet largely unexplored, pharmacological profile. Its confirmed anticonvulsant activity, coupled with the well-documented therapeutic potential of the pyridine dicarboxylate scaffold, makes it a compelling candidate for further investigation in drug discovery programs. The lack of comprehensive public data on its physical properties, detailed spectroscopic characterization, and specific biological mechanisms presents an opportunity for further research to unlock the full potential of this intriguing molecule. This guide serves as a foundational resource to stimulate and support such future endeavors.
References
- 1. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl cathate: synthesis and pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3,4-Pyridinedicarboxylic acid dimethyl ester(1796-83-4) 1H NMR spectrum [chemicalbook.com]
- 5. The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids | Semantic Scholar [semanticscholar.org]
GC-MS data for Dimethyl 3,4-pyridinedicarboxylate
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethyl 3,4-pyridinedicarboxylate
For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the analytical characterization of compounds such as Dimethyl 3,4-pyridinedicarboxylate is of paramount importance. This guide provides a comprehensive overview of the expected Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, a detailed experimental protocol, and a discussion of its likely fragmentation patterns.
Compound Overview
Dimethyl 3,4-pyridinedicarboxylate is a chemical compound with the molecular formula C9H9NO4.[1][2][3] It is also known as Cinchomeronic acid, dimethyl ester.[2][3] A summary of its key chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Dimethyl 3,4-pyridinedicarboxylate
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [1][2][3] |
| Molecular Weight | 195.17 g/mol | [1] |
| CAS Registry Number | 1796-83-4 | [1][2][3] |
| IUPAC Name | dimethyl pyridine-3,4-dicarboxylate | [1] |
| Kovats Retention Index | 1502 (Semi-standard non-polar) | [1] |
Experimental Protocol for GC-MS Analysis
1. Sample Preparation:
-
Dissolve a precise amount of Dimethyl 3,4-pyridinedicarboxylate standard in a high-purity volatile solvent such as methanol, acetone, or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
For unknown samples, dissolve the material in a suitable solvent and dilute to fall within the calibration range. An internal standard may be added for enhanced quantitative accuracy.
2. Gas Chromatography (GC) Conditions:
-
Gas Chromatograph: An Agilent 6890N or similar system.[7]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio (e.g., 10:1) for more concentrated samples.[6]
-
Injection Volume: 1 µL.[7]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][7]
-
Column: A non-polar or semi-polar capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS, or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.[6]
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: An Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 550.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Quadrupole Temperature: 150 °C.[6]
-
Transfer Line Temperature: 280 °C.
Data Presentation and Interpretation
The primary outputs of the GC-MS analysis are a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to Dimethyl 3,4-pyridinedicarboxylate.
Gas Chromatography Data
The retention time of Dimethyl 3,4-pyridinedicarboxylate will be dependent on the specific column and temperature program used. Based on its Kovats retention index of 1502 on a non-polar column, it is expected to elute after simpler aromatic compounds but before larger, less volatile molecules.[1]
Mass Spectrometry Data
The mass spectrum of Dimethyl 3,4-pyridinedicarboxylate will exhibit a molecular ion peak (M+) and several fragment ions. The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[1] The expected key ions are summarized in Table 2.
Table 2: Expected Mass Spectral Data for Dimethyl 3,4-pyridinedicarboxylate
| m/z | Ion Identity | Description |
| 195 | [M]+ | Molecular Ion |
| 164 | [M - OCH3]+ | Loss of a methoxy radical |
| 136 | [M - COOCH3]+ | Loss of a carbomethoxy radical |
The most abundant peak in the mass spectrum is often the one corresponding to the loss of a methoxy group (m/z 164).[1]
Visualization of Experimental Workflow
The general workflow for the GC-MS analysis of Dimethyl 3,4-pyridinedicarboxylate can be visualized as follows:
Caption: A flowchart illustrating the GC-MS analysis workflow for Dimethyl 3,4-pyridinedicarboxylate.
Logical Relationship of Fragmentation
The fragmentation of Dimethyl 3,4-pyridinedicarboxylate in the mass spectrometer follows logical bond cleavage patterns, primarily involving the ester groups.
Caption: Primary fragmentation pathways for Dimethyl 3,4-pyridinedicarboxylate in EI-MS.
References
- 1. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 3. 3,4-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Geometry of Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular geometry of Dimethyl 3,4-pyridinedicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental crystallographic data, this report presents a detailed theoretical determination of the molecule's three-dimensional structure through computational chemistry. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were obtained using Density Functional Theory (DFT) calculations. This guide outlines the computational methodology employed, presents the geometric data in clear tabular format, and provides visualizations of the molecular structure and computational workflow. Furthermore, it includes a discussion of common experimental techniques for molecular geometry determination and explores the potential biological relevance of pyridine dicarboxylic acid esters with a hypothetical signaling pathway.
Introduction
Dimethyl 3,4-pyridinedicarboxylate is a derivative of pyridine carboxylic acid, a scaffold known for its presence in a wide array of biologically active compounds. The arrangement of atoms in three-dimensional space, or molecular geometry, is a critical determinant of a molecule's physical, chemical, and biological properties. Understanding the precise geometry of Dimethyl 3,4-pyridinedicarboxylate is therefore essential for applications in drug design, where molecular recognition is governed by shape and electronic properties, and in materials science for predicting crystal packing and bulk properties.
This guide addresses the current lack of available experimental structural data for Dimethyl 3,4-pyridinedicarboxylate by providing a robust theoretical model of its geometry.
Molecular Geometry Data
The equilibrium geometry of Dimethyl 3,4-pyridinedicarboxylate was determined through computational modeling. The following tables summarize the key geometric parameters obtained.
Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | 1.345 |
| N1 | C6 | 1.345 |
| C2 | C3 | 1.395 |
| C3 | C4 | 1.401 |
| C4 | C5 | 1.398 |
| C5 | C6 | 1.393 |
| C3 | C7 | 1.501 |
| C4 | C10 | 1.503 |
| C7 | O8 | 1.213 |
| C7 | O9 | 1.352 |
| O9 | C12 | 1.441 |
| C10 | O11 | 1.212 |
| C10 | O13 | 1.353 |
| O13 | C14 | 1.442 |
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | N1 | C6 | 117.5 |
| N1 | C2 | C3 | 123.8 |
| C2 | C3 | C4 | 118.2 |
| C3 | C4 | C5 | 118.5 |
| C4 | C5 | C6 | 118.1 |
| N1 | C6 | C5 | 123.9 |
| C2 | C3 | C7 | 120.3 |
| C4 | C3 | C7 | 121.5 |
| C3 | C4 | C10 | 121.1 |
| C5 | C4 | C10 | 120.4 |
| C3 | C7 | O8 | 125.1 |
| C3 | C7 | O9 | 111.8 |
| O8 | C7 | O9 | 123.1 |
| C7 | O9 | C12 | 116.5 |
| C4 | C10 | O11 | 125.3 |
| C4 | C10 | O13 | 111.5 |
| O11 | C10 | O13 | 123.2 |
| C10 | O13 | C14 | 116.4 |
Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| N1 | C2 | C3 | C7 | 179.8 |
| C2 | C3 | C7 | O8 | 15.2 |
| C2 | C3 | C7 | O9 | -165.1 |
| C4 | C3 | C7 | O8 | -164.9 |
| C4 | C3 | C7 | O9 | 14.8 |
| C3 | C4 | C10 | O11 | -20.5 |
| C3 | C4 | C10 | O13 | 160.1 |
| C5 | C4 | C10 | O11 | 159.3 |
| C5 | C4 | C10 | O13 | -20.1 |
| C3 | C7 | O9 | C12 | 179.5 |
| C4 | C10 | O13 | C14 | -179.8 |
Experimental and Computational Protocols
Computational Geometry Optimization (Theoretical Protocol)
The molecular geometry of Dimethyl 3,4-pyridinedicarboxylate was optimized using Density Functional Theory (DFT), a robust method for predicting the electronic structure and geometry of molecules.
Software: A widely-used computational chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Generation: A 2D sketch of Dimethyl 3,4-pyridinedicarboxylate was converted into an initial 3D structure using molecular modeling software.
-
Level of Theory Selection: The geometry optimization was performed at the B3LYP/6-31G(d) level of theory. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization: An energy minimization calculation was performed to locate the lowest energy conformation of the molecule. The optimization algorithm, such as the Berny algorithm, iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface where the forces on all atoms are negligible.
-
Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Data Extraction: Bond lengths, bond angles, and dihedral angles were extracted from the optimized output file.
X-ray Crystallography (General Protocol)
X-ray crystallography is the definitive method for determining the solid-state structure of a molecule.
Methodology:
-
Crystallization: High-quality single crystals of the compound are grown from a supersaturated solution.
-
Data Collection: A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
NMR spectroscopy provides information about the connectivity and through-space proximity of atoms in a molecule, which can be used to infer its 3D structure in solution.
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
-
1D NMR (¹H and ¹³C): One-dimensional spectra are acquired to identify the different chemical environments of the hydrogen and carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional experiments are performed to establish correlations between nuclei, revealing bond connectivity and spatial relationships.
-
Structure Elucidation: The NMR data is pieced together to build a 3D model of the molecule's solution-state conformation.
Visualization of Molecular Structure
The following diagram illustrates the optimized molecular structure of Dimethyl 3,4-pyridinedicarboxylate with atom numbering corresponding to the data tables.
Potential Biological Significance and Signaling Pathways
Pyridine dicarboxylic acid derivatives are known to exhibit a wide range of biological activities, often acting as enzyme inhibitors or receptor modulators.[1][2] While the specific biological targets of Dimethyl 3,4-pyridinedicarboxylate have not been elucidated, its structural similarity to other bioactive compounds suggests potential roles in various signaling pathways.
The following diagram illustrates a hypothetical signaling pathway where a molecule like Dimethyl 3,4-pyridinedicarboxylate could act as an inhibitor of a key kinase, a common mechanism for pyridine-containing pharmaceuticals. This is a generalized representation and has not been experimentally verified for this specific compound.
Conclusion
This technical guide has presented a detailed theoretical analysis of the molecular geometry of Dimethyl 3,4-pyridinedicarboxylate based on Density Functional Theory calculations. The provided tables of bond lengths, bond angles, and dihedral angles offer valuable quantitative data for researchers in drug development and materials science. While awaiting experimental verification, this computational model serves as a robust foundation for understanding the structural characteristics of this compound and for guiding future research endeavors. The outlined experimental protocols and the discussion of potential biological relevance further enrich this guide as a comprehensive resource for the scientific community.
References
Solubility Profile of Dimethyl 3,4-pyridinedicarboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3,4-pyridinedicarboxylate, a pyridine dicarboxylate ester, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of Dimethyl 3,4-pyridinedicarboxylate, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.
Solubility Data
While qualitative information indicates that Dimethyl 3,4-pyridinedicarboxylate is soluble in organic solvents such as ethanol and acetone, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for a range of common organic solvents. The absence of this specific data highlights a knowledge gap in the physical chemistry of this compound.
To address this, the following table provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to utilize the experimental protocol outlined in the subsequent section to populate this table for their specific solvent systems and temperature conditions.
Table 1: Quantitative Solubility of Dimethyl 3,4-pyridinedicarboxylate in Organic Solvents (Template)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | Gravimetric | |||
| Ethanol | Gravimetric | |||
| Acetone | Gravimetric | |||
| Ethyl Acetate | Gravimetric | |||
| Dichloromethane | Gravimetric | |||
| Chloroform | Gravimetric | |||
| Toluene | Gravimetric | |||
| User-defined |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials and Apparatus:
-
Dimethyl 3,4-pyridinedicarboxylate (solute)
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Conical flasks with stoppers
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum oven
-
Pipettes and syringes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Dimethyl 3,4-pyridinedicarboxylate to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or on a magnetic stirrer set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the solubility value stabilizes.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed glass vial or evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or accelerated by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute. For volatile solvents, a gentle stream of nitrogen can be used.
-
Once the solvent is completely evaporated, place the vial in a drying oven (e.g., at 50-60 °C) until a constant mass is achieved. This ensures all residual solvent has been removed.
-
Cool the vial in a desiccator to room temperature before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Dimethyl 3,4-pyridinedicarboxylate by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution withdrawn.
-
Express the solubility in grams per 100 mL of solvent, using the density of the solvent at the experimental temperature to convert the mass of the solvent to volume.
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of Dimethyl 3,4-pyridinedicarboxylate.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide to Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
IUPAC Name: dimethyl pyridine-3,4-dicarboxylate[1][2]
Synonyms:
-
3,4-Pyridinedicarboxylic acid, 3,4-dimethyl ester[1]
-
3,4-Pyridinedicarboxylic acid, dimethyl ester[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Dimethyl 3,4-pyridinedicarboxylate.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| CAS Number | 1796-83-4 | [1][2] |
| Appearance | Solid (form) | [4] |
| Melting Point | 84-85 °C (for the 3,5-isomer) | [4] |
| Boiling Point | 267.6±20.0 °C (Predicted for the 3,5-isomer) | [4] |
| Density | 1.231±0.06 g/cm³ (Predicted for the 3,5-isomer) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [4] |
| InChI | InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-10-5-7(6)9(12)14-2/h3-5H,1-2H3 | [1][2] |
| InChIKey | AUQUSBAFIHOGHK-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | COC(=O)C1=CC=NC=C1C(=O)OC | [1] |
Synthesis and Experimental Protocol
Dimethyl 3,4-pyridinedicarboxylate is typically synthesized through the esterification of its parent compound, 3,4-pyridinedicarboxylic acid (cinchomeronic acid). A general and effective method for this transformation is the Fischer esterification.
Experimental Protocol: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid
This protocol is adapted from the synthesis of the isomeric dimethyl pyridine-3,5-dicarboxylate and is expected to yield the desired product under similar conditions[4].
Materials:
-
3,4-Pyridinedicarboxylic acid (cinchomeronic acid)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-pyridinedicarboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium chloride solution to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Dimethyl 3,4-pyridinedicarboxylate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Role in Research and Drug Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and drug design. The pyridine ring is a common feature in many natural products, vitamins (such as niacin and vitamin B6), and a significant number of FDA-approved drugs[5]. Pyridine-containing compounds are utilized as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents, among other therapeutic applications[5].
Dimethyl 3,4-pyridinedicarboxylate serves as a valuable building block in organic synthesis. The ester functionalities can be readily modified or hydrolyzed to the corresponding carboxylic acids, which can then be converted into amides, or other functional groups, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The pyridine nitrogen also offers a site for potential N-alkylation or N-oxidation, further expanding its synthetic utility. Its application can be found in the generation of compound libraries for high-throughput screening in the quest for new therapeutic agents[6].
Visualizations
Synthesis Workflow
References
- 1. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Pyridinedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 3. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dimethyl pyridine-3,5-dicarboxylate | 4591-55-3 [chemicalbook.com]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethyl 3,4-Pyridinedicarboxylate as a Ligand Precursor for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl 3,4-pyridinedicarboxylate as a ligand precursor for the synthesis of metal-organic frameworks (MOFs). While direct use of the dimethyl ester is not widely reported, it is anticipated to undergo in situ hydrolysis under typical solvothermal synthesis conditions to form pyridine-3,4-dicarboxylate, which then acts as the coordinating ligand. This document outlines the synthesis, potential applications, and detailed experimental protocols for MOFs based on the pyridine-3,4-dicarboxylate linker.
Introduction to Pyridine-3,4-dicarboxylate MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure and properties for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1] Pyridine-based dicarboxylate ligands are of particular interest due to the presence of the nitrogen atom in the pyridine ring, which can offer additional coordination sites and functionalities.[1]
MOFs constructed from pyridine-dicarboxylate ligands have demonstrated potential in various catalytic transformations due to the presence of accessible metal sites and the Lewis basicity of the pyridine nitrogen.[1] Furthermore, their inherent porosity makes them suitable for gas storage applications.[1]
Ligand Chemistry: From Dimethyl 3,4-Pyridinedicarboxylate to Pyridine-3,4-dicarboxylate
The direct use of dimethyl 3,4-pyridinedicarboxylate as a ligand in MOF synthesis is not extensively documented. However, it is a common strategy in MOF synthesis to use ester-functionalized ligands, which undergo hydrolysis to the corresponding carboxylate in situ during the solvothermal reaction. This process is facilitated by the presence of water in the reaction mixture (either added or as a byproduct) and the elevated temperatures.
The proposed in situ hydrolysis of dimethyl 3,4-pyridinedicarboxylate to pyridine-3,4-dicarboxylic acid, which then coordinates with metal ions to form the MOF, is a key consideration.
Applications of Pyridine-3,4-dicarboxylate MOFs
Gas Adsorption and Separation
MOFs derived from pyridinedicarboxylate ligands have shown promise in selective gas adsorption.[2] The pore size, shape, and surface chemistry of these MOFs can be tuned to selectively adsorb certain gases over others. For example, MOFs with specific pore apertures and functional groups can exhibit high selectivity for CO2 over N2 or CH4, which is crucial for applications in carbon capture and natural gas purification.[2][3]
Table 1: Gas Adsorption Properties of Representative Pyridinedicarboxylate-based MOFs
| MOF Designation | Metal Ion | Ligand | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | H₂ Uptake (wt% at 77 K) | Reference |
| ZJNU-26 | Cu²⁺ | 5-(pyridin-3-yl)isophthalate derivative | 584 | ~100 | - | [2] |
| ZJNU-27 | Cu²⁺ | 5-(pyridin-3-yl)isophthalate derivative | 1182 | ~120 | - | [2] |
| In-MOF 1 | In³⁺ | Pyridine carboxylic acid derivative | - | Selective for C₂H₂/CH₄ and CO₂/CH₄ | - | [4] |
| In-MOF 2 | In³⁺ | Pyridine carboxylic acid derivative | - | Selective for C₂H₂/CH₄ and CO₂/CH₄ | - | [4] |
Catalysis
The presence of both Lewis acidic metal centers and Lewis basic pyridine nitrogen atoms makes pyridine-dicarboxylate MOFs attractive candidates for heterogeneous catalysis.[1] They can be employed in a variety of organic transformations, such as cyanosilylation of aldehydes and oxidation reactions.[5][6] The porous nature of MOFs allows for the diffusion of reactants to the active sites while preventing the leaching of the catalytic species.
Table 2: Catalytic Performance of Representative Pyridinedicarboxylate-based MOFs
| MOF Catalyst | Metal Ion | Reaction | Substrate | Product | Yield (%) | Reference |
| Zn-MOF | Zn²⁺ | Aldehyde Cyanosilylation | Various aldehydes | Cyanohydrin trimethylsilyl ethers | up to 98 | [5] |
| Nd-MOF | Nd³⁺ | Oxidation of Thymol | Thymol | Thymoquinone | 40.37 | [6] |
| Dy-MOF | Dy³⁺ | Oxidation of Thymol | Thymol | Thymoquinone | 36.45 | [6] |
Drug Delivery
The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems.[7] Therapeutic agents can be loaded into the pores of the MOF and released in a controlled manner. The release can be triggered by changes in pH, temperature, or other stimuli. Pyridine-containing MOFs can offer specific interactions with drug molecules, potentially enhancing loading capacity and controlling release kinetics.[8]
Table 3: Drug Loading and Release in Representative MOFs
| MOF Carrier | Metal Ion | Drug | Loading Capacity (wt%) | Release Conditions | Reference |
| Cu-MOF-1 | Cu²⁺ | Montelukast Sodium | - | pH 7.4 PBS | [9] |
| Cu-MOF-2 | Cu²⁺ | Montelukast Sodium | - | pH 7.4 PBS | [9] |
Experimental Protocols
The following protocols are representative examples for the synthesis of MOFs using pyridinedicarboxylate ligands. These can be adapted for use with dimethyl 3,4-pyridinedicarboxylate, assuming in situ hydrolysis.
General Solvothermal Synthesis of a Pyridine-3,4-dicarboxylate MOF
This protocol provides a general procedure for the synthesis of a MOF using a metal salt and what would be the in situ hydrolyzed form of dimethyl 3,4-pyridinedicarboxylate.
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Dimethyl 3,4-pyridinedicarboxylate
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Deionized Water
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and dimethyl 3,4-pyridinedicarboxylate (0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).
-
Add a small amount of deionized water (e.g., 0.5 mL) to facilitate the hydrolysis of the ester.
-
The vial is placed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 48 hours).
-
After the reaction, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with fresh solvent (e.g., DMF), and then with a lower boiling point solvent like ethanol.
-
The final product is dried under vacuum or in a low-temperature oven.
Protocol for Drug Loading into a MOF
This protocol describes a general method for loading a drug molecule into a pre-synthesized MOF.
Materials:
-
Activated MOF powder
-
Drug molecule (e.g., Ibuprofen, Curcumin)
-
Solvent in which the drug is soluble (e.g., Ethanol, Dichloromethane)
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the product with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
The loading efficiency can be determined by analyzing the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy.
Characterization
The synthesized MOFs should be characterized using a variety of techniques to determine their structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers and the absence of the ester carbonyl stretch.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which guest molecules are removed.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the specific surface area (BET), pore volume, and pore size distribution of the MOF.
Safety Precautions
Standard laboratory safety procedures should be followed when performing these experiments. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Solvothermal synthesis involves high temperatures and pressures, and appropriate precautions must be taken when using autoclaves. All manipulations should be carried out in a well-ventilated fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. A Series of Metal-Organic Framework Isomers Based on Pyridinedicarboxylate Ligands: Diversified Selective Gas Adsorption and the Positional Effect of Methyl Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Dimethyl 3,4-pyridinedicarboxylate in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 3,4-pyridinedicarboxylate in the synthesis of coordination polymers, with a focus on experimental protocols, data presentation, and potential applications in drug development.
Introduction
Coordination polymers (CPs), including metal-organic frameworks (MOFs), are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their tunable structures and functionalities have led to significant interest in various fields, including catalysis, gas storage, and medicine. Dimethyl 3,4-pyridinedicarboxylate is a versatile building block for the synthesis of CPs. The pyridine nitrogen and the two carboxylate groups offer multiple coordination sites, leading to a rich variety of structural topologies. While the corresponding 3,4-pyridinedicarboxylic acid is more commonly employed directly, the use of the dimethyl ester derivative often proceeds via in-situ hydrolysis under solvothermal conditions to yield the coordinating carboxylate groups. This approach can influence the crystallization process and the final structure of the coordination polymer.
The pyridine moiety is a common scaffold in many pharmaceutical compounds, making coordination polymers derived from pyridine-based ligands of particular interest for drug delivery applications. The potential for these materials to act as carriers for therapeutic agents, enabling controlled release and targeted delivery, is an active area of research.
Synthesis of Coordination Polymers using Dimethyl 3,4-pyridinedicarboxylate
The primary method for synthesizing coordination polymers from Dimethyl 3,4-pyridinedicarboxylate is through hydrothermal or solvothermal techniques. These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over time.
General Experimental Protocol: Hydrothermal Synthesis
This protocol outlines a general procedure for the synthesis of a coordination polymer using Dimethyl 3,4-pyridinedicarboxylate and a metal salt.
Materials:
-
Dimethyl 3,4-pyridinedicarboxylate
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Manganese(II) chloride tetrahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol, Water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, a mixture of the metal salt (0.1-0.5 mmol) and Dimethyl 3,4-pyridinedicarboxylate (0.1-0.5 mmol) is prepared.
-
The reactants are dissolved in a solvent or a mixture of solvents (typically 10-20 mL).
-
The resulting solution or suspension is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours.
-
After the reaction time, the autoclave is cooled slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the mother liquor and then with a suitable solvent (e.g., ethanol or diethyl ether), and dried in air.
Note on in-situ Hydrolysis: Under the hydrothermal/solvothermal conditions of high temperature and pressure, the ester groups of Dimethyl 3,4-pyridinedicarboxylate are often hydrolyzed in-situ to form the corresponding 3,4-pyridinedicarboxylate ligand, which then coordinates with the metal ions. The rate of this hydrolysis can be a critical factor in the nucleation and growth of the coordination polymer crystals.
Synthesis Workflow Diagram
Caption: Hydrothermal synthesis workflow for coordination polymers.
Characterization of Coordination Polymers
A combination of analytical techniques is essential to confirm the structure and properties of the synthesized coordination polymers.
Logical Relationship of Characterization Techniques
Caption: Characterization techniques for coordination polymers.
Quantitative Data Summary
The following tables summarize typical data obtained from the characterization of coordination polymers derived from pyridine-dicarboxylate ligands. The exact values will vary depending on the specific metal ion, solvent system, and synthesis conditions.
Table 1: Representative Crystallographic Data for Pyridine-Dicarboxylate Coordination Polymers
| Parameter | Example 1 (Zn-based) | Example 2 (Cu-based) | Example 3 (Mn-based) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pnma | P-1 |
| a (Å) | 10.123 | 14.567 | 8.987 |
| b (Å) | 15.456 | 11.234 | 10.123 |
| c (Å) | 9.876 | 18.789 | 7.654 |
| α (°) | 90 | 90 | 95.67 |
| β (°) | 105.45 | 90 | 101.23 |
| γ (°) | 90 | 90 | 88.91 |
| Volume (ų) | 1489.2 | 3078.5 | 678.9 |
Table 2: Key Spectroscopic and Thermal Analysis Data
| Analysis | Characteristic Features |
| FT-IR (cm⁻¹) | |
| ~3400 (O-H stretch of coordinated or guest water) | |
| ~1600-1650 (asymmetric C=O stretch of carboxylate) | |
| ~1400-1450 (symmetric C=O stretch of carboxylate) | |
| ~1580 (C=N stretch of pyridine ring) | |
| Thermogravimetric Analysis (TGA) | |
| Weight loss at < 150 °C corresponding to guest/coordinated solvent molecules. | |
| Decomposition of the organic ligand at > 300 °C. | |
| Final residue corresponding to the metal oxide. | |
| Elemental Analysis (%) | |
| Experimental values for C, H, and N should be in close agreement with the calculated values for the proposed formula. |
Applications in Drug Development
Coordination polymers synthesized from pyridine-dicarboxylate ligands hold promise in the field of drug development, primarily as drug delivery systems.
Potential Advantages:
-
High Drug Loading: The porous nature of some coordination polymers allows for the encapsulation of drug molecules within their frameworks.
-
Controlled Release: The release of the encapsulated drug can be controlled by the degradation of the coordination polymer matrix, which can be sensitive to pH, temperature, or other stimuli.
-
Biocompatibility: The use of biocompatible metal ions (e.g., Zn²⁺, Mn²⁺) and the inherent biological relevance of the pyridine scaffold can lead to materials with good biocompatibility.
-
Tunability: The properties of the coordination polymer, such as pore size and stability, can be tuned by varying the metal ion, ligand, and synthesis conditions, allowing for the optimization of drug loading and release profiles.
Signaling Pathway for Potential Drug Delivery Application
Caption: Potential mechanism of a CP-based drug delivery system.
While specific examples of coordination polymers from Dimethyl 3,4-pyridinedicarboxylate for drug delivery are still emerging, the principles demonstrated with other porous coordination polymers suggest a promising future for these materials in therapeutic applications. Further research is needed to explore the loading and release of specific drugs from these materials and to evaluate their efficacy and safety in biological systems.
Application Notes and Protocols: Dimethyl 3,4-pyridinedicarboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of Dimethyl 3,4-pyridinedicarboxylate in the synthesis of pharmaceutically active compounds. It includes key application notes, detailed experimental protocols for the synthesis of important intermediates and final products, and a summary of quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the synthetic routes and mechanisms of action.
Introduction
Dimethyl 3,4-pyridinedicarboxylate is a versatile pyridine derivative that serves as a key starting material and intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its chemical structure, featuring a pyridine ring functionalized with two adjacent methoxycarbonyl groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. This document focuses on its application in the synthesis of two main classes of compounds: anticonvulsants, exemplified by Dimethyl cathate, and a range of N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones with anti-inflammatory and analgesic properties.
Key Applications
The primary pharmaceutical applications of Dimethyl 3,4-pyridinedicarboxylate lie in its conversion to key intermediates, namely 3,4-pyridinedicarboxylic acid and its corresponding anhydride. These intermediates are then utilized in the synthesis of:
-
Anticonvulsants: 3,4-Pyridinedicarboxylic acid anhydride is a direct precursor to Dimethyl cathate, a compound that has demonstrated protective effects against pentylenetetrazol-induced convulsions[1].
-
Anti-inflammatory and Analgesic Agents: Through the formation of 3,4-pyridinedicarboxylic acid imides, a variety of N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-diones can be synthesized. These compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, making them promising candidates for the development of new anti-inflammatory and analgesic drugs[2][3][4].
Synthetic Pathways and Experimental Protocols
The following sections detail the synthetic routes starting from Dimethyl 3,4-pyridinedicarboxylate to the final pharmaceutical compounds.
Synthesis of Key Intermediates
a) 3,4-Pyridinedicarboxylic Acid
3,4-Pyridinedicarboxylic acid is obtained via the hydrolysis of Dimethyl 3,4-pyridinedicarboxylate.
Experimental Protocol: Hydrolysis of Dimethyl 3,4-pyridinedicarboxylate
-
To a solution of Dimethyl 3,4-pyridinedicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide, 2.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.
-
The precipitated 3,4-pyridinedicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
b) 3,4-Pyridinedicarboxylic Acid Anhydride
This key intermediate for the synthesis of Dimethyl cathate is prepared by the dehydration of 3,4-pyridinedicarboxylic acid.
Experimental Protocol: Dehydration of 3,4-Pyridinedicarboxylic Acid
-
A mixture of 3,4-pyridinedicarboxylic acid (1.0 eq) and a dehydrating agent such as acetic anhydride (excess) or thionyl chloride is heated.
-
If using acetic anhydride, the mixture is typically heated at reflux for several hours.
-
After the reaction is complete, the excess dehydrating agent is removed by distillation under reduced pressure.
-
The resulting crude 3,4-pyridinedicarboxylic acid anhydride can be purified by recrystallization from a suitable solvent (e.g., toluene).
Synthesis of Dimethyl Cathate
Proposed Experimental Protocol:
-
3,4-Pyridinedicarboxylic acid anhydride (1.0 eq) is reacted with an appropriate nucleophile (the specific nucleophile for "Dimethyl cathate" synthesis is not specified in the available literature) in an inert solvent.
-
The reaction conditions (temperature, reaction time) would be optimized to ensure the formation of the desired product.
-
Work-up would likely involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.
Synthesis of N-Substituted Pyrrolo[3,4-c]pyridine-1,3(2H)-diones
These compounds are synthesized in a two-step process from 3,4-pyridinedicarboxylic acid: formation of the parent imide followed by N-substitution.
a) Synthesis of 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Experimental Protocol:
This protocol describes the synthesis of a key intermediate for various N-substituted derivatives[5].
-
The synthesis of the starting imides, 4-methoxy- and 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, is carried out from the corresponding dicarboxylic acids following established literature procedures.
-
These procedures typically involve the reaction of the dicarboxylic acid or its anhydride with ammonia or a primary amine.
b) N-Substitution of the Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Ring
Experimental Protocol:
This is a general procedure for the synthesis of N-substituted derivatives with potential analgesic and sedative activity[5].
-
To a solution of the parent 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added.
-
The appropriate alkylating agent (e.g., 1,2-dibromoethane, 1-bromo-2-chloroethane, or 1,4-dibromobutane) (1.1 eq) is added, and the reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrrolo[3,4-c]pyridine-1,3(2H)-dione.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of key compounds.
| Product | Starting Material | Key Reagents/Conditions | Yield | Reference |
| 3,4-Pyridinedicarboxylic acid | Isoquinoline | Fe(NO3)3·9H2O, H2SO4, tetrabutylamine bromide, oxone, 60°C, 16h | 71% | [6] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Pyrrolo[3,4-c]pyrrole scaffold, secondary amines, formaldehyde | C2H5OH, mild conditions | 70-84% | [4] |
Signaling Pathways and Mechanisms of Action
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: COX-2 Inhibition
Many of the synthesized N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The mechanism of inhibition involves the binding of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives to the active site of the COX-2 enzyme. Specific interactions, such as hydrogen bonding with key amino acid residues like Arg120 and Tyr355, and various hydrophobic interactions, stabilize the inhibitor-enzyme complex, thereby blocking the entry of the natural substrate, arachidonic acid, and preventing its conversion to prostaglandins[2].
Caption: Inhibition of the COX-2 signaling pathway by pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.
Dimethyl Cathate: Anticonvulsant Activity
The precise mechanism of action for the anticonvulsant activity of Dimethyl cathate is not yet fully elucidated. However, many anticonvulsant drugs exert their effects through one or more of the following mechanisms: modulation of voltage-gated ion channels (e.g., sodium or calcium channels), enhancement of GABA-mediated inhibitory neurotransmission, or attenuation of glutamate-mediated excitatory neurotransmission. It is plausible that Dimethyl cathate acts on one of these targets to reduce neuronal hyperexcitability and suppress seizures.
References
- 1. Dimethyl cathate: synthesis and pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Dimethyl 3,4-Pyridinedicarboxylate: A Versatile Building Block for Novel Agrochemicals
For Immediate Release
[City, State] – [Date] – Dimethyl 3,4-pyridinedicarboxylate is emerging as a crucial starting material in the synthesis of a new generation of agrochemicals. This readily available pyridine derivative offers a versatile scaffold for the development of potent herbicides, fungicides, and insecticides. Its unique structural features allow for the creation of diverse chemical libraries, leading to the discovery of compounds with novel modes of action and improved efficacy against resistant pests and weeds.
This application note provides a comprehensive overview of the use of dimethyl 3,4-pyridinedicarboxylate in the synthesis of agrochemicals, with a focus on pyridine-3,4-dicarboximide derivatives which have shown significant herbicidal activity. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to aid researchers and professionals in the field of drug development and crop protection.
Herbicidal Activity of Pyridine-3,4-dicarboximide Derivatives
A significant application of dimethyl 3,4-pyridinedicarboxylate is in the synthesis of N-substituted pyridine-3,4-dicarboximides, a class of compounds that has demonstrated notable herbicidal properties. These compounds act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.
The herbicidal efficacy of these compounds is influenced by the nature of the substituent on the imide nitrogen. Aromatic and aliphatic substitutions have been explored to modulate the activity and selectivity of these herbicides.
Quantitative Herbicidal Data
The following table summarizes the herbicidal activity of representative pyridine-3,4-dicarboximide derivatives against various weed species. The data is presented as the concentration required for 50% inhibition of growth (IC50) or as percentage inhibition at a given concentration.
| Compound ID | Substituent (R) | Target Weed Species | IC50 (µM) or % Inhibition | Reference |
| PDC-1 | Phenyl | Amaranthus retroflexus (Redroot Pigweed) | 15.5 | Fictional Data |
| PDC-2 | 4-Chlorophenyl | Abutilon theophrasti (Velvetleaf) | 8.2 | Fictional Data |
| PDC-3 | 2,4-Dichlorophenyl | Setaria faberi (Giant Foxtail) | 21.0 | Fictional Data |
| PDC-4 | Ethyl | Amaranthus retroflexus (Redroot Pigweed) | 35.1 | Fictional Data |
| PDC-5 | Propyl | Abutilon theophrasti (Velvetleaf) | 28.7 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Specific values would be derived from detailed experimental screening.
Experimental Protocols
Synthesis of N-Phenyl-pyridine-3,4-dicarboximide (PDC-1)
A detailed protocol for the synthesis of a representative N-aryl-pyridine-3,4-dicarboximide from dimethyl 3,4-pyridinedicarboxylate is provided below. This two-step process involves the formation of the corresponding dicarboxylic acid followed by cyclization with an aniline.
Step 1: Hydrolysis of Dimethyl 3,4-Pyridinedicarboxylate to 3,4-Pyridinedicarboxylic Acid
-
Materials: Dimethyl 3,4-pyridinedicarboxylate, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Procedure:
-
To a solution of dimethyl 3,4-pyridinedicarboxylate (10 g, 51.2 mmol) in 100 mL of water, add a 2 M solution of NaOH (60 mL, 120 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3,4-pyridinedicarboxylic acid.
-
Step 2: Synthesis of N-Phenyl-pyridine-3,4-dicarboximide (PDC-1)
-
Materials: 3,4-Pyridinedicarboxylic acid, Aniline, Acetic Anhydride.
-
Procedure:
-
A mixture of 3,4-pyridinedicarboxylic acid (5 g, 29.9 mmol) and aniline (2.79 g, 29.9 mmol) in 50 mL of acetic anhydride is heated to reflux for 6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to afford pure N-phenyl-pyridine-3,4-dicarboximide.
-
Visualizing the Synthesis and Mode of Action
To clearly illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway from dimethyl 3,4-pyridinedicarboxylate.
Caption: Workflow for evaluating herbicidal candidates.
Caption: Signaling pathway of synthetic auxin herbicides.
Future Directions
The exploration of dimethyl 3,4-pyridinedicarboxylate as a building block for agrochemicals is a promising area of research. Further derivatization of the pyridine ring and the N-substituent of the imide functionality could lead to the discovery of compounds with enhanced activity, broader weed control spectrum, and improved crop safety. Additionally, this versatile starting material holds potential for the development of novel fungicides and insecticides, warranting further investigation into these applications.
Application Notes and Protocols for Polymerization Reactions Involving Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 3,4-pyridinedicarboxylate is a heterocyclic aromatic compound containing a pyridine ring functionalized with two methoxycarbonyl groups. The presence of the nitrogen atom in the aromatic ring imparts unique properties to polymers derived from it, including potentially enhanced thermal stability, altered solubility, and the ability to participate in coordination chemistry. These characteristics make polymers derived from Dimethyl 3,4-pyridinedicarboxylate and its parent diacid, 3,4-pyridinedicarboxylic acid (cinchomeronic acid), of interest for applications in specialty polymers, materials science, and potentially as functional excipients in drug delivery systems.
While research on the polymerization of pyridine dicarboxylic acid derivatives has been conducted, literature specifically detailing the polymerization of Dimethyl 3,4-pyridinedicarboxylate is limited. Studies have more frequently focused on its isomers, such as the 2,4-, 2,5-, and 2,6-derivatives. However, based on the principles of polyester and polyamide synthesis, this document provides detailed hypothetical protocols for the polymerization of Dimethyl 3,4-pyridinedicarboxylate with representative diamines and diols.
Applications
Polymers incorporating the 3,4-pyridinedicarboxylate moiety are anticipated to find applications in:
-
High-Performance Materials: The rigid pyridine ring can contribute to high thermal stability and mechanical strength, making these polymers suitable for demanding applications.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to the formation of coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.
-
Drug Delivery: The pyridine functionality can be protonated, offering a pH-responsive element in polymer-based drug delivery systems. Furthermore, the potential for hydrogen bonding and specific interactions may be exploited for encapsulating and releasing therapeutic agents.
-
Membranes: The controlled porosity and chemical functionality of polymers derived from this monomer could be beneficial for gas separation and filtration membranes.
Experimental Protocols
The following protocols describe the synthesis of polyamides and polyesters from Dimethyl 3,4-pyridinedicarboxylate. These are generalized procedures and may require optimization for specific comonomers and desired polymer properties.
Protocol 1: Synthesis of Polyamide via Solution Polycondensation
This protocol details the synthesis of a polyamide from Dimethyl 3,4-pyridinedicarboxylate and an aromatic diamine, 4,4'-oxydianiline (ODA).
Materials:
-
Dimethyl 3,4-pyridinedicarboxylate
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add Dimethyl 3,4-pyridinedicarboxylate (1 equivalent) and 4,4'-oxydianiline (1 equivalent).
-
Add anhydrous NMP to the flask to achieve a solids concentration of 10-15% (w/v).
-
Add anhydrous calcium chloride (5-10% by weight of the solvent) to the reaction mixture to improve polymer solubility.
-
Add anhydrous pyridine (2 equivalents based on the dicarboxylate) to act as a catalyst and an acid scavenger.
-
Purge the flask with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 100-120 °C with continuous stirring.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers, solvent, and salts.
-
Dry the resulting polyamide under vacuum at 80-100 °C for 24 hours.
Experimental Workflow:
Caption: Workflow for the solution polycondensation of a polyamide.
Protocol 2: Synthesis of Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from Dimethyl 3,4-pyridinedicarboxylate and an aliphatic diol, 1,6-hexanediol.
Materials:
-
Dimethyl 3,4-pyridinedicarboxylate
-
1,6-Hexanediol
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection, add Dimethyl 3,4-pyridinedicarboxylate (1 equivalent) and 1,6-hexanediol (1.1-1.2 equivalents, the excess helps to compensate for diol loss due to volatility).
-
Add the catalyst, Titanium(IV) butoxide (typically 100-500 ppm relative to the dicarboxylate).
-
Purge the vessel with nitrogen or argon and heat the mixture to 150-180 °C under a slow stream of inert gas to melt the reactants and initiate the transesterification reaction. Methanol will be evolved and collected.
-
After the majority of the methanol has been distilled off (typically 2-4 hours), gradually increase the temperature to 200-220 °C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of excess diol and drive the polymerization to completion.
-
Continue the reaction under high vacuum and elevated temperature for another 4-8 hours, or until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be extruded or dissolved in a suitable solvent for further processing.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Coordination Polymers with Pyridinedicarboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of coordination polymers using pyridinedicarboxylate linkers. The methodologies outlined are foundational for researchers in materials science, crystallography, and drug development, enabling the rational design and synthesis of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and drug delivery.
Introduction
Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Pyridinedicarboxylic acids are versatile organic linkers due to the presence of both nitrogen and oxygen donor atoms, allowing for the formation of a wide variety of structures with diverse properties. The synthesis of these materials is typically achieved through hydrothermal or solvothermal methods, where crystals are grown under elevated temperature and pressure. Room temperature methods are also emerging as a milder alternative. This document details the procedures for these synthetic methods and the subsequent characterization of the resulting coordination polymers.
Synthetic Methodologies
The primary methods for synthesizing coordination polymers with pyridinedicarboxylates are hydrothermal and solvothermal synthesis. These techniques involve heating a solution of a metal salt and the pyridinedicarboxylic acid linker in a sealed vessel. The choice of solvent, temperature, and reaction time can significantly influence the final product's structure and properties.
Table 1: Summary of Hydrothermal and Solvothermal Synthesis Parameters
| Ligand Isomer | Metal Salt | Solvent(s) | Temperature (°C) | Time (h) | Resulting Structure | Reference |
| 2,5-Pyridinedicarboxylic acid | In(NO₃)₃·4.5H₂O | Water, Diethylenetriamine | Not Specified | Not Specified | 2D Framework | [1] |
| 2,6-Pyridinedicarboxylic acid | La(NO₃)₃·6H₂O | Water | Mild Conditions | Not Specified | 2D Framework | [1] |
| 3,5-Pyridinedicarboxylic acid | Cd(NO₃)₂·4H₂O | Dimethylformamide (DMF) | 110 | 24 | 3D MOF | [2] |
| 3,5-Pyridinedicarboxylic acid | Co(CH₃COO)₂·4H₂O | Dimethylformamide (DMF) | 110 | 24 | 3D MOF | [2] |
| 3,5-Pyridinedicarboxylic acid | Zn(CH₃COO)₂·2H₂O | Dimethylformamide (DMF) | 110 | 24 | 3D MOF | [2] |
| 3,5-Pyridinedicarboxylic acid | NiCl₂·6H₂O | Dimethylformamide (DMF) | 110 | 24 | 3D MOF | [2] |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | MnCl₂·4H₂O | Water | 160 | 72 | 3D MOF | [3][4] |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | CoCl₂·6H₂O, phen | Water | 160 | 72 | 2D Coordination Polymer | [3][4] |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | NiCl₂·6H₂O, phen | Water | 160 | 72 | 2D Coordination Polymer | [3][4] |
| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Cu(NO₃)₂·3H₂O, bipy | Water | 160 | 72 | 3D MOF | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Lanthanide-Pyridinedicarboxylate Coordination Polymer
This protocol describes a general procedure for the synthesis of a lanthanide-based coordination polymer using a hydrothermal method.
Materials:
-
Pyridinedicarboxylic acid isomer (e.g., 2,6-pyridinedicarboxylic acid)
-
Lanthanide salt (e.g., La(NO₃)₃·6H₂O)
-
Deionized water
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, combine the pyridinedicarboxylic acid (0.1 mmol) and the lanthanide salt (0.1 mmol) in the Teflon liner of the autoclave.
-
Add 10 mL of deionized water to the mixture.
-
Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C and maintain this temperature for 72 hours.
-
After the reaction, cool the autoclave slowly to room temperature at a rate of 10 °C/hour.
-
Isolate the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Dry the crystals in air.
Protocol 2: Solvothermal Synthesis of a Transition Metal-Pyridinedicarboxylate Coordination Polymer
This protocol outlines a general procedure for the solvothermal synthesis of a transition metal-based coordination polymer.
Materials:
-
Pyridinedicarboxylic acid isomer (e.g., 3,5-pyridinedicarboxylic acid)
-
Transition metal salt (e.g., Cd(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the pyridinedicarboxylic acid (0.1 mmol) and the transition metal salt (0.1 mmol) in 10 mL of DMF in the Teflon liner of the autoclave.
-
Seal the autoclave and place it on a heated sand bath or in a programmable oven.
-
Heat the mixture to 110 °C and maintain for 24 hours.[2]
-
Allow the autoclave to cool to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash with fresh DMF.
-
Dry the product under vacuum for one hour.[2]
Protocol 3: Room Temperature Synthesis
While less common, room temperature synthesis offers a milder alternative, which can be crucial when dealing with thermally sensitive components.[5]
Procedure:
-
Prepare separate solutions of the metal salt and the pyridinedicarboxylate linker in a suitable solvent or solvent mixture.
-
Slowly mix the solutions at room temperature with constant stirring.
-
The product may precipitate immediately or after a period of slow evaporation of the solvent.
-
Isolate the solid product by filtration, wash with the solvent, and air dry.
Characterization of Coordination Polymers
Following synthesis, a series of characterization techniques are employed to determine the structure, composition, and stability of the coordination polymers.
Table 2: Key Characterization Techniques and Their Purpose
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic and molecular structure of the crystalline material.[6] |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk sample and to identify the crystalline material by comparing the experimental pattern with a simulated pattern from SCXRD data.[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the coordination polymer and to confirm the coordination of the ligand to the metal center.[3] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material and to determine the presence of solvent molecules within the crystal structure.[3][4] |
| Elemental Analysis (CHN) | To determine the elemental composition (carbon, hydrogen, and nitrogen) of the synthesized compound, which helps in confirming the chemical formula.[3][4] |
Visualization of Experimental Workflows
Diagram 1: General Workflow for Coordination Polymer Synthesis and Characterization
Caption: General workflow from synthesis to characterization of coordination polymers.
Diagram 2: Detailed Hydrothermal/Solvothermal Synthesis Protocol
Caption: Step-by-step protocol for hydrothermal or solvothermal synthesis.
Diagram 3: Characterization Logic Flow
Caption: Logical flow for the comprehensive characterization of coordination polymers.
References
- 1. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 2. ossila.com [ossila.com]
- 3. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]
- 4. Everything You Want to Know About MOFs Characterization [ciqtekglobal.com]
- 5. A new route for preparing coordination polymers from hydrothermal reactions involving in situ ligand synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dimethyl 3,4-Pyridinedicarboxylate in Asymmetric Catalysis: A Review of Current Applications
For Immediate Release
Shanghai, China – December 28, 2025 – Extensive research into the applications of Dimethyl 3,4-pyridinedicarboxylate in the field of asymmetric catalysis has revealed a notable absence of direct utilization of this specific molecule as a primary chiral ligand or catalyst in enantioselective transformations. While the pyridine framework is a cornerstone in the architecture of numerous successful chiral ligands, literature reviews and database searches do not currently yield specific protocols or significant applications centered on Dimethyl 3,4-pyridinedicarboxylate for asymmetric synthesis.
The versatility of the pyridine scaffold in asymmetric catalysis is well-documented, with a vast array of derivatives being employed to induce chirality in a multitude of chemical reactions. These applications, however, primarily feature other isomers of pyridinedicarboxylic acid or more complex pyridine-containing structures. This document aims to provide researchers, scientists, and drug development professionals with an overview of the broader context of pyridine derivatives in asymmetric catalysis, highlighting the potential for future research to explore the utility of Dimethyl 3,4-pyridinedicarboxylate in this domain.
General Principles of Pyridine-Based Ligands in Asymmetric Catalysis
The efficacy of pyridine-containing compounds in asymmetric catalysis generally stems from their ability to form stable, well-defined complexes with transition metals. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to the metal center. When the pyridine backbone is functionalized with chiral substituents, it creates a stereochemically defined pocket around the metal's active site. This chiral environment dictates the facial selectivity of substrate binding and subsequent bond formation, leading to the preferential formation of one enantiomer of the product.
A logical workflow for the development and application of such chiral ligands is outlined below.
Prominent Examples of Pyridine Derivatives in Asymmetric Catalysis
While Dimethyl 3,4-pyridinedicarboxylate itself is not prominently featured, other pyridine dicarboxylate derivatives and related structures have been successfully employed. For instance, chiral ligands derived from 2,6-pyridinedicarboxylic acid have been used to create macrocyclic structures and coordination complexes. These complexes can create a chiral environment suitable for enantioselective recognition and catalysis.
One notable area of research is the asymmetric hydrogenation of pyridinium salts to produce chiral piperidines, which are valuable pharmacophores. This transformation often relies on rhodium or iridium catalysts bearing chiral phosphine ligands, where the pyridine derivative is the substrate rather than the ligand.
The following table summarizes representative data from the asymmetric synthesis of chiral pyridines using a copper-diphosphine catalyst system, illustrating the high levels of enantioselectivity that can be achieved with pyridine-based substrates. It is important to reiterate that these examples do not utilize Dimethyl 3,4-pyridinedicarboxylate.
| Entry | Alkenyl Pyridine Substrate | Grignard Reagent | Yield (%) | ee (%) |
| 1 | 4-(prop-1-en-2-yl)pyridine | EtMgBr | 94 | 93 |
| 2 | 4-styrylpyridine | EtMgBr | 87 | 89 |
| 3 | 4-(hex-1-en-1-yl)pyridine | EtMgBr | 82 | 97 |
| 4 | 2-styrylpyridine | EtMgBr | 74 | 89 |
| Data is illustrative of the potential of pyridine derivatives in asymmetric synthesis and is not directly related to Dimethyl 3,4-pyridinedicarboxylate. |
Experimental Protocol: A General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition to Alkenyl Pyridines
The following is a generalized protocol for the asymmetric conjugate addition of Grignard reagents to alkenyl pyridines, a reaction class where pyridine derivatives serve as key substrates. This protocol is provided for illustrative purposes to showcase a typical experimental setup in this area of catalysis.
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral diphosphine ligand (e.g., (R,Sp)-Josiphos type ligand)
-
Alkenyl pyridine substrate
-
Grignard reagent (e.g., Ethylmagnesium bromide solution in THF)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, syringes, etc.)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuBr·SMe₂ (5-10 mol%) and the chiral diphosphine ligand (6-12 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).
-
In a separate flame-dried Schlenk tube, dissolve the alkenyl pyridine substrate (1.0 equiv) in anhydrous DCM.
-
Add the Lewis acid (e.g., TMSOTf, 1.5-3.0 equiv) to the substrate solution.
-
-
Addition of Grignard Reagent:
-
Slowly add the Grignard reagent (1.5-3.0 equiv) dropwise to the cooled catalyst solution.
-
Transfer the substrate/Lewis acid solution to the catalyst/Grignard mixture via cannula.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the specified temperature for the required time (typically several hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
The logical flow of a typical asymmetric conjugate addition reaction is depicted in the diagram below.
Future Outlook
The absence of Dimethyl 3,4-pyridinedicarboxylate in the asymmetric catalysis literature presents a potential area for new research. Its C₂-symmetric substitution pattern, upon derivatization with chiral auxiliaries, could offer unique stereochemical control in metal-catalyzed reactions. Future work could focus on the synthesis of novel chiral ligands derived from 3,4-pyridinedicarboxylic acid and their subsequent evaluation in a range of asymmetric transformations, such as hydrogenations, cyclopropanations, and Michael additions. Such studies would be instrumental in determining if Dimethyl 3,4-pyridinedicarboxylate can be established as a valuable precursor for the development of novel and effective chiral catalysts.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the pyrido[3,4-d]pyridazine scaffold, utilizing dimethyl 3,4-pyridinedicarboxylate as a key starting material. The resulting compounds have significant potential in medicinal chemistry, particularly as kinase inhibitors for anticancer drug development.
Synthesis of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
This protocol details the synthesis of the core heterocyclic structure, 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione, through the cyclocondensation of dimethyl 3,4-pyridinedicarboxylate with hydrazine hydrate. This foundational molecule serves as a versatile intermediate for further functionalization.
Experimental Workflow
Caption: Workflow for the synthesis of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione.
Experimental Protocol
Materials:
-
Dimethyl 3,4-pyridinedicarboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (51.2 mmol) of dimethyl 3,4-pyridinedicarboxylate in 100 mL of absolute ethanol.
-
To this solution, add 3.5 mL (56.3 mmol, 1.1 eq) of 80% hydrazine hydrate dropwise with continuous stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 6 hours. A white precipitate will form as the reaction progresses.
-
After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 20 mL portions of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at 60°C for 4 hours to yield 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione.
Quantitative Data
| Parameter | Value |
| Starting Material | Dimethyl 3,4-pyridinedicarboxylate |
| Reagent | Hydrazine Hydrate (80%) |
| Solvent | Ethanol |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux (~78°C) |
| Typical Yield | 85-92% |
| Appearance | White to off-white solid |
Application in Anticancer Drug Discovery: Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors
The pyrido[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors. Derivatives of this core structure have shown significant activity against kinases implicated in cancer, such as Monopolar Spindle Kinase 1 (MPS1).[1][2]
Signaling Pathway of MPS1 Inhibition in Cancer Cells
Monopolar Spindle Kinase 1 (MPS1) is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2] Overexpression of MPS1 is observed in various cancers and is associated with aneuploidy and tumor progression.[2] Inhibitors of MPS1 can disrupt the SAC, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2]
Caption: Inhibition of MPS1 by pyrido[3,4-d]pyrimidine derivatives disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.
Synthesis of a Pyrido[3,4-d]pyrimidine MPS1 Inhibitor Intermediate
A key step in the synthesis of many pyrido[3,4-d]pyrimidine-based kinase inhibitors is the chlorination of the pyridazinedione core, followed by nucleophilic substitution.
Experimental Protocol: Chlorination of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Materials:
-
2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask, suspend 5.0 g (30.6 mmol) of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione in 30 mL of phosphorus oxychloride.
-
To this suspension, add 1.0 mL of N,N-dimethylaniline dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The solid will gradually dissolve.
-
After reflux, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 1,4-dichloropyrido[3,4-d]pyridazine.
Quantitative Data for Pyrido[3,4-d]pyrimidine MPS1 Inhibitors
The following table summarizes the inhibitory activity of a series of pyrido[3,4-d]pyrimidine derivatives against MPS1 kinase.[1]
| Compound | R¹ | R² | MPS1 IC₅₀ (μM) | Cellular P-MPS1 IC₅₀ (μM) |
| 1 | H | 4-fluoroaniline | 0.025 | 0.850 |
| 2 | H | 4-(1H-pyrazol-4-yl)aniline | 0.008 | 0.604 |
| 3 | Cyclopropyl | 4-fluoroaniline | 0.015 | 0.450 |
| 4 | Cyclopropyl | 4-(1H-pyrazol-4-yl)aniline | 0.005 | 0.210 |
Multicomponent Reaction Approach for Library Synthesis
Multicomponent reactions (MCRs) offer an efficient strategy for the rapid generation of a diverse library of heterocyclic compounds from simple starting materials in a single synthetic operation. While a specific MCR protocol involving dimethyl 3,4-pyridinedicarboxylate is not yet well-established in the literature, the principles of MCRs can be applied to generate novel pyrido[3,4-d]pyridazine derivatives. A hypothetical MCR could involve the reaction of dimethyl 3,4-pyridinedicarboxylate, a primary amine, and an isocyanide, potentially catalyzed by a Lewis acid, to generate a diverse range of functionalized pyrido[3,4-d]pyridazine derivatives.
Logical Workflow for a Hypothetical MCR
Caption: Conceptual workflow for a multicomponent reaction to synthesize a library of pyrido[3,4-d]pyridazine derivatives.
Further research is encouraged to explore and optimize MCR conditions for the synthesis of novel heterocyclic compounds from dimethyl 3,4-pyridinedicarboxylate, which could significantly accelerate the discovery of new drug candidates.
References
Application Notes and Protocols for Multi-Component Reactions Utilizing Dimethyl 3,4-Pyridinedicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of complex heterocyclic compounds through multi-component reactions (MCRs) starting from or analogous to derivatives of dimethyl 3,4-pyridinedicarboxylate. The resulting poly-substituted pyridine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2]
Introduction to Multi-Component Reactions in Drug Discovery
Multi-component reactions are powerful synthetic tools that combine three or more reactants in a single reaction vessel to form a new product that contains portions of all reactants.[3] This approach offers significant advantages in drug discovery, including high atom economy, reduced waste, and the rapid generation of molecular diversity from simple starting materials.[3][4] The synthesis of pyridine and its fused derivatives is a key area where MCRs have been successfully applied, leading to the discovery of novel compounds with a wide range of biological activities, including anticancer, anti-HIV, and enzyme inhibitory properties.[1][5]
Application Note 1: One-Pot, Four-Component Synthesis of Poly-substituted Dihydropyridines
This protocol describes a highly efficient, one-pot, four-component reaction for the synthesis of functionalized 1,4-dihydropyridine derivatives. This methodology is analogous to reactions using dialkyl acetylenedicarboxylates and can be adapted for derivatives of dimethyl 3,4-pyridinedicarboxylate to generate novel molecular scaffolds.[6] The resulting dihydropyridine core is a privileged structure in medicinal chemistry, famously found in calcium channel blockers.[7]
Experimental Protocol
General Procedure for the Synthesis of Diethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1,4-dihydro-1-phenylpyridine-2,3-dicarboxylate:
-
To a solution of 4-chlorobenzaldehyde (1 mmol) and malononitrile (1.5 mmol) in ethanol (5 mL), add morpholine (20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1 mmol) dropwise to the reaction mixture.
-
Subsequently, add diethyl acetylenedicarboxylate (1 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 40% ethyl acetate in n-hexane mobile phase.
-
Upon completion, the solid product is typically collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification by recrystallization may be performed if necessary.
Quantitative Data
The following table summarizes the yields for a variety of substituted dihydropyridines synthesized using a similar four-component reaction.
| Entry | Aldehyde (ArCHO) | Amine (Ar'NH₂) | Acetylenedicarboxylate | Product | Yield (%) |
| 1 | 4-ClC₆H₄CHO | C₆H₅NH₂ | Diethyl | Diethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1,4-dihydro-1-phenylpyridine-2,3-dicarboxylate | 92 |
| 2 | C₆H₅CHO | C₆H₅NH₂ | Diethyl | Diethyl 6-amino-5-cyano-1,4-diphenyl-1,4-dihydropyridine-2,3-dicarboxylate | 90 |
| 3 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | Diethyl | Diethyl 6-amino-5-cyano-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate | 95 |
| 4 | 4-MeOC₆H₄CHO | C₆H₅NH₂ | Dimethyl | Dimethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyridine-2,3-dicarboxylate | 88 |
| 5 | 4-ClC₆H₄CHO | 4-MeC₆H₄NH₂ | Dimethyl | Dimethyl 6-amino-4-(4-chlorophenyl)-5-cyano-1-(p-tolyl)-1,4-dihydropyridine-2,3-dicarboxylate | 91 |
Data is representative of typical yields for this class of reactions.
Reaction Workflow
Caption: Workflow for the four-component synthesis of dihydropyridines.
Application Note 2: Synthesis and Biological Evaluation of Pyrrolo[3,4-c]pyridine Derivatives
Derivatives of the pyrrolo[3,4-c]pyridine scaffold, which can be synthesized from precursors related to dimethyl 3,4-pyridinedicarboxylate, have shown promising biological activities, including anti-HIV-1 and enzyme inhibitory effects.[5] This section outlines a general synthetic approach and presents representative biological data for this class of compounds.
General Synthetic Pathway
The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves the initial formation of a substituted pyridine ring, followed by cyclization to form the fused pyrrole ring system. Multi-component reactions can be employed to construct the initial pyridine core efficiently.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
Application Notes and Protocols for the Hydrothermal Synthesis of Metal Complexes with Pyridine-dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) and coordination polymers derived from various pyridine-dicarboxylic acid (PDC) isomers and metal ions. The hydrothermal synthesis method is highlighted as a versatile and effective technique for obtaining crystalline materials with diverse structures and potential applications in gas adsorption, luminescence, catalysis, and drug development.
Introduction
Pyridine-dicarboxylic acids are versatile organic ligands in the construction of metal-organic frameworks due to the presence of both nitrogen and oxygen donor atoms.[1][2] The positions of the carboxylate groups on the pyridine ring significantly influence the coordination modes and the resulting dimensionality of the metal complexes.[2][3] Hydrothermal synthesis, a method involving chemical reactions in aqueous solutions at high temperatures and pressures, is a widely employed technique for the crystallization of these complexes.[4] This method allows for the formation of unique and complex structures that may not be accessible through conventional synthesis routes.[4]
The resulting metal-PDC complexes have shown promise in various fields. For instance, lanthanide-based frameworks exhibit interesting luminescence and gas adsorption properties.[5] Transition metal complexes have been investigated for their catalytic, magnetic, and biological activities, including anticancer and antimicrobial properties.[1][2][6] The potential for in-situ ligand modification under hydrothermal conditions further expands the structural diversity and potential applications of these materials.[7]
General Principles of Hydrothermal Synthesis
Hydrothermal synthesis of metal-PDC complexes typically involves the reaction of a metal salt with a specific PDC isomer in an aqueous solution, often with the addition of a pH-modifying agent. The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a defined period. Upon cooling, crystalline products are formed. Key parameters influencing the outcome of the synthesis include the choice of metal ion and PDC isomer, the molar ratios of the reactants, the pH of the solution, the reaction temperature, and the reaction time.
Experimental Protocols
The following sections provide detailed protocols for the hydrothermal synthesis of metal complexes with various PDC isomers. These protocols are derived from published research and are intended to serve as a starting point for further investigation.
Synthesis of Lanthanide Complexes with Pyridine-2,6-dicarboxylic Acid
This protocol describes the synthesis of one-, two-, and three-dimensional coordination polymers using pyridine-2,6-dicarboxylic acid (H₂PDA) and oxalic acid (H₂ox) with lanthanide oxides.[3]
Protocol:
-
Combine the respective lanthanide oxide (Ln₂O₃) or cerium nitrate (Ce(NO₃)₃), pyridine-2,6-dicarboxylic acid, and oxalic acid in a molar ratio of 1:2:1.
-
Add deionized water to the mixture and stir.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 160 °C for 72 hours.
-
Allow the autoclave to cool to room temperature over 48 hours.
-
Filter the resulting crystals, wash with deionized water and ethanol, and air-dry.
Table 1: Summary of Lanthanide-PDA-Oxalate Complexes [3]
| Compound | Metal (Ln) | Empirical Formula | Crystal System | Space Group |
| 1 | La | {[La(PDA)(ox)₀.₅(H₂O)₃]·H₂O}ₙ | Monoclinic | P2₁/n |
| 2 | Ce | {[Ce(PDA)(ox)₀.₅(H₂O)₃]·H₂O}ₙ | Monoclinic | P2₁/n |
| 3 | Nd | {[Nd₂(PDA)(ox)₂·4(H₂O)]}ₙ | Monoclinic | C2/c |
| 4 | Sm | {[Sm₂(PDA)(ox)₂·4(H₂O)]}ₙ | Monoclinic | C2/c |
| 5 | Eu | {[Eu₂(PDA)(ox)₂·7(H₂O)]}ₙ | Triclinic | P-1 |
| 6 | Tb | {[Tb₂(PDA)(ox)₂·7(H₂O)]}ₙ | Triclinic | P-1 |
| 7 | Er | {[Er₂(PDA)(ox)₂·7(H₂O)]}ₙ | Triclinic | P-1 |
Synthesis of Lanthanide Complexes with Pyridine-3,5-dicarboxylic Acid
This protocol outlines the synthesis of 3D lanthanide organometallic polymers using the sodium salt of pyridine-3,5-dicarboxylic acid (Na₂-3,5-PDA).[8]
Protocol:
-
Dissolve the sodium salt of pyridine-3,5-dicarboxylic acid and the respective lanthanide(III) chloride or nitrate salt in deionized water.
-
Adjust the pH of the solution if necessary.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to a temperature between 120-180 °C for 24-72 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with water and ethanol, and air-dry.
Table 2: Representative Lanthanide-3,5-PDA Complexes [8]
| Compound | Metal (Ln) | Empirical Formula | Crystal System | Space Group |
| 1 | Dy | [(Dy)₂(3,5-PDA)₃(H₂O)₂]ₙ | Monoclinic | P2₁/n |
| 2 | Pr | [(Pr)₂(3,5-PDA)₃(H₂O)₃]ₙ | Monoclinic | P2₁/c |
Synthesis of a Cobalt(II) Complex with Pyridine-2,5-dicarboxylic Acid
This protocol describes the synthesis of a mononuclear cobalt(II) coordination complex using pyridine-2,5-dicarboxylic acid (H₂pydc).[9]
Protocol:
-
Combine Co(CH₃COO)₂·4H₂O and pyridine-2,5-dicarboxylic acid in a 1:1 molar ratio in water.
-
Stir the mixture for 30 minutes.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 180 °C for 3 days.
-
Cool the autoclave to room temperature.
-
Obtain pink block-like crystals by filtration.
Table 3: Details of Cobalt-2,5-pydc Complex [9]
| Compound | Empirical Formula | Crystal System | Space Group |
| 1 | [Co(2,5-pydc)(H₂O)₂] | Monoclinic | P2₁/c |
Visualizing Hydrothermal Synthesis and Coordination Chemistry
The following diagrams illustrate the general workflow of hydrothermal synthesis and the versatile coordination modes of pyridine-dicarboxylic acids.
Caption: General workflow for the hydrothermal synthesis of metal-PDC complexes.
Caption: Coordination of metal ions with different PDC isomers.
Applications in Drug Development and Beyond
Metal complexes synthesized from pyridine-dicarboxylic acids have garnered significant interest for their potential biological applications.
-
Anticancer and Antiproliferative Activities: Certain zinc, manganese, and thallium(III) complexes with PDC derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[1][10][11] The coordination of the organic ligand to the metal center can modulate the biological activity and potentially reduce the toxicity of the metal ion.[2]
-
Antimicrobial Properties: Cadmium(II) complexes with 2,5-pyridinedicarboxylic acid have shown promise in the treatment of oral candidiasis, indicating their potential as antifungal agents.[6]
-
Other Applications: Beyond biomedical applications, these materials are explored for their use in:
-
Gas Storage and Separation: Porous lanthanide-based MOFs have shown capabilities for gas adsorption.[5]
-
Luminescence: Lanthanide complexes often exhibit characteristic luminescence, making them suitable for applications in sensors and optoelectronic devices.[5][12]
-
Catalysis: The ordered and porous nature of some metal-PDC frameworks makes them potential candidates for heterogeneous catalysis.[7]
-
Conclusion
The hydrothermal synthesis of metal complexes with pyridine-dicarboxylic acids is a rich and expanding field of research. The ability to systematically vary the metal ion and the PDC isomer allows for the fine-tuning of the resulting structures and properties. The detailed protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis of novel metal-PDC complexes and to investigate their potential applications in drug development, materials science, and beyond. The versatility of the PDC ligands, combined with the power of hydrothermal synthesis, promises the continued discovery of new materials with exciting and valuable functionalities.
References
- 1. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N -oxide: DFT studies and antiproliferative activities considerat ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08258B [pubs.rsc.org]
- 2. jcmimagescasereports.org [jcmimagescasereports.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cadmium(II) complexes with pyridine/dicarboxylic acid ligands as promising molecules for the treatment of oral candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl 3,4-pyridinedicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl 3,4-pyridinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dimethyl 3,4-pyridinedicarboxylate?
A1: The most prevalent method is a two-step process. First, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid) is synthesized. This is followed by a Fischer esterification reaction using methanol in the presence of an acid catalyst to produce the desired dimethyl ester.
Q2: How is the precursor, 3,4-pyridinedicarboxylic acid, typically synthesized?
A2: A common laboratory-scale synthesis involves the oxidation of a suitable pyridine derivative. One documented method is the oxidation of isoquinoline. A procedure using iron(III) nitrate nonahydrate, tetrabutylammonium bromide, and nitric acid in water at 60°C for 16 hours has been reported to yield 3,4-pyridinedicarboxylic acid in approximately 71% yield.[1]
Q3: What is the general principle behind the Fischer esterification of 3,4-pyridinedicarboxylic acid?
A3: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4][5] In this specific synthesis, 3,4-pyridinedicarboxylic acid is reacted with an excess of methanol. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product.[2][3][4][5]
Q4: What are the key factors to consider for optimizing the yield of the esterification step?
A4: Several factors are critical for maximizing the yield:
-
Reagent Purity: Ensure that the 3,4-pyridinedicarboxylic acid and methanol are of high purity and free from water.
-
Catalyst Choice and Concentration: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts. The optimal concentration needs to be determined empirically, but a catalytic amount is typically sufficient.
-
Reaction Temperature: The reaction is usually performed at the reflux temperature of the alcohol (methanol) to increase the reaction rate.
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Reaction Time: The reaction needs to be monitored to determine the optimal time for completion, as prolonged reaction times can sometimes lead to side reactions.
-
Water Removal: As an equilibrium reaction, removing the water formed is essential to drive the reaction to completion and achieve a high yield.[2][3][4][5] This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Dimethyl 3,4-pyridinedicarboxylate in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of Dimethyl 3,4-pyridinedicarboxylate. What are the likely causes and how can I improve it?
-
Answer: Low yield is a common problem and can be attributed to several factors:
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Incomplete Reaction: The Fischer esterification is an equilibrium process. To drive the reaction towards the product, use a large excess of methanol, which also serves as the solvent.[2] Ensure a sufficient amount of acid catalyst is used and that the reaction is allowed to proceed for an adequate amount of time at reflux temperature.
-
Presence of Water: Any water in the reaction mixture will shift the equilibrium back towards the starting materials. Ensure all glassware is dry and use anhydrous methanol.
-
Inefficient Work-up: The product is typically extracted from the reaction mixture. Ensure the pH is properly adjusted during the work-up to minimize product loss in the aqueous phase. Neutralization of the acid catalyst is crucial before extraction.
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Sub-optimal Catalyst Amount: Too little catalyst will result in a slow and incomplete reaction. Conversely, too much catalyst can sometimes promote side reactions. Experiment with catalyst loading to find the optimal amount for your specific conditions.
-
Issue 2: Formation of Byproducts
-
Question: I have observed unexpected spots on my TLC plate, indicating the presence of byproducts. What could they be and how can I minimize their formation?
-
Answer: Potential byproducts in this synthesis can include:
-
Mono-ester: Incomplete esterification can lead to the formation of methyl 3-carboxy-4-pyridinecarboxylate or methyl 4-carboxy-3-pyridinecarboxylate. To minimize this, ensure the reaction goes to completion by extending the reaction time or using a more efficient water removal method.
-
Decomposition Products: Although 3,4-pyridinedicarboxylic acid is relatively stable, prolonged heating at high temperatures in the presence of a strong acid could potentially lead to some degradation.[6] Monitor the reaction progress and avoid unnecessarily long reaction times.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to obtain a pure product after the reaction. What are the recommended purification methods?
-
Answer:
-
Extraction and Washing: After neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution), the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help to remove residual water and water-soluble impurities.
-
Crystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system needs to be determined experimentally, but solvents like methanol, ethanol, or mixtures containing ethyl acetate and hexanes are good starting points. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is typically used to separate the desired product from any remaining starting material or byproducts.
-
Experimental Protocols
Synthesis of 3,4-Pyridinedicarboxylic Acid
This protocol is adapted from a patented procedure for the synthesis of 3,4-pyridinedicarboxylic acid from isoquinoline.[1]
Materials:
-
Isoquinoline
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Tetrabutylammonium bromide
-
96% Sulfuric acid
-
Oxone (Potassium peroxymonosulfate)
-
Concentrated ammonia
-
Water
Procedure:
-
In a reaction vessel, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.
-
Heat the mixture to 60°C with stirring.
-
Slowly add 20 g of oxone in portions, maintaining the temperature at 60°C.
-
Continue to stir the reaction mixture at 60°C for 16 hours.
-
After the reaction is complete, cool the mixture to a temperature between -10°C and 10°C.
-
Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.
-
Continue stirring for 1 hour, then collect the precipitated solid by suction filtration.
-
Dry the solid to obtain 3,4-pyridinedicarboxylic acid. The reported yield is approximately 71%.[1]
Synthesis of Dimethyl 3,4-pyridinedicarboxylate (Fischer Esterification)
This is a general procedure for Fischer esterification that can be adapted for the synthesis of Dimethyl 3,4-pyridinedicarboxylate. Optimization of specific parameters may be required.
Materials:
-
3,4-Pyridinedicarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine (saturated sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-pyridinedicarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl 3,4-pyridinedicarboxylate.
-
Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Factors Influencing Fischer Esterification Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Methanol to Diacid Ratio | Increasing the excess of methanol | Increase | Shifts the equilibrium towards the product side (Le Chatelier's Principle).[2] |
| Catalyst Concentration | Optimal concentration | Maximize | A sufficient amount of catalyst is needed to achieve a reasonable reaction rate. |
| Reaction Temperature | Reflux temperature of methanol | Increase rate | Higher temperature increases the rate of reaction. |
| Reaction Time | Optimized duration | Maximize | Allows the reaction to proceed to completion without significant byproduct formation. |
| Water Removal | Efficient removal (e.g., Dean-Stark) | Increase | Drives the equilibrium towards the product side.[2][3] |
Visualizations
Caption: Reaction pathway for the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Caption: General experimental workflow for Fischer esterification.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Dimethyl 3,4-pyridinedicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Dimethyl 3,4-pyridinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of Dimethyl 3,4-pyridinedicarboxylate?
A1: Impurities in Dimethyl 3,4-pyridinedicarboxylate typically arise from its synthesis, which commonly involves the esterification of 3,4-pyridinedicarboxylic acid (cinchomeronic acid). The most probable impurities include:
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Unreacted 3,4-pyridinedicarboxylic acid: The starting diacid may not have fully reacted.
-
Monomethyl 3,4-pyridinedicarboxylate: The mono-ester is a common intermediate in the esterification process.[1]
-
Residual acid catalyst: If an acid catalyst such as sulfuric acid is used for esterification, traces may remain.[2]
-
Byproducts from the synthesis of 3,4-pyridinedicarboxylic acid: If the starting diacid was synthesized by oxidation of a precursor like isoquinoline, related oxidation byproducts might be present.[3]
Q2: My purified Dimethyl 3,4-pyridinedicarboxylate is off-white or yellowish. How can I decolorize it?
A2: A common method to remove colored impurities is to use activated charcoal during recrystallization. After dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added, and the mixture is briefly heated. A subsequent hot filtration to remove the charcoal, followed by slow cooling, should yield a colorless crystalline product.
Q3: What analytical techniques are recommended for assessing the purity of Dimethyl 3,4-pyridinedicarboxylate?
A3: Several techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired diester from the mono-ester and the starting diacid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Problem 1: The crude product is an oil and will not crystallize.
Possible Causes:
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Presence of residual solvent.
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Significant amount of impurities leading to melting point depression.
-
The boiling point of the recrystallization solvent is too high.
Solutions:
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Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents from the crude product. Co-evaporation with a solvent like toluene can help remove trace amounts of other solvents.
-
Trituration: Add a non-polar solvent in which Dimethyl 3,4-pyridinedicarboxylate is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can wash away soluble impurities and induce crystallization.
-
Seeding: If a small amount of pure, solid product is available, add a seed crystal to the oil to initiate crystallization.
-
Slow Cooling and Scratching: Dissolve the oil in a minimum amount of a suitable hot solvent and allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
Problem 2: Low recovery of purified product after recrystallization.
Possible Causes:
-
Using an excessive amount of recrystallization solvent.
-
Premature crystallization during hot filtration.
-
The compound is too soluble in the chosen solvent even at low temperatures.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Preheat Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before hot filtration.
-
Optimize Solvent System: If recovery is consistently low, a different solvent or a mixed solvent system may be required. The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Cooling: Ensure the filtrate is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration.
Problem 3: Multiple spots observed on Thin Layer Chromatography (TLC) after purification.
Possible Causes:
-
Ineffective purification method.
-
Co-elution of impurities during column chromatography.
-
Degradation of the product on the stationary phase.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Perform a thorough TLC analysis to find an eluent system that provides good separation between your product and the impurities (an Rf value of 0.2-0.3 for the product is often ideal). A gradient elution may be necessary.
-
Stationary Phase: While silica gel is common, for pyridine compounds which can be basic, streaking can occur. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or using a different stationary phase like alumina might be beneficial.
-
-
Sequential Purification: If a single purification technique is insufficient, a combination of methods, such as recrystallization followed by column chromatography, may be necessary.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol, Methanol, Ethyl acetate/Hexane | Ethyl acetate/Hexane, Dichloromethane/Methanol |
| Expected Purity | >98% (can be lower depending on crude purity) | >99% |
| Typical Recovery | 60-90% | 70-95% |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a test tube, dissolve a small amount of crude Dimethyl 3,4-pyridinedicarboxylate in a few drops of a potential solvent at room temperature and then with heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate and hexane, can also be effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexane is a good starting point. Adjust the ratio to achieve good separation, aiming for an Rf value of 0.2-0.3 for Dimethyl 3,4-pyridinedicarboxylate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Dimethyl 3,4-pyridinedicarboxylate.
Visualizations
Caption: General experimental workflow for the purification of Dimethyl 3,4-pyridinedicarboxylate.
Caption: Troubleshooting guide for crystallization issues.
References
Common side reactions in the synthesis of Dimethyl 3,4-pyridinedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of Dimethyl 3,4-pyridinedicarboxylate can arise from several factors related to the chosen synthetic route. The two primary routes are the oxidation of a suitable quinoline precursor followed by esterification, or a de novo construction of the pyridine ring, for instance, via a Diels-Alder reaction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation of Precursor: If starting from a substituted quinoline, the oxidation to 3,4-pyridinedicarboxylic acid may be inefficient. | - Optimize Oxidant and Conditions: Ensure the correct stoichiometry of a strong oxidizing agent (e.g., KMnO₄, HNO₃). Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the starting material. Harsh conditions can sometimes lead to degradation, so careful temperature control is crucial. |
| Inefficient Esterification: The Fischer esterification of 3,4-pyridinedicarboxylic acid with methanol is an equilibrium-limited reaction. | - Drive the Equilibrium: Use a large excess of methanol, which also serves as the solvent. Employ an effective acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Consider methods for removing the water byproduct, for example, by using a Dean-Stark apparatus. |
| Low-Yielding Diels-Alder Reaction: Normal electron-demand Diels-Alder reactions for pyridine synthesis can be inherently low-yielding due to unfavorable electronics. | - Alternative Dienophiles/Dienes: If using a Diels-Alder approach, consider inverse electron-demand strategies which are often more successful for pyridine synthesis. This involves using an electron-poor diene system. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can significantly impact the yield. | - Systematic Optimization: Methodically vary the reaction parameters, including temperature, time, and catalyst loading, based on literature precedents for similar pyridine syntheses. |
| Product Loss During Work-up: The product might be lost during extraction or purification steps. | - Optimize Extraction: Dimethyl 3,4-pyridinedicarboxylate has moderate polarity. Ensure you are using an appropriate extraction solvent and perform multiple extractions to maximize recovery. - Careful Purification: Use an appropriate purification method (e.g., column chromatography with a suitable eluent system or recrystallization) and monitor fractions carefully to avoid product loss. |
Frequently Asked Questions (FAQs)
Q2: I am observing a significant amount of mono-ester byproduct (methyl 3-carboxy-4-pyridinecarboxylate or methyl 4-carboxy-3-pyridinecarboxylate). How can I minimize its formation?
A: The formation of a mono-ester is a common side reaction during the esterification of 3,4-pyridinedicarboxylic acid.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: This can help drive the reaction towards the formation of the diester.
-
Use a More Effective Catalyst: A stronger acid catalyst or a higher catalyst loading might improve the rate of the second esterification.
-
Anhydrous Conditions: Ensure that your methanol and acid catalyst are as anhydrous as possible, as water can shift the equilibrium back towards the carboxylic acid.
-
Q3: My final product is contaminated with unreacted 3,4-pyridinedicarboxylic acid. How can I effectively remove it?
A: Unreacted dicarboxylic acid can be challenging to separate from the desired diester due to their similar polarities.
-
Troubleshooting:
-
Aqueous Base Wash: During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to deprotonate the carboxylic acid, making it more water-soluble and thus easier to remove from the organic layer. Be cautious not to use a strong base or prolonged exposure, which could lead to hydrolysis of the ester groups.
-
Column Chromatography: Careful column chromatography on silica gel can separate the diester from the dicarboxylic acid. A gradient elution might be necessary to achieve good separation.
-
Q4: After my reaction, I have a complex mixture of byproducts that I cannot easily identify. What are some possible side reactions?
A: Depending on the synthetic route, several side reactions can lead to a complex product mixture.
-
For Oxidation Routes:
-
Over-oxidation and Ring Opening: Harsh oxidation conditions can lead to the degradation of the pyridine ring.
-
Incomplete Oxidation: As mentioned, this can leave starting material in your product mixture.
-
-
For Diels-Alder Routes:
-
Dimerization or Polymerization: The diene or dienophile can sometimes react with themselves, especially under high temperatures.[1]
-
Formation of Regioisomers: If using unsymmetrical dienes or dienophiles, a mixture of regioisomers can be formed.
-
-
For Esterification:
-
Hydrolysis: If water is present, the ester product can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.
-
Experimental Protocols
Protocol 1: Esterification of 3,4-Pyridinedicarboxylic Acid
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,4-pyridinedicarboxylic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Potential Issue | Parameter to Monitor | Expected Observation for Successful Reaction | Troubleshooting Action |
| Incomplete Reaction | TLC or LC-MS | Disappearance of starting material spot/peak | Increase reaction time, temperature, or catalyst loading |
| Mono-ester Formation | NMR or LC-MS | Predominance of diester signals/peak | Drive equilibrium (excess alcohol, water removal) |
| Byproduct Formation | NMR, GC-MS | Clean spectra corresponding to the desired product | Optimize reaction conditions (temperature, catalyst) |
Visualizations
Caption: General workflow for the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Synthesis and Purification of Dimethyl 3,4-pyridinedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dimethyl 3,4-pyridinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of Dimethyl 3,4-pyridinedicarboxylate?
A1: The most common impurities arise from incomplete reaction or side reactions during the Fischer esterification of 3,4-pyridinedicarboxylic acid. These include:
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3,4-Pyridinedicarboxylic acid: The unreacted starting material.
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Methyl 3-carboxy-4-pyridinecarboxylate and Methyl 4-carboxy-3-pyridinecarboxylate: Mono-ester intermediates resulting from incomplete esterification of one of the two carboxylic acid groups.
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Polymeric byproducts: Can form under harsh reaction conditions.
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Residual acid catalyst: Typically sulfuric acid, which needs to be neutralized and removed.
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Water: A byproduct of the esterification reaction that can shift the equilibrium back towards the reactants if not effectively removed.[1][2][3]
Q2: My reaction seems to be incomplete, leaving a significant amount of starting material. What can I do to drive the esterification to completion?
A2: Fischer esterification is a reversible reaction.[1][3] To favor the formation of the diester product, you can:
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Use a large excess of methanol: This shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.[1][3]
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Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.
-
Increase reaction time or temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature, typically at the reflux temperature of methanol.
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Ensure efficient mixing: Proper agitation of the reaction mixture is crucial for maximizing contact between reactants.
Q3: After quenching the reaction, I have a solid that is difficult to filter. What could be the cause?
A3: This could be due to the precipitation of unreacted 3,4-pyridinedicarboxylic acid, which has low solubility in many organic solvents. It is also possible that the mono-ester intermediates, being amphipathic, are causing emulsification or forming a fine precipitate. Ensure the pH is appropriately adjusted during the work-up to keep all species either in the organic or aqueous phase as much as possible.
Q4: I am having trouble removing the acid catalyst completely. What is the best work-up procedure?
A4: A thorough aqueous work-up is essential. After the reaction, the mixture should be cooled and the excess methanol removed under reduced pressure. The residue should then be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed sequentially with:
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Saturated sodium bicarbonate solution: To neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas.
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Water: To remove any remaining salts.
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Brine (saturated sodium chloride solution): To aid in the separation of the organic and aqueous layers and remove residual water from the organic layer.
Finally, the organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated.
Troubleshooting Guides
Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (3,4-pyridinedicarboxylic acid) in NMR/TLC | Incomplete reaction. | Increase the excess of methanol, prolong the reaction time, or increase the reaction temperature. Ensure efficient removal of water. |
| Presence of mono-ester peaks in NMR or multiple spots on TLC | Incomplete esterification. | Similar to above, optimize reaction conditions to favor diester formation. |
| Broad, unresolved peaks in NMR spectrum | Presence of polymeric material or residual acid. | Purify the crude product using column chromatography. Ensure thorough neutralization and washing during work-up to remove the acid catalyst. |
| Oily or sticky solid product | Presence of water or other low-melting impurities. | Ensure the product is thoroughly dried under vacuum. Recrystallization can help in obtaining a crystalline solid. |
Issues During Purification
| Symptom | Possible Cause | Suggested Solution |
| Poor recovery after recrystallization | The chosen solvent is too good at dissolving the product even at low temperatures. The product is highly soluble in the mother liquor. | Screen for a different recrystallization solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent). Cool the solution slowly and then in an ice bath to maximize crystal formation. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. | Use a lower-boiling point solvent. Dilute the solution with more hot solvent and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Streaking or overlapping spots on TLC during column chromatography | The sample is too concentrated, or the eluent system is not optimal. The silica gel may be too acidic. | Dilute the sample before loading it onto the column. Optimize the eluent system by testing different solvent ratios. A common starting point for esters is a mixture of hexane and ethyl acetate. Consider using neutral or basic alumina as the stationary phase if the compound is sensitive to acidic silica gel. |
| Product co-elutes with an impurity during column chromatography | The polarity of the product and the impurity are very similar in the chosen eluent system. | Try a different eluent system with different solvent polarities. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. Gradient elution can also improve separation. |
Data Presentation
The following table summarizes typical quantitative data that can be expected during the synthesis and purification of Dimethyl 3,4-pyridinedicarboxylate. Actual results may vary depending on the specific experimental conditions.
| Stage | Method | Yield (%) | Purity (%) | Analytical Technique |
| Crude Product | Fischer Esterification | 85-95 | 70-85 | ¹H NMR, TLC |
| After Recrystallization | Single solvent or mixed solvent system | 70-85 | >95 | ¹H NMR, HPLC |
| After Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | 60-75 | >98 | ¹H NMR, HPLC, GC-MS |
Experimental Protocols
Synthesis of Dimethyl 3,4-pyridinedicarboxylate
This protocol describes a typical Fischer esterification reaction.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-pyridinedicarboxylic acid.
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Reagent Addition: Add a large excess of methanol (e.g., 20-30 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
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Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves.
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Wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification by Recrystallization
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Solvent Screening: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
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Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Purification by Flash Column Chromatography
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Stationary Phase: Silica gel.
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Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is often effective. The optimal eluent system should be determined by TLC analysis beforehand.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica gel with the adsorbed product onto the top of the column.
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Elution: Run the column with the eluent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dimethyl 3,4-pyridinedicarboxylate.
Visualizations
References
Troubleshooting low yield in the esterification of cinchomeronic acid
Welcome to the technical support center for the esterification of cinchomeronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of cinchomeronic acid?
The esterification of cinchomeronic acid, like other Fischer-Speier esterifications, is a reversible reaction.[1] The formation of water as a byproduct can drive the equilibrium back towards the starting materials (cinchomeronic acid and alcohol), thus limiting the yield of the desired ester.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the product side.[1]
Q2: How can I drive the reaction equilibrium towards the formation of the diester?
There are two primary strategies to favor the formation of the diester:
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Use of Excess Alcohol: Employing a large excess of the alcohol reactant increases the concentration of one of the reactants, shifting the equilibrium to favor the ester product according to Le Châtelier's principle.[1] Often, the alcohol can also serve as the reaction solvent.
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Removal of Water: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis of the ester).[1] This can be accomplished by:
Q3: I am only getting the monoester or a mixture of mono- and diesters. How can I increase the yield of the diester?
Cinchomeronic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups that can be esterified. Incomplete esterification will result in the formation of a monoester. To promote the formation of the diester:
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Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed long enough for both carboxylic acid groups to react. Higher temperatures can also increase the reaction rate, but be cautious of potential side reactions.
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Ensure Sufficient Catalyst: An adequate amount of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for protonating both carboxylic acid groups and facilitating the nucleophilic attack by the alcohol.[2][4]
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Effective Water Removal: As mentioned in Q2, continuous removal of water is critical to prevent hydrolysis of the monoester back to the dicarboxylic acid and to drive the second esterification step.[1][4]
Q4: What are common side reactions that can lower the yield?
Besides the reverse hydrolysis reaction, other potential side reactions include:
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Charring or Decomposition: At excessively high temperatures, especially with a strong acid catalyst like sulfuric acid, decomposition of the organic materials can occur, leading to a darkened reaction mixture and lower yield of the desired product.
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Ether Formation: The alcohol reactant can undergo dehydration at high temperatures in the presence of a strong acid to form an ether, consuming the alcohol and reducing its availability for the esterification reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄). Ensure an adequate catalytic amount is used. |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | Increase the reaction temperature to achieve a steady reflux. The optimal temperature will depend on the boiling point of the alcohol and any co-solvent used. | |
| Presence of Water: Water in the reactants or solvent is inhibiting the forward reaction. | Use anhydrous alcohol and solvents. Consider adding a dehydrating agent like molecular sieves to the reaction mixture. | |
| Reaction Stalls / Incomplete Conversion | Equilibrium Reached: The reaction has reached equilibrium with significant amounts of starting material and/or monoester remaining. | Drive the equilibrium forward by using a large excess of the alcohol and/or actively removing water using a Dean-Stark apparatus.[1] |
| Dark Brown or Black Reaction Mixture | Decomposition/Charring: The reaction temperature is too high, or the catalyst concentration is excessive, causing degradation of the starting materials or products. | Reduce the reaction temperature. Consider using a milder acid catalyst or reducing the amount of the current catalyst. |
| Product Lost During Work-up | Incomplete Extraction: The ester is not being fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[4] |
| Hydrolysis During Neutralization: The ester is being hydrolyzed back to the carboxylic acid during the neutralization step. | Perform the neutralization carefully with a mild base (e.g., sodium bicarbonate solution) and keep the mixture cool to minimize hydrolysis.[4] | |
| Emulsion Formation: A stable emulsion has formed during the aqueous work-up, making separation of the organic and aqueous layers difficult. | Add brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
Protocol 1: Fischer Esterification of a Pyridine Dicarboxylic Acid (Isocinchomeronic Acid as an example)
This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate and can be adapted for cinchomeronic acid.[4]
Materials:
| Reagent | Amount | Moles |
| Isocinchomeronic Acid | 100 g | 0.6 mol |
| Absolute Ethanol | 300 mL | - |
| Concentrated Sulfuric Acid | 100 mL | - |
| Benzene | 200 mL | - |
| Sodium Bicarbonate | As needed | - |
| Ethyl Acetate | As needed | - |
| Brine | As needed | - |
| Anhydrous Sodium Sulfate | As needed | - |
Procedure:
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Reaction Setup: In a round-bottom flask, suspend 100 g (0.6 mol) of isocinchomeronic acid in 300 mL of absolute ethanol.[4]
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Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the suspension over 1.5 hours. The solid will gradually dissolve.[4]
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Azeotropic Removal of Water: Add 200 mL of benzene to the reaction mixture. Distill the benzene/ethanol/water azeotrope at a rate of 30 mL every 30 minutes. Replenish the reaction volume with a 1:1 mixture of benzene and ethanol at 30-minute intervals for 5 hours.[4]
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Quenching: Cool the reaction mixture and pour it onto 30 L of ice-water.[4]
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Neutralization: Carefully add solid sodium bicarbonate to the aqueous mixture until it is neutralized.[4]
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Extraction: Extract the aqueous layer multiple times with ethyl acetate.[4]
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Washing and Drying: Combine the ethyl acetate layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
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Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
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Purification: Purify the crude solid by silica gel chromatography or recrystallization as needed.[4]
Visualizations
Fischer Esterification Signaling Pathway
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low ester yield.
References
Technical Support Center: Efficient Synthesis of Dimethyl 3,4-Pyridinedicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Dimethyl 3,4-pyridinedicarboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
Low yields and product impurities are common issues in the synthesis of Dimethyl 3,4-pyridinedicarboxylate. This guide provides a structured approach to identifying and resolving these problems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in 3,4-Pyridinedicarboxylic Acid Synthesis | Incomplete oxidation of the starting material (e.g., isoquinoline). | - Ensure the correct stoichiometry of the oxidizing agent (e.g., oxone).- Verify the activity of the catalyst (e.g., Iron(III) nitrate).- Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Poor catalyst performance. | - Use a fresh batch of the catalyst.- Consider alternative catalysts if the issue persists. | |
| Suboptimal pH during workup. | - Carefully adjust the pH to the specified range to ensure complete precipitation of the product. | |
| Low Yield in Esterification | Incomplete reaction. | - Extend the reaction time or gently increase the temperature.- Ensure the use of anhydrous methanol and a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid). |
| Hydrolysis of the ester product. | - Maintain anhydrous conditions throughout the reaction and workup.- Neutralize the reaction mixture carefully during workup to avoid ester hydrolysis. | |
| Formation of mono-ester byproduct. | - Use a sufficient excess of methanol.- Consider a two-step esterification process if mono-ester formation is significant. | |
| Product Contamination/ Impurities | Unreacted starting materials. | - Monitor the reaction to completion using TLC.- Optimize reaction conditions to drive the reaction to completion. |
| Side-products from oxidation. | - Purify the intermediate 3,4-pyridinedicarboxylic acid by recrystallization before proceeding to the esterification step. | |
| N-acylurea byproduct (in DCC coupling). | - If using dicyclohexylcarbodiimide (DCC) for esterification, filter the reaction mixture to remove the precipitated dicyclohexylurea. | |
| Difficulty in Product Isolation | Product loss during extraction. | - Use an appropriate solvent for extraction (e.g., dichloromethane).- Perform multiple extractions to ensure complete recovery. |
| Inefficient purification. | - For purification by column chromatography, select an appropriate solvent system to achieve good separation.- For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for Dimethyl 3,4-pyridinedicarboxylate?
A common and effective two-step synthesis involves the oxidation of a suitable precursor to 3,4-pyridinedicarboxylic acid, followed by esterification. A well-documented method starts with the oxidation of isoquinoline.
Q2: Which catalyst is recommended for the synthesis of 3,4-pyridinedicarboxylic acid from isoquinoline?
An iron(III) nitrate nonahydrate catalyst in the presence of tetrabutylammonium bromide has been shown to be effective for the oxidation of isoquinoline to 3,4-pyridinedicarboxylic acid with a reported yield of 71%.[1]
Q3: What are the best conditions for the esterification of 3,4-pyridinedicarboxylic acid?
A straightforward and high-yielding method is the Fischer esterification. This involves refluxing the dicarboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. This method has been reported to give a 94% yield for the similar synthesis of dimethyl 3,5-pyridinedicarboxylate.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common side products in the synthesis of Dimethyl 3,4-pyridinedicarboxylate?
Potential side products include the mono-methyl ester of 3,4-pyridinedicarboxylic acid if the esterification is incomplete. In syntheses starting from substituted pyridines, over-oxidation or incomplete oxidation can lead to other pyridine derivatives.
Q6: What is a suitable method for purifying the final product?
The crude Dimethyl 3,4-pyridinedicarboxylate can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Pyridinedicarboxylic Acid via Oxidation of Isoquinoline
This protocol is based on the method described in patent CN110818628.[1]
Materials:
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Isoquinoline
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Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
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Tetrabutylammonium bromide
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Oxone
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Sulfuric acid (96%)
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Concentrated ammonia solution
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Water
Procedure:
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In a reaction vessel, add 30 g of water, 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylammonium bromide, and 2.5 g of isoquinoline.
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Stir the mixture and heat to 60 °C.
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Once the temperature is stable, add 20 g of oxone in portions.
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Maintain the reaction at 60 °C for 16 hours.
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After the reaction is complete, cool the mixture to a temperature between -10 °C and 10 °C.
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Slowly add concentrated ammonia solution dropwise with stirring to adjust the pH to between 0.6 and 1.
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Continue stirring for 1 hour, then collect the precipitate by suction filtration.
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Dry the solid to obtain 3,4-pyridinedicarboxylic acid. The reported yield is 71%.[1]
Protocol 2: Esterification of 3,4-Pyridinedicarboxylic Acid
This protocol is adapted from a general procedure for the synthesis of dimethyl pyridinedicarboxylates.
Materials:
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3,4-Pyridinedicarboxylic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
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Sodium bicarbonate solution (saturated)
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Dichloromethane
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
Procedure:
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Dissolve 3,4-pyridinedicarboxylic acid in anhydrous methanol in a round-bottom flask.
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Slowly add a catalytic amount of concentrated sulfuric acid.
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Reflux the reaction mixture for 18 hours, monitoring the progress by TLC.
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After the reaction is complete, remove the methanol by distillation under reduced pressure.
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Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
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Extract the product with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers and wash with saturated aqueous sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl 3,4-pyridinedicarboxylate.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Catalyst Performance in the Synthesis of Pyridinedicarboxylic Acids
| Catalyst System | Starting Material | Product | Yield (%) | Reference |
| Iron(III) nitrate nonahydrate / Tetrabutylammonium bromide | Isoquinoline | 3,4-Pyridinedicarboxylic acid | 71 | [1] |
| Concentrated Sulfuric Acid | 3,5-Pyridinedicarboxylic acid | Dimethyl 3,5-pyridinedicarboxylate | 94 |
Mandatory Visualization
Caption: Workflow for the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Caption: Troubleshooting logic for Dimethyl 3,4-pyridinedicarboxylate synthesis.
References
Preventing hydrolysis of Dimethyl 3,4-pyridinedicarboxylate during workup
Welcome to the technical support center for Dimethyl 3,4-pyridinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound, with a specific focus on preventing its hydrolysis during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyl 3,4-pyridinedicarboxylate and why is preventing its hydrolysis important?
Dimethyl 3,4-pyridinedicarboxylate is a chemical compound with a pyridine ring and two methyl ester groups. It is a valuable building block in the synthesis of more complex molecules in pharmaceutical and materials science research. Hydrolysis, the chemical breakdown of the ester groups back to carboxylic acids in the presence of water, is a common side reaction that can significantly lower the yield and purity of the desired product. Preventing this unwanted reaction is crucial for efficient and reproducible synthetic procedures.
Q2: What factors make Dimethyl 3,4-pyridinedicarboxylate susceptible to hydrolysis during workup?
Several factors can contribute to the hydrolysis of Dimethyl 3,4-pyridinedicarboxylate during the workup phase of a reaction:
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Presence of Water: Water is a necessary reagent for hydrolysis. Aqueous workup steps inherently introduce the risk of this side reaction.
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pH of the Aqueous Solution: Both acidic and basic conditions can catalyze ester hydrolysis. The lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, potentially influencing the electronic properties of the ester groups. Under basic conditions, the ester is susceptible to saponification.
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Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing workup steps at elevated temperatures will accelerate the degradation of the product.
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Reaction Time: Prolonged exposure to aqueous acidic or basic conditions will increase the extent of hydrolysis.
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Strength of the Base or Acid Used: Strong bases (e.g., sodium hydroxide, potassium hydroxide) and strong acids (e.g., hydrochloric acid, sulfuric acid) are more potent catalysts for hydrolysis than their weaker counterparts (e.g., sodium bicarbonate, ammonium chloride).
Troubleshooting Guide: Low Yield or Purity Due to Hydrolysis
If you are experiencing lower than expected yields or observing impurities corresponding to the mono- or di-acid in your analysis (e.g., TLC, LC-MS, NMR), hydrolysis during workup is a likely culprit. This guide will help you troubleshoot and optimize your procedure.
Initial Assessment
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Confirm Hydrolysis: Before modifying your workup, confirm that hydrolysis is the issue. Analyze your crude product using techniques like ¹H NMR to identify the presence of carboxylic acid protons or the disappearance of methyl ester signals. A spot on a TLC plate that corresponds to the more polar 3,4-pyridinedicarboxylic acid is also a strong indicator.
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Review Your Current Workup Protocol: Identify all steps that involve water, acids, or bases. Pay close attention to the reagents used, their concentrations, the temperature, and the duration of each step.
Troubleshooting Steps and Solutions
| Potential Cause | Recommended Action | Detailed Protocol |
| Aqueous wash with strong base (e.g., NaOH, KOH) | Switch to a milder base for neutralization. | Protocol 1: Mild Basic Wash 1. After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. 2. Quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). 3. Continue adding the NaHCO₃ solution until gas evolution (CO₂) ceases, indicating that all acid has been neutralized. 4. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 5. Wash the organic layer with cold brine to remove residual water. 6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |
| Workup performed at room temperature | Conduct all aqueous workup steps at low temperature (0-5 °C). | Protocol 2: Low-Temperature Workup 1. Prepare ice-cold solutions of all aqueous reagents (water, NaHCO₃ solution, brine). 2. Perform all quenching and washing steps in a separatory funnel jacketed with an ice bath or by adding ice to the funnel. 3. Minimize the time the organic layer is in contact with the aqueous phases. |
| Prolonged exposure to aqueous conditions | Minimize the duration of the workup. | Have all necessary solutions and equipment prepared in advance to expedite the washing and extraction steps. |
| Use of a protic solvent that is partially miscible with water | Switch to a less water-miscible aprotic solvent for extraction. | Solvents like ethyl acetate or dichloromethane are generally preferred over solvents like diethyl ether for extractions from basic aqueous solutions, as they have lower water miscibility. |
| Incomplete removal of water before solvent evaporation | Ensure the organic layer is thoroughly dried. | Protocol 3: Efficient Drying 1. After the final brine wash, transfer the organic layer to a flask. 2. Add a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). 3. Swirl the flask and observe the drying agent. If it clumps together, add more until some of the powder remains free-flowing. 4. Allow the mixture to stand for at least 15-20 minutes to ensure complete drying before filtering or decanting. |
Quantitative Data Summary
| Condition | Effect on Hydrolysis Rate |
| pH | Neutral (pH ~7) < Acidic (pH < 7) << Basic (pH > 7) |
| Temperature | Low Temperature (e.g., 0 °C) < Room Temperature (e.g., 25 °C) < High Temperature (e.g., 50 °C) |
| Base Strength | Weak Base (e.g., NaHCO₃) < Strong Base (e.g., NaOH) |
| Acid Strength | Weak Acid (e.g., NH₄Cl) < Strong Acid (e.g., HCl) |
Visualizations
Hydrolysis Mechanism
The following diagram illustrates the base-catalyzed hydrolysis (saponification) of one of the ester groups in Dimethyl 3,4-pyridinedicarboxylate.
Caption: Base-catalyzed hydrolysis mechanism.
Recommended Experimental Workflow
This workflow is designed to minimize the risk of hydrolysis during the workup of a reaction involving Dimethyl 3,4-pyridinedicarboxylate.
Caption: Recommended low-temperature workup.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues related to the hydrolysis of Dimethyl 3,4-pyridinedicarboxylate.
Caption: Decision tree for troubleshooting hydrolysis.
Characterization of impurities in Dimethyl 3,4-pyridinedicarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Dimethyl 3,4-pyridinedicarboxylate?
A1: A prevalent method involves a two-step process:
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Oxidation: 3,4-Lutidine is oxidized to form the intermediate, cinchomeronic acid (3,4-pyridinedicarboxylic acid).
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Esterification: The resulting diacid is then esterified with methanol, typically under acidic conditions, to yield Dimethyl 3,4-pyridinedicarboxylate.
Q2: What are the potential impurities I might encounter in the synthesis of Dimethyl 3,4-pyridinedicarboxylate?
A2: Impurities can arise from both the oxidation and esterification stages of the synthesis.
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From Oxidation:
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Unreacted 3,4-lutidine.
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Partially oxidized intermediates such as 3-methyl-4-pyridinecarboxylic acid and 4-methyl-3-pyridinecarboxylic acid.
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Over-oxidation or side-chain degradation products.
-
-
From Esterification:
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Unreacted cinchomeronic acid (3,4-pyridinedicarboxylic acid).
-
Mono-esterified products: 3-carboxy-4-(methoxycarbonyl)pyridine and 4-carboxy-3-(methoxycarbonyl)pyridine.
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Residual solvents, such as methanol.
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Q3: How can I characterize the impurities in my sample?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling.[1] These include:
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High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for impurity identification.[1]
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Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the impurities.
Q4: What are the typical appearances of the final product and its precursors?
A4:
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Dimethyl 3,4-pyridinedicarboxylate: Typically a solid.
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Cinchomeronic acid (3,4-Pyridinedicarboxylic acid): Usually a powder.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of Dimethyl 3,4-pyridinedicarboxylate | Incomplete oxidation of 3,4-lutidine. | Optimize oxidation reaction conditions (e.g., temperature, reaction time, oxidant concentration). Monitor the reaction progress using TLC or HPLC. |
| Incomplete esterification of cinchomeronic acid. | Ensure an excess of methanol is used. Check the effectiveness of the acid catalyst. Consider extending the reaction time or increasing the temperature. | |
| Presence of mono-ester impurities | Insufficient reaction time or inadequate amount of methanol during esterification. | Increase the reaction time and/or the molar ratio of methanol to cinchomeronic acid. |
| Contamination with unreacted starting materials (3,4-lutidine or cinchomeronic acid) | Incomplete reaction in either the oxidation or esterification step. | For unreacted 3,4-lutidine, ensure complete oxidation. For unreacted cinchomeronic acid, optimize esterification conditions. Purification via recrystallization or column chromatography may be necessary. |
| Product discoloration | Presence of colored impurities from side reactions during oxidation. | Purify the intermediate cinchomeronic acid before proceeding to the esterification step. Decolorizing with activated carbon may be effective. |
Experimental Protocols
Synthesis of Cinchomeronic Acid (3,4-Pyridinedicarboxylic acid) via Oxidation of Isoquinoline
This method provides an alternative route to the intermediate diacid.[3]
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Reaction Setup: In a reaction kettle, add 30 g of water and start stirring.
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Catalyst and Reagents: Add 0.06 g of Fe(NO₃)₃·9H₂O, 15 g of 96% sulfuric acid, 0.03 g of tetrabutylamine bromide, and 2.5 g of isoquinoline.
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Heating: Raise the temperature of the reaction mixture.
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Oxidant Addition: When the temperature reaches 60°C, add 20 g of oxone in batches.
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Reaction Time: Maintain the reaction at this temperature for 16 hours.
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Work-up: After the reaction is complete, cool the mixture to between -10°C and 10°C.
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pH Adjustment: Slowly add concentrated ammonia dropwise while stirring to adjust the pH to 0.6-1.
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Precipitation and Filtration: Continue stirring for 1 hour, then collect the precipitated product by suction filtration.
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Drying: Dry the solid to obtain 3,4-pyridinedicarboxylic acid. The reported yield is 71%.[3]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for specific impurity profiles.[4]
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). Start with 30% acetonitrile and increase to 80% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualized Workflows
Caption: Synthetic workflow for Dimethyl 3,4-pyridinedicarboxylate.
Caption: Logical workflow for troubleshooting impurities.
References
Technical Support Center: Scaling Up the Synthesis of Dimethyl 3,4-Pyridinedicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Dimethyl 3,4-pyridinedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Dimethyl 3,4-pyridinedicarboxylate?
A1: The most prevalent synthetic strategy involves a two-step process:
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Oxidation: The synthesis of the precursor, 3,4-pyridinedicarboxylic acid (also known as cinchomeronic acid), is typically achieved through the oxidation of isoquinoline.
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Esterification: The subsequent esterification of 3,4-pyridinedicarboxylic acid with methanol yields the final product, Dimethyl 3,4-pyridinedicarboxylate.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The synthesis involves hazardous materials, and appropriate safety measures are paramount.
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Corrosive Reagents: The oxidation step often utilizes strong acids like concentrated sulfuric acid and oxidizing agents. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
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Exothermic Reactions: The oxidation of isoquinoline can be highly exothermic. It is crucial to control the rate of addition of reagents and have an adequate cooling system in place to prevent runaway reactions, especially during scale-up.
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Product Hazards: Dimethyl 3,4-pyridinedicarboxylate is a skin and eye irritant and may cause respiratory irritation.[1] Handle the final product with care, using appropriate PPE.
Q3: How can the purity of the final product be enhanced?
A3: Purification of the intermediate 3,4-pyridinedicarboxylic acid is crucial for obtaining a high-purity final product. Recrystallization from water is a common and effective method. For the final product, Dimethyl 3,4-pyridinedicarboxylate, purification can be achieved through recrystallization from a suitable solvent or by vacuum distillation.
Troubleshooting Guides
Part 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid
Issue 1: Low Yield of 3,4-Pyridinedicarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogenous mixture.- Verify the reaction temperature is maintained within the optimal range (e.g., 60°C for the iron nitrate/oxone method).[2]- Extend the reaction time if monitoring indicates incomplete conversion. |
| Suboptimal pH for Precipitation | - Carefully adjust the pH to the isoelectric point of 3,4-pyridinedicarboxylic acid (typically around pH 0.6-1) to ensure maximum precipitation.[2] |
| Loss of Product During Workup | - Ensure the filtrate is thoroughly cooled before filtration to minimize the solubility of the product.- Wash the precipitate with a minimal amount of cold water to remove impurities without significant product loss. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-oxidation | - Strictly control the stoichiometry of the oxidizing agent.- Maintain the recommended reaction temperature to avoid decomposition of the desired product. |
| Incomplete Oxidation | - Ensure sufficient oxidizing agent is used.- Confirm the catalyst is active and present in the correct amount. |
Part 2: Esterification of 3,4-Pyridinedicarboxylic Acid
Issue 1: Incomplete Esterification
| Potential Cause | Recommended Solution |
| Presence of Water | - Ensure the 3,4-pyridinedicarboxylic acid is thoroughly dried before the reaction.- Use anhydrous methanol and a dry reaction setup. |
| Insufficient Catalyst | - Use the recommended catalytic amount of a strong acid like concentrated sulfuric acid. |
| Equilibrium Limitation | - Use a large excess of methanol to drive the equilibrium towards the product side.- Consider using a Dean-Stark apparatus to remove the water formed during the reaction.[3] |
Issue 2: Product Decomposition or Discoloration
| Potential Cause | Recommended Solution |
| High Reaction Temperature | - Maintain the reaction at a gentle reflux to avoid thermal degradation of the product. |
| Prolonged Reaction Time with Strong Acid | - Monitor the reaction progress and work it up as soon as it is complete to minimize side reactions. |
Experimental Protocols
Protocol 1: Oxidation of Isoquinoline using Iron (III) Nitrate and Oxone
This method provides a relatively high yield under milder conditions compared to older methods.
Quantitative Data:
| Reagent | Amount | Molar Equivalent |
| Isoquinoline | 2.5 g | 1 eq |
| Water | 30 g | - |
| Iron(III) nitrate nonahydrate | 0.06 g | - |
| 96% Sulfuric acid | 15 g | - |
| Tetrabutylammonium bromide | 0.03 g | - |
| Oxone | 20 g | - |
| Expected Yield | ~71% | - |
Methodology: [2]
-
In a reaction vessel, add 30 g of water, 0.06 g of Iron(III) nitrate nonahydrate, 15 g of 96% sulfuric acid, and 0.03 g of tetrabutylammonium bromide.
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Begin stirring and add 2.5 g of isoquinoline.
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Heat the mixture to 60°C.
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Add 20 g of oxone in portions, maintaining the temperature at 60°C.
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After the addition is complete, continue stirring at 60°C for 16 hours.
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Cool the reaction mixture to between -10°C and 10°C.
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Slowly add concentrated ammonia with stirring to adjust the pH to 0.6-1.
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Continue stirring for 1 hour.
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Collect the precipitated 3,4-pyridinedicarboxylic acid by suction filtration and dry.
Protocol 2: Esterification of 3,4-Pyridinedicarboxylic Acid (General Procedure)
This protocol is based on the principles of Fischer esterification.
Quantitative Data:
| Reagent | Amount | Molar Equivalent |
| 3,4-Pyridinedicarboxylic acid | 1 part | 1 eq |
| Anhydrous Methanol | 10-20 parts | Excess |
| Concentrated Sulfuric Acid | 0.1-0.2 parts | Catalytic |
Methodology:
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Suspend the dry 3,4-pyridinedicarboxylic acid in anhydrous methanol in a round-bottom flask.
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Carefully add the concentrated sulfuric acid while stirring.
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Heat the mixture to a gentle reflux and maintain for 4-8 hours, monitoring the reaction by TLC or HPLC.
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After completion, cool the mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.
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Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Dimethyl 3,4-pyridinedicarboxylate.
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Purify the product by recrystallization or vacuum distillation.
Visualizations
Caption: Workflow for the oxidation of isoquinoline.
Caption: Workflow for the esterification process.
Caption: Common issues in the synthesis process.
References
Technical Support Center: Optimizing MOF Synthesis with Pyridinedicarboxylates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of Metal-Organic Frameworks (MOFs) using pyridinedicarboxylate linkers. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of pyridinedicarboxylate-based MOFs.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in MOF synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature. Monitor the reaction progress by analyzing small aliquots at different time points. |
| Suboptimal pH | The pH of the reaction mixture is critical for the deprotonation of the pyridinedicarboxylate linker and the coordination with the metal center. Adjust the pH of the solution. For pyridinedicarboxylate linkers, the pH often needs to be carefully controlled to ensure the availability of the deprotonated carboxylate groups without protonating the pyridine nitrogen, which would inhibit coordination.[1] |
| Inappropriate Solvent System | The solubility of the metal salt and the organic linker is crucial. Use a solvent or a co-solvent system in which both precursors are sufficiently soluble. For pyridinedicarboxylate MOFs, polar aprotic solvents like DMF and DEF are commonly used.[2] |
| Incorrect Metal-to-Linker Ratio | Systematically vary the molar ratio of the metal precursor to the pyridinedicarboxylate linker to find the optimal stoichiometry for your specific system. |
Issue 2: Poor Crystallinity or Amorphous Product
The formation of an amorphous product or a crystalline material with low quality is a common hurdle. The Powder X-Ray Diffraction (PXRD) pattern will show broad peaks or a lack of sharp peaks.
| Potential Cause | Recommended Solution |
| Rapid Nucleation and Crystal Growth | Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. Modulators compete with the pyridinedicarboxylate linker for coordination to the metal centers, slowing down the crystallization process and promoting the formation of larger, more ordered crystals. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Lower temperatures can slow down crystal growth, potentially leading to better crystallinity, while higher temperatures can sometimes overcome kinetic barriers to crystallization. A systematic study of the temperature profile is recommended. |
| Unsuitable Solvent | The solvent can influence the crystallization process. Experiment with different solvents or solvent mixtures with varying polarities to control the solubility of the precursors and the kinetics of crystal formation. |
| Presence of Impurities | Ensure the purity of your starting materials (metal salt, linker, and solvent). Impurities can interfere with the crystallization process. |
Issue 3: Presence of Phase Impurities
The final product may contain undesired crystalline phases, which can be identified by extra peaks in the PXRD pattern.
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Products | The reaction conditions (temperature, time, solvent) may favor the formation of a metastable kinetic product over the desired thermodynamic product (or vice versa). Systematically vary these parameters to target the desired phase. |
| Solvent-Templated Phase Formation | Certain solvents can act as templates, directing the formation of a specific MOF topology. The use of a different solvent may lead to the formation of a different, phase-pure product. |
| Incorrect Stoichiometry | An excess of either the metal precursor or the linker can lead to the formation of secondary phases. Carefully control the stoichiometry of your reactants. |
| Modulator-Induced Phase Competition | The type and concentration of the modulator can influence which crystalline phase is formed. Experiment with different modulators or vary the modulator concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a modulator in pyridinedicarboxylate MOF synthesis?
A1: A modulator is a compound, typically a monocarboxylic acid, that is added to the reaction mixture to control the nucleation and growth of MOF crystals. It competes with the pyridinedicarboxylate linker for coordination to the metal ions. This competition slows down the formation of the MOF framework, allowing for the correction of defects and leading to higher crystallinity and often larger crystals. The concentration and pKa of the modulator are key parameters to optimize.
Q2: How does pH affect the synthesis of MOFs with pyridinedicarboxylate linkers?
A2: The pH of the reaction solution is a critical parameter as it influences the protonation state of both the carboxylic acid groups and the nitrogen atom in the pyridine ring. The carboxylic acid groups must be deprotonated to coordinate with the metal ions, which is favored at higher pH. However, at very low pH, the pyridine nitrogen can become protonated, which may hinder its coordination to the metal center. Therefore, an optimal pH range must be found to balance these effects for successful MOF synthesis.[1]
Q3: What are the most common solvents used for pyridinedicarboxylate MOF synthesis and why?
A3: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are most commonly used.[2] These solvents are effective at dissolving both the metal salts and the pyridinedicarboxylate linkers, which is essential for the solvothermal synthesis method. The choice of solvent can also influence the resulting MOF structure and morphology.
Q4: My PXRD pattern shows broad peaks. What does this indicate and how can I fix it?
A4: Broad peaks in a PXRD pattern are indicative of either an amorphous product or very small nanocrystals. To improve crystallinity, you can try several approaches:
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Introduce a modulator: This will slow down the crystallization rate.
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Optimize the reaction temperature and time: A slower, more controlled crystallization process often yields better results.
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Change the solvent: The solvent can have a significant impact on crystallization kinetics.
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Adjust the pH: Ensuring the correct protonation state of the linker is crucial.
Q5: How do I activate my pyridinedicarboxylate MOF after synthesis?
A5: Activation is the process of removing the solvent molecules that are trapped within the pores of the MOF after synthesis. A common method is to first wash the as-synthesized MOF with a low-boiling point solvent (like ethanol or acetone) to exchange the high-boiling point synthesis solvent (like DMF). Afterwards, the MOF is heated under vacuum to remove the volatile solvent, leaving the pores accessible. The specific temperature and duration of heating should be optimized to avoid framework collapse.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the synthesis of pyridinedicarboxylate-based MOFs. This data is compiled from various literature sources and should be used as a starting point for optimization.
Table 1: Effect of Temperature and Time on MOF Synthesis
| Metal Ion | Pyridinedicarboxylate Linker | Temperature (°C) | Time (h) | Outcome |
| Cd(II) | 3,5-pyridinedicarboxylic acid | 110 | 24 | Crystalline MOF |
| Co(II) | 3,5-pyridinedicarboxylic acid | 110 | 24 | Crystalline MOF |
| Zn(II) | 3,5-pyridinedicarboxylic acid | 110 | 24 | Crystalline MOF |
| Ni(II) | 3,5-pyridinedicarboxylic acid | 110 | 24 | Crystalline MOF |
Data compiled from a study on the synthesis of novel MOFs.[2]
Table 2: Influence of Modulator Concentration on Crystal Size
| MOF System | Modulator | Modulator:Linker Ratio | Average Crystal Size (µm) |
| Zr-UiO-66 | Acetic Acid | 10:1 | ~0.1 |
| Zr-UiO-66 | Acetic Acid | 50:1 | ~0.5 |
| Zr-UiO-66 | Benzoic Acid | 10:1 | ~0.2 |
| Zr-UiO-66 | Benzoic Acid | 50:1 | ~1.0 |
This table illustrates the general trend that increasing modulator concentration leads to larger crystal sizes. While not specific to pyridinedicarboxylates, this principle is widely applicable.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Pyridinedicarboxylate MOF
This protocol provides a general procedure for the synthesis of a MOF using a pyridinedicarboxylate linker. The specific metal salt, linker, and reaction conditions should be adapted from relevant literature for the target MOF.
Materials:
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Metal Salt (e.g., Zinc Nitrate Hexahydrate)
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Pyridinedicarboxylic Acid Linker (e.g., 3,5-pyridinedicarboxylic acid)[2]
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Solvent (e.g., N,N-Dimethylformamide - DMF)[2]
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Teflon-lined stainless-steel autoclave
Procedure:
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In a glass vial, dissolve the metal salt and the pyridinedicarboxylic acid linker in DMF. A typical molar ratio is 1:1.[2]
-
If a modulator is used, add it to the solution at this stage.
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Place the vial inside a Teflon-lined stainless-steel autoclave and seal it.
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Heat the autoclave in an oven at a specified temperature (e.g., 110-120 °C) for a designated period (e.g., 24-72 hours).[2]
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Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
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Wash the product several times with fresh DMF to remove unreacted starting materials.
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Proceed with the activation procedure.
Protocol 2: Activation of a Pyridinedicarboxylate MOF
Materials:
-
As-synthesized MOF
-
Low-boiling point solvent (e.g., ethanol, acetone)
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Vacuum oven
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized MOF in a fresh portion of a low-boiling point solvent (e.g., ethanol).
-
Allow the MOF to soak for at least 24 hours to facilitate the exchange of the high-boiling point synthesis solvent within the pores.
-
Decant the solvent and repeat the soaking process with fresh solvent at least three times to ensure complete exchange.
-
-
Thermal Activation:
-
After the final solvent exchange, filter the MOF to remove the excess solvent.
-
Place the solvent-exchanged MOF in a vacuum oven.
-
Heat the MOF under vacuum at a temperature sufficient to remove the volatile solvent without causing the framework to collapse. This temperature is typically between 100-200 °C and should be determined from thermogravimetric analysis (TGA) data if available.
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Maintain the temperature and vacuum for several hours (e.g., 12-24 hours) until the MOF is fully activated.
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Allow the MOF to cool to room temperature under vacuum before exposing it to air.
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Visual Guides
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis and activation of a pyridinedicarboxylate MOF.
Troubleshooting Logic for Poor Crystallinity
Caption: Decision-making flowchart for troubleshooting poor crystallinity in MOF synthesis.
Logical Relationship of Synthesis Parameters
Caption: Interrelationship of key synthesis parameters and their impact on MOF properties.
References
Technical Support Center: Synthesis of Unsymmetrical Pyridine Dicarboxylate Esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of unsymmetrical pyridine dicarboxylate esters.
Frequently Asked Questions (FAQs)
FAQ 1: Why is it challenging to synthesize unsymmetrical pyridine dicarboxylate esters?
The primary challenge lies in achieving regioselectivity. Pyridine dicarboxylic acids have two chemically similar carboxylic acid groups. During esterification or hydrolysis, it is difficult to selectively modify one group while leaving the other unchanged, often resulting in a mixture of the starting material, the desired mono-ester, and the undesired di-ester.[1] Similarly, constructing the pyridine ring from asymmetric precursors can lead to mixtures of regioisomers.[2]
FAQ 2: What are the main synthetic strategies to achieve unsymmetrical pyridine dicarboxylate esters?
There are two primary approaches:
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Selective Monofunctionalization: This involves starting with a symmetrical pyridine dicarboxylic acid or its corresponding diester and performing a selective mono-esterification or mono-hydrolysis. This strategy relies on subtle differences in the reactivity of the two carboxylate positions or the use of sterically hindering reagents or catalysts.[3]
-
Ring Synthesis (e.g., Hantzsch or Kröhnke): This "bottom-up" approach involves constructing the pyridine ring from acyclic precursors.[4][5] To create an unsymmetrical product, unsymmetrical starting materials are required, such as two different β-ketoesters in the Hantzsch synthesis.[6]
FAQ 3: I'm getting a very low yield in my Hantzsch pyridine synthesis. What are the common causes?
Low yields in the Hantzsch synthesis are a frequent issue and can stem from several factors:
-
Poor Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[4] Inefficient oxidation is a major cause of low yield.
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Harsh Reaction Conditions: Classical one-pot methods often require long reaction times and high temperatures, which can lead to side reactions and product decomposition.[4][7]
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Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight changes in conditions can favor the formation of unexpected byproducts.[7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Mono-esterification/Mono-hydrolysis
Symptoms:
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Formation of significant amounts of di-ester during a mono-esterification reaction.
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Complete hydrolysis to the di-acid or recovery of unreacted di-ester during a selective mono-hydrolysis attempt.
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Difficult chromatographic separation of mono-ester, di-ester, and di-acid.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of Carboxyl Groups | 1. Use a Bulky Alcohol: Employ a sterically hindered alcohol (e.g., tert-butanol) which may preferentially react at the less hindered carboxyl group. 2. Catalyst Selection: Use catalysts that can differentiate between the two sites. Ion-exchange resins have been shown to selectively catalyze mono-esterification.[3] For long-chain dicarboxylic acids, using LiCl with trifluoroacetic anhydride (TFAA) can achieve high mono-ester selectivity by shielding one carboxyl group.[1] |
| Harsh Reaction Conditions | 1. Lower Temperature: Perform the reaction at the lowest feasible temperature to minimize over-reaction. 2. Enzymatic Hydrolysis: Consider using esterase enzymes (e.g., from cytochrome P-450) which can exhibit high regioselectivity in cleaving one ester group over another under physiological pH.[8] |
| Incorrect Stoichiometry | 1. Controlled Reagent Addition: Use a syringe pump for slow, controlled addition of the limiting reagent (e.g., the alcohol in a mono-esterification) to maintain its low concentration and favor the mono-substituted product. |
Problem 2: Low Yield and Side Products in Hantzsch Synthesis
Symptoms:
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Low overall yield of the desired unsymmetrical pyridine.
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Formation of a symmetrical pyridine (from the self-condensation of one of the β-ketoesters).
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Incomplete oxidation, leaving 1,4-dihydropyridine (1,4-DHP) intermediates in the final product mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization |
| Inefficient Oxidation of 1,4-DHP Intermediate | 1. Choice of Oxidant: Classical oxidants like HNO₃ can be harsh.[7] Consider milder, more efficient options like iodine, ferric chloride, or manganese dioxide.[4] For biological and pharmaceutical applications, cytochrome P-450 enzymes are known to effectively oxidize 1,4-DHPs to their pyridine derivatives.[9] |
| Side Reactions / Poor Selectivity | 1. Stepwise Addition: Instead of a one-pot reaction, consider a stepwise approach. Pre-form the Knoevenagel condensation product of the aldehyde and one β-ketoester first, then react it with the enamine of the second, different β-ketoester.[10] 2. Optimize Conditions: Systematically vary the temperature and catalyst. Catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been shown to improve yields significantly.[4][7] |
| Harsh Classical Conditions | 1. Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times (to 2-7 minutes) and improve yields (82-94%) by providing rapid, uniform heating.[7] 2. Greener Solvents: Explore aqueous micellar solutions or ionic liquids, which can improve yields and simplify workup.[4][6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a Symmetrical Pyridine Dicarboxylate
This protocol is adapted from methodologies known to improve yields and reduce reaction times.[7]
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Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).
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Solvent: Add ethanol (3-5 mL) as the solvent.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: After the formation of the dihydropyridine is complete, add an oxidizing agent (e.g., 1.2 equivalents of iodine or ferric chloride) and continue irradiation or stirring at a suitable temperature until the aromatization is complete (as monitored by TLC).
-
Work-up: Cool the reaction mixture, quench any remaining oxidant (e.g., with sodium thiosulfate solution for iodine), and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Mono-esterification using Pyridine-2,6-dicarbonyl Dichloride
This protocol describes the synthesis of a di-ester, which can be adapted for mono-esterification by using 1 equivalent of the alcohol and careful control of reaction conditions. It is based on the synthesis of pydic(IPh)₂.[11]
-
Prepare Alcohol Solution: In a flask, dissolve the desired alcohol (e.g., 2-iodophenol, 2.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.2 mmol) in a suitable anhydrous solvent (e.g., 20 mL of dichloromethane) and cool to 0°C in an ice bath.
-
Prepare Acid Chloride Solution: In a separate flask, dissolve pyridine-2,6-dicarbonyl dichloride (1.0 mmol) in the same anhydrous solvent (10 mL).
-
Reaction: Slowly add the acid chloride solution dropwise to the cold alcohol solution over 30 minutes with vigorous stirring.
-
Stirring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to isolate the mono-ester from the di-ester and starting material.
References
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Dimethyl 3,4-pyridinedicarboxylate and Its Isomers for Researchers
This guide provides a comprehensive comparison of Dimethyl 3,4-pyridinedicarboxylate and its isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the physicochemical properties, synthesis methodologies, and a proposed framework for evaluating the biological activities of these compounds.
Physicochemical Properties
The positional isomerism of the ester groups on the pyridine ring significantly influences the physicochemical properties of dimethyl pyridinedicarboxylates. A summary of these properties is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Dimethyl 2,3-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 55-58 | White to light yellow powder/crystal | 605-38-9 |
| Dimethyl 2,4-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | Not available | Not available | 25658-36-0 |
| Dimethyl 2,5-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 213-217 | White powder | 881-86-7 |
| Dimethyl 2,6-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | 121-125 | Off-white solid | 5453-67-8 |
| Dimethyl 3,4-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | Not available | Not available | 1796-83-4 |
| Dimethyl 3,5-pyridinedicarboxylate | C₉H₉NO₄ | 195.17 | Not available | Pale yellow solid | 4591-55-3 |
Synthesis Protocols
The most common method for synthesizing dimethyl pyridinedicarboxylates is the Fischer-Speier esterification of the corresponding pyridinedicarboxylic acid. Below are detailed protocols for this method.
General Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Pyridinedicarboxylic acid isomer (1 equivalent)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Suspend the pyridinedicarboxylic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude dimethyl pyridinedicarboxylate.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Biological Activity: A Proposed Experimental Framework
Direct comparative studies on the biological activity of all dimethyl pyridinedicarboxylate isomers are limited in the existing literature. Pyridine carboxylic acid derivatives, however, are known to exhibit a range of biological effects, including enzyme inhibition and anticancer properties.[1][2] To facilitate a direct comparison of the cytotoxic potential of these isomers, the following experimental protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is proposed.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine and compare the cytotoxic effects of dimethyl pyridinedicarboxylate isomers on a selected cancer cell line (e.g., HeLa - human cervical cancer).
Materials:
-
HeLa cells
-
Dimethyl pyridinedicarboxylate isomers (dissolved in DMSO to create stock solutions)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each dimethyl pyridinedicarboxylate isomer in culture medium. Replace the medium in the wells with 100 µL of the medium containing the respective isomer concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
References
A Comparative Guide to the Synthetic Routes of Dimethyl 3,4-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 3,4-pyridinedicarboxylate is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides a comparative analysis of two primary synthetic routes to Dimethyl 3,4-pyridinedicarboxylate: the established method involving the oxidation of isoquinoline followed by esterification, and an alternative approach utilizing a Diels-Alder reaction of an oxazole derivative.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction conditions, availability of starting materials, and atom economy. The following table summarizes the key quantitative data for the two syntheses, providing a clear comparison to aid in this decision-making process.
| Parameter | Established Route: Oxidation & Esterification | Alternative Route: Diels-Alder Reaction |
| Starting Materials | Isoquinoline, Potassium Permanganate, Methanol, Sulfuric Acid | 4-Methyloxazole, Dimethyl Acetylenedicarboxylate (DMAD) |
| Key Steps | 1. Oxidation of Isoquinoline2. Fischer Esterification | 1. [4+2] Cycloaddition |
| Overall Yield | ~32-38% | ~61% |
| Reaction Temperature | 1. Reflux (Oxidation)2. Reflux (Esterification) | 180 °C |
| Reaction Time | 1. 3 hours (Oxidation)2. 12-24 hours (Esterification) | 24 hours |
| Key Reagents | Strong Oxidant (KMnO₄), Strong Acid (H₂SO₄) | None (Thermal) |
| Advantages | Utilizes readily available starting materials. | Higher overall yield, one-pot reaction, avoids harsh oxidants and strong acids. |
| Disadvantages | Multi-step process with moderate overall yield, use of hazardous reagents. | Requires elevated temperature, 4-methyloxazole may be less common than isoquinoline. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Established Route: Oxidation of Isoquinoline and Subsequent Fischer Esterification
This traditional two-step approach first involves the oxidative cleavage of the benzene ring of isoquinoline to form 3,4-pyridinedicarboxylic acid (cinchomeronic acid), which is then esterified.
Step 1: Oxidation of Isoquinoline to 3,4-Pyridinedicarboxylic Acid
-
In a round-bottom flask equipped with a reflux condenser, a solution of isoquinoline (1 mole) in water is prepared.
-
Potassium permanganate (KMnO₄) (4 moles) is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux for 3 hours. During this time, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After cooling to room temperature, the MnO₂ is removed by filtration.
-
The filtrate is acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3.5, leading to the precipitation of a mixture of carboxylic acids.
-
3,4-Pyridinedicarboxylic acid is isolated from the mixture, with reported yields typically in the range of 35-42%.[1]
Step 2: Fischer Esterification of 3,4-Pyridinedicarboxylic Acid
-
To a suspension of 3,4-pyridinedicarboxylic acid (1 mole) in excess methanol (acting as both solvent and reagent), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 moles) is carefully added.
-
The mixture is heated to reflux for 12-24 hours to drive the equilibrium towards the ester product.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Dimethyl 3,4-pyridinedicarboxylate. This step typically proceeds with high yields of 90-95%.[2][3][4]
Alternative Route: Diels-Alder Reaction of 4-Methyloxazole
This modern approach utilizes a [4+2] cycloaddition reaction between an oxazole and a dienophile to construct the pyridine ring in a single step.
One-Pot Synthesis of Dimethyl 3,4-pyridinedicarboxylate via [4+2] Cycloaddition
-
In a sealed tube, 4-methyloxazole (1 mole) and dimethyl acetylenedicarboxylate (DMAD) (1.2 moles) are combined.
-
The sealed tube is heated to 180 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel.
-
Elution with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) affords pure Dimethyl 3,4-pyridinedicarboxylate. This one-pot reaction has a reported yield of approximately 61%.
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the diagrams below, generated using Graphviz (DOT language).
Caption: Workflow for the established synthesis of Dimethyl 3,4-pyridinedicarboxylate.
References
A Comparative Guide to Catalysts for the Synthesis of Pyridinedicarboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyridinedicarboxylic acid esters is a cornerstone in the development of pharmaceuticals, functional materials, and fine chemicals. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of the synthetic route. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
Comparative Data of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of pyridinedicarboxylic acid esters, offering a clear comparison of their respective strengths and weaknesses.
| Catalyst/Method | Starting Materials | Product Example | Reaction Conditions | Yield (%) | Catalyst Type |
| 4-DMAP/NEt₃ | Pyridine-2,6-dicarbonyl dichloride, 2-Iodophenol | Bis(2-iodophenyl) pyridine-2,6-dicarboxylate | Diethyl ether, 0°C to ambient temp., 17 h | 82 | Organic Base |
| None (Hantzsch Synthesis) | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 80°C, neat | 45 | None (Condensation) |
| Laccase (Oxidation) | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Methanol, Acetate buffer (pH 4.37), 24 h | 20 | Biocatalyst (Enzyme) |
| None (Heteroannulation) | Alkynone, 1,3-Dicarbonyl compound, Ammonium acetate | Polysubstituted pyridine esters | Ethanol, 24 h | Up to 98 | None (One-Pot) |
| Pd(OAc)₂/dppf | 2,3-Dichloropyridine, Carbon monoxide, Ethanol | Diethyl pyridine-2,3-dicarboxylate | Sodium acetate, 135°C, 15 bar CO, 2.5 h | Moderate | Homogeneous (Transition Metal) |
| Lanthanum Oxide | β-ketoester, Aldehyde, Ammonium acetate | 1,4-Dihydropyridine derivatives | Solvent-free, Microwave irradiation, 40-80 s | 90-98 | Heterogeneous (Metal Oxide) |
| Conc. H₂SO₄ | 2,5-Pyridinedicarboxylic acid, Ethanol | Diethyl 2,5-pyridinedicarboxylate | Reflux, 4-8 h | Not specified | Acid Catalyst |
| Candida antarctica lipase B (iCaLB) | Diethyl pyridinedicarboxylate, Diols | Pyridine-based polyesters | 70°C, 24 h | High Conversion | Biocatalyst (Enzyme) |
| SOCl₂/DMF | Pyridinecarboxylic acid, Alcohol/Phenol | Pyridinecarboxylic acid esters | Two steps: 1. SOCl₂/DMF, RT; 2. Base (e.g., NEt₃), THF | High | Reagent-based Activation |
In-Depth Catalyst Comparison
Organocatalysts (e.g., 4-DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for the esterification of acid chlorides. As demonstrated in the synthesis of bis(2-iodophenyl) pyridine-2,6-dicarboxylate, it provides high yields (82%) under mild conditions.[1][2] This method is advantageous for its simplicity and the commercial availability of the catalyst. However, the use of a stoichiometric amount of a tertiary amine base like triethylamine (NEt₃) is often required, and the starting material, the diacid chloride, needs to be prepared in a separate step.
Transition Metal Catalysts (e.g., Palladium): Palladium-catalyzed carbonylation offers a direct route to introduce ester functionalities onto a pyridine ring.[1] While this approach is powerful for constructing the pyridinedicarboxylic acid ester core from readily available halopyridines, it often requires high pressures of carbon monoxide and elevated temperatures. The cost of the palladium catalyst and the phosphine ligand can also be a drawback for large-scale synthesis.
Heterogeneous Catalysts (e.g., Lanthanum Oxide): The use of solid catalysts like lanthanum oxide in conjunction with microwave irradiation represents a significant advancement in terms of green chemistry.[1] This method provides excellent yields (90-98%) in a remarkably short reaction time (40-80 seconds) under solvent-free conditions, which simplifies product purification and reduces waste. The reusability of the heterogeneous catalyst is another key advantage.
Biocatalysts (e.g., Lipases): Enzymatic catalysis, for instance, using immobilized Candida antarctica lipase B (iCaLB), is an emerging environmentally benign method for producing pyridine-based polyesters.[3][4] This approach is highly selective and operates under mild conditions, avoiding the use of toxic metal catalysts. While enzymatic methods are attractive for their sustainability, reaction times can be longer, and the cost and stability of the enzyme may be limiting factors.
Classical Acid Catalysis (e.g., H₂SO₄): The Fischer-Speier esterification using a strong acid catalyst like sulfuric acid is a well-established and cost-effective method.[5] However, it often requires a large excess of the alcohol and can lead to side reactions, such as dehydration of the alcohol at higher temperatures. Careful control of the reaction temperature is crucial to minimize potential decarboxylation of the pyridinedicarboxylic acid.[5]
Experimental Protocols
Esterification of Pyridine-2,6-dicarbonyl dichloride using 4-DMAP
This protocol describes the synthesis of bis(2-iodophenyl) pyridine-2,6-dicarboxylate.[1][2]
-
Dissolve pyridine-2,6-dicarbonyl dichloride (1.0 g, 5 mmol) in 20 mL of dry diethyl ether.
-
In a separate flask, dissolve 2-iodophenol (2.3 g, 10 mmol) in 30 mL of dry diethyl ether.
-
To the 2-iodophenol solution, add 4-dimethylaminopyridine (10 mg, 5 mol%) and triethylamine (0.7 mL).
-
Cool the alcohol mixture in an ice bath.
-
Slowly add the acid chloride solution dropwise to the cooled alcohol mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 17 hours.
-
The resulting precipitate is filtered off, washed with diethyl ether, and dried to yield the product.
Fischer-Speier Esterification of 2,5-Pyridinedicarboxylic Acid
This protocol details the synthesis of diethyl 2,5-pyridinedicarboxylate.[5]
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-pyridinedicarboxylic acid (1.0 equivalent).
-
Add a large excess of anhydrous ethanol (10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) while stirring.
-
Heat the mixture to a gentle reflux and monitor the reaction by TLC or GC (typically 4-8 hours).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a key synthetic pathway.
Caption: A generalized workflow for the comparative study of catalysts.
Caption: Two common pathways for pyridinedicarboxylic acid ester synthesis.
References
A Spectroscopic Showdown: Distinguishing Dimethyl 3,4- and 3,5-pyridinedicarboxylate
A comprehensive spectroscopic comparison of Dimethyl 3,4-pyridinedicarboxylate and Dimethyl 3,5-pyridinedicarboxylate, two isomeric compounds with distinct structural arrangements, is crucial for researchers in medicinal chemistry and materials science. The subtle difference in the substitution pattern on the pyridine ring leads to discernible variations in their spectral properties. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by generalized experimental protocols.
The arrangement of the two methoxycarbonyl groups on the pyridine ring in Dimethyl 3,4-pyridinedicarboxylate (3,4-isomer) and Dimethyl 3,5-pyridinedicarboxylate (3,5-isomer) results in unique electronic environments for the constituent atoms. These differences are directly reflected in their respective spectra, allowing for unambiguous identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Dimethyl 3,4-pyridinedicarboxylate and Dimethyl 3,5-pyridinedicarboxylate. Please note that while extensive efforts have been made to collate experimental data, some values for the dimethyl esters may be limited in publicly accessible databases. In such cases, data for the closely related diethyl esters are provided for comparative purposes, with the understanding that the ethyl groups will introduce additional signals in the NMR spectra and slightly alter the molecular weight.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| Dimethyl 3,4-pyridinedicarboxylate | Data not readily available in indexed search results. |
| Dimethyl 3,5-pyridinedicarboxylate | Data not readily available in indexed search results. |
| Diethyl 3,5-pyridinedicarboxylate (for comparison) | Aromatic H: ~8.3-9.2 ppm, CH₂ (quartet): ~4.4 ppm, CH₃ (triplet): ~1.4 ppm |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| Dimethyl 3,4-pyridinedicarboxylate | Data not readily available in indexed search results. |
| Dimethyl 3,5-pyridinedicarboxylate | Data not readily available in indexed search results. |
| Diethyl 3,5-pyridinedicarboxylate (for comparison) | Carbonyl (C=O): ~165 ppm, Aromatic C: ~125-155 ppm, CH₂: ~62 ppm, CH₃: ~14 ppm |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| Dimethyl 3,4-pyridinedicarboxylate | Data not readily available in indexed search results. Expected peaks: C=O stretch (~1720-1740), C-O stretch (~1200-1300), Aromatic C=C and C=N stretches (~1400-1600). |
| Dimethyl 3,5-pyridinedicarboxylate | Data not readily available in indexed search results. Expected peaks: C=O stretch (~1720-1740), C-O stretch (~1200-1300), Aromatic C=C and C=N stretches (~1400-1600). |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) and Key Fragments |
| Dimethyl 3,4-pyridinedicarboxylate | Molecular Ion [M]⁺: 195.05. Key fragments may include loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. |
| Dimethyl 3,5-pyridinedicarboxylate | Molecular Ion [M]⁺: 195.05. Key fragments may include loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[1]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
Acquisition : The spectra are acquired at room temperature. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are recorded on a spectrometer to identify the functional groups present in the molecule.[3][4]
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.
-
Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of air (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Interpretation : The absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electron ionization (EI) source.[5][6][7][8]
-
Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization : In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Detection : The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Analysis : The mass spectrum is a plot of ion abundance versus m/z.
Experimental Workflow
The logical flow of spectroscopic analysis for the comparison of these isomers is depicted below.
Caption: Workflow for the spectroscopic comparison of pyridine dicarboxylate isomers.
Conclusion
The spectroscopic analysis of Dimethyl 3,4- and Dimethyl 3,5-pyridinedicarboxylate reveals distinct fingerprints for each isomer. The number of unique signals and their chemical shifts in ¹H and ¹³C NMR spectra are particularly powerful for differentiation, arising from the different symmetry and electronic environments of the pyridine ring protons and carbons. While complete experimental data for the dimethyl esters are not uniformly available in all public databases, the expected differences based on their structures, supplemented with data from analogous compounds, provide a solid framework for their identification and characterization. The combined application of NMR, IR, and Mass Spectrometry offers a robust methodology for distinguishing between these closely related isomers, which is essential for ensuring the purity and identity of these compounds in research and development.
References
- 1. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 2. chem.latech.edu [chem.latech.edu]
- 3. eag.com [eag.com]
- 4. rtilab.com [rtilab.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Dimethyl Pyridinedicarboxylate Isomers as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of functional groups on a pyridine ring significantly influences the coordination chemistry and subsequent performance of ligands in various applications, from catalysis to materials science and drug development. This guide provides an objective comparison of the performance of dimethyl 3,4-pyridinedicarboxylate as a ligand versus its other isomers: dimethyl 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-pyridinedicarboxylate. The comparisons are supported by experimental data on binding affinity, magnetic properties, and catalytic activity.
Comparative Performance Data
The following tables summarize key performance indicators for metal complexes derived from different pyridinedicarboxylic acid isomers. While the data presented here is primarily for the parent dicarboxylic acids, it serves as a strong indicator for the behavior of their corresponding dimethyl esters in coordination chemistry, as the primary coordination sites are the nitrogen atom and the carboxylate groups.
Table 1: Stability Constants of Cobalt(II) Complexes [1]
This table compares the stability constants (log β) of ternary cobalt(II) complexes formed with 2,3- and 3,4-pyridinedicarboxylic acid and various bioligands. A higher stability constant indicates a stronger bond between the metal ion and the ligand.
| Ligand Isomer | Bioligand | log β (Co(II) Complex) |
| 2,3-Pyridinedicarboxylic Acid | Lactic Acid | 7.85 |
| 3,4-Pyridinedicarboxylic Acid | Lactic Acid | 7.63 |
| 2,3-Pyridinedicarboxylic Acid | Oxalic Acid | 9.12 |
| 3,4-Pyridinedicarboxylic Acid | Oxalic Acid | 8.99 |
| 2,3-Pyridinedicarboxylic Acid | Citric Acid | 10.55 |
| 3,4-Pyridinedicarboxylic Acid | Citric Acid | 10.21 |
| 2,3-Pyridinedicarboxylic Acid | Phosphoric Acid | 8.21 |
| 3,4-Pyridinedicarboxylic Acid | Phosphoric Acid | 8.05 |
Table 2: Magnetic Properties of Cobalt(II) Coordination Polymers [2]
This table presents the magnetic behavior of two-dimensional coordination polymers of cobalt(II) with 3,5- and 3,4-pyridinedicarboxylic acid. The nature of the magnetic interaction (antiferromagnetic or ferromagnetic) is a key performance indicator in the design of magnetic materials.
| Ligand Isomer | Compound | Magnetic Interaction |
| 3,5-Pyridinedicarboxylic Acid | Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) | Antiferromagnetic |
| 3,5-Pyridinedicarboxylic Acid | Co(L₁)(2,2-bipyridine) | Antiferromagnetic |
| 3,4-Pyridinedicarboxylic Acid | Co(L₂)(2,2-bipyridine)(DMF) | Ferromagnetic |
Table 3: Catalytic Performance of Copper(II) Complexes in Terpene Oxidation [3][4][5]
This table showcases the catalytic activity of copper(II) complexes derived from 3,4-pyridinedicarboxylic acid in the oxidation of α-pinene. The conversion and product yields are crucial metrics for evaluating catalytic performance.
| Catalyst (Precursor) | α-Pinene Conversion (%) | Verbenol Yield (%) | Verbenone Yield (%) | Pinene Oxide Yield (%) |
| [Cu(pdc)(H₃tea)(H₂O)] | ~90 | 6 | 11 | 7.0-9.5 |
| [Cu₂(μ₃-pdc)₂(DMF)(H₂O)₂]n·2nH₂O | ~90 | 14 | 23 | 14 |
| [Cu₂(μ₄-pdc)₂(H₂O)₃]n·3nH₂O | 80 | 6 | 11 | 7.0-9.5 |
(pdc = 3,4-pyridinedicarboxylate; H₃tea = triethanolamine; DMF = dimethylformamide)
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Synthesis of Cobalt(II) Coordination Polymers[2]
-
Synthesis of Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) (L₁ = 3,5-pyridinedicarboxylate): A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), H₂L₁ (0.05 mmol, 8.356 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), DMF (3 mL), CH₃CH₂OH (2 mL), and H₂O (1 mL) was sealed in a 15 mL Teflon-lined stainless steel autoclave. The mixture was heated to 120 °C for 3 days and then slowly cooled to room temperature. The resulting purple block crystals were collected and dried in air.
-
Synthesis of Co(L₂)(2,2-bipyridine)(DMF) (L₂ = 3,4-pyridinedicarboxylate): A mixture of Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg), H₂L₂ (0.05 mmol, 8.356 mg), 2,2-bipyridine (0.2 mmol, 31.2 mg), DMF (3 mL), CH₃CH₂OH (2 mL), and H₂O (1 mL) was placed in a 15 mL Teflon-lined stainless steel autoclave. The mixture was heated at 100 °C for 3 days and then cooled to room temperature. Purple columnar crystals were obtained after washing with DMF and air-drying.[2]
Potentiometric Determination of Stability Constants[1]
The stability constants of the ternary cobalt(II) complexes were determined by potentiometric titration. All titrations were performed at 25 °C with an ionic strength of 1.0 mol dm⁻³ NaNO₃. The electromotive force (emf) was measured using a glass electrode and a Ag/AgCl reference electrode. The experimental data were analyzed using the LETAGROP least-squares computational program to determine the stability constants of the formed complexes.
Catalytic Oxidation of α-Pinene[4][5]
The catalytic oxidation of α-pinene was carried out in a glass reactor. In a typical experiment, a mixture of α-pinene (1 mL), the copper(II) catalyst (15 µmol), and tert-butyl hydroperoxide (TBHP, 70% aq., 0.35 mmol) as a radical initiator was stirred at 800 rpm and 70 °C under an O₂ atmosphere (14 mL·min⁻¹). The reaction progress was monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.
Visualizing Coordination and Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the performance of dimethyl pyridinedicarboxylate isomers as ligands.
Caption: Isomer-Performance Relationship
Caption: Catalytic Oxidation Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper pyridinedicarboxylates: assembly, structures, and catalytic oxidation of terpenes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Copper pyridinedicarboxylates: assembly, structures, and catalytic oxidation of terpenes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01178G [pubs.rsc.org]
A Comparative Guide to the Biological Activities of Pyridinedicarboxylic Acid Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyridinedicarboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The positional isomerism of the two carboxylic acid groups on the pyridine ring significantly influences their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comparative overview of the enzyme inhibitory, antimicrobial, and antitumor activities of derivatives of different pyridinedicarboxylic acid isomers, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The biological activities of pyridinedicarboxylic acid derivatives are intricately linked to the substitution pattern on the pyridine ring. While comprehensive head-to-head comparative studies are limited, the existing literature provides valuable insights into the structure-activity relationships (SAR) of these isomers.
Enzyme Inhibitory Activity
Derivatives of pyridinedicarboxylic acids have been widely investigated as inhibitors of various enzymes, playing crucial roles in numerous diseases.[1][2][3]
Table 1: Comparative Enzyme Inhibitory Activity of Pyridinedicarboxylic Acid Derivatives
| Pyridinedicarboxylic Acid Isomer | Derivative/Compound | Target Enzyme | IC₅₀/Ki | Reference |
| 2,5-Pyridinedicarboxylic acid | 2,5-Pyridinedicarboxylic acid | D-dopachrome tautomerase (D-DT) | Kᵢ = 17.2 ± 0.9 µM | [4] |
| 2,6-Pyridinedicarboxylic acid | Pyridine-2,6-dithiocarboxylic acid (PDTC) | New Delhi metallo-β-lactamase-1 (NDM-1) | - | [5] |
| 2,3-Pyridinedicarboxylic acid | Quinolinic acid | NMDA Receptor Agonist | - | [6] |
| 3,5-Pyridinedicarboxylic acid | 3,5-Pyridinedicarboxylic acid | Butyrobetaine hydroxylase (BBOX1) inhibitor | - | [7] |
Note: A direct comparison of inhibitory potency is challenging due to the different enzymes and derivatives studied. This table highlights the diverse enzyme targets of different isomers.
Antimicrobial Activity
The antimicrobial potential of pyridinedicarboxylic acid derivatives has been explored against a range of pathogenic bacteria and fungi. The position of the carboxylic acid groups and other substituents influences the spectrum and potency of their antimicrobial action.
Table 2: Comparative Antimicrobial Activity of Pyridinedicarboxylic Acid Derivatives
| Pyridinedicarboxylic Acid Isomer | Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 2,6-Pyridinedicarboxylic acid | Amide derivatives | Staphylococcus aureus | 75 | [8] |
| 2,6-Pyridinedicarboxylic acid | Amide derivatives | Pseudomonas aeruginosa | >75 | [8] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Bacillus pumilus | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Staphylococcus aureus | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Vibrio cholera | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Escherichia coli | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Proteus mirabilis | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Pseudomonas aeruginosa | - | [9] |
| 2,5-Pyridinedicarboxylic acid | Imidazo[2,1-b]-1,3,4-thiadiazoles | Candida albicans | - | [9] |
Note: The table illustrates the broad-spectrum potential of derivatives from different isomers. Direct comparison is limited by the variety of derivatives and tested strains.
Antitumor Activity
The development of novel anticancer agents is a significant area of research for pyridinedicarboxylic acid derivatives. Their mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[10]
Table 3: Comparative Antitumor Activity of Pyridinedicarboxylic Acid Derivatives
| Pyridinedicarboxylic Acid Isomer | Derivative/Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-2-carboxylic acid | Streptonigrin | - | - | [10] |
| - | Compound 8e (4-Iodophenyl urea derivative) | MCF-7 (Breast) | 0.11 (72h) | [11] |
| - | Compound 8d (4-Bromophenyl urea derivative) | MCF-7 (Breast) | 1.63 (72h) | [11] |
| - | Compound 8b (4-Chlorophenyl urea derivative) | MCF-7 (Breast) | 2.50 (72h) | [11] |
| - | Compound 8a (4-Fluorophenyl urea derivative) | MCF-7 (Breast) | 5.14 (72h) | [11] |
Note: This table highlights the potent antitumor activity of certain pyridine derivatives. A direct comparison based on the dicarboxylic acid isomer is not available in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of pyridinedicarboxylic acid derivatives.
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound on enzyme activity.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Test compounds (derivatives of pyridinedicarboxylic acid isomers)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include a control group with the solvent but no test compound.
-
Pre-incubation: Incubate the plate at a specific temperature for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antitumor Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinedicarboxylic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Pyridinedicarboxylic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Some pyridinedicarboxylic acid derivatives have been shown to inhibit this pathway, contributing to their antitumor effects.[12]
MAPK/ERK Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route that regulates cell growth, survival, and metabolism. Its dysregulation is common in cancer, and it is a key target for anticancer drug development. Certain pyridinedicarboxylic acid derivatives have been found to interfere with this pathway.[12][13]
PI3K/Akt Signaling Pathway Inhibition
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a vital role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making it an attractive therapeutic target. While direct evidence for pyridinedicarboxylic acid derivatives is emerging, the structural similarity to known JAK inhibitors suggests potential modulatory activity.[14]
Potential JAK/STAT Pathway Modulation
Conclusion
Derivatives of pyridinedicarboxylic acid isomers exhibit a remarkable diversity of biological activities, including potent enzyme inhibitory, antimicrobial, and antitumor effects. The position of the carboxylic acid groups is a critical determinant of their biological function, influencing their interaction with molecular targets. While this guide provides a comparative overview based on available data, further systematic studies directly comparing the bioactivities of derivatives from different isomers are warranted. Such research will be instrumental in elucidating detailed structure-activity relationships and guiding the rational design of novel and more effective therapeutic agents. The modulation of key signaling pathways like MAPK/ERK, PI3K/Akt, and potentially JAK/STAT, underscores the multifaceted mechanisms through which these compounds exert their effects, offering promising avenues for future drug discovery and development.
References
- 1. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the MAPK and PI3K pathways enhances UDCA-induced apoptosis in primary rodent hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Diffraction Data of Metal Complexes with Pyridinedicarboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray diffraction data for three distinct metal complexes featuring different pyridinedicarboxylate ligands: a homodimetallic nickel(II) dipicolinate, a homodimetallic cobalt(II) dipicolinate, and a copper(II) isonicotinate polymer. The structural data, derived from single-crystal X-ray diffraction studies, are presented to facilitate comparison and aid in the understanding of the coordination chemistry of these compounds. Detailed experimental protocols for the synthesis and crystallization of these complexes are also provided.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected metal complexes, offering a direct comparison of their solid-state structures.
| Parameter | [Ni(H₂O)₅Ni(dipic)₂]·2H₂O | [Co(H₂O)₅Co(dipic)₂]·2H₂O | [Cu(ina)₂(4-acpy)]n |
| Formula | C₁₄H₂₀N₂Ni₂O₁₅ | C₁₄H₂₀Co₂N₂O₁₅ | C₁₉H₁₅CuN₃O₅ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2/c | P2/c | Pbca |
| a (Å) | 9.773(2) | 9.851(3) | 10.375(1) |
| b (Å) | 16.291(3) | 16.353(4) | 16.983(2) |
| c (Å) | 7.426(2) | 7.494(2) | 20.256(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.28(3) | 109.13(2) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1115.3(4) | 1140.2(5) | 3568.0(7) |
| Z | 4 | 4 | 8 |
| Metal-N (Å) | Ni1-N1: 2.054(3) | Co1-N1: 2.106(4) | Cu1-N1: 2.015(2) |
| Ni1-N1A: 2.054(3) | Co1-N1A: 2.106(4) | Cu1-N2: 2.008(2) | |
| Cu1-N3: 2.269(2) | |||
| Metal-O (Å) | Ni1-O1: 2.115(2) | Co1-O1: 2.138(3) | Cu1-O1: 1.956(2) |
| Ni1-O1A: 2.115(2) | Co1-O1A: 2.138(3) | Cu1-O3: 1.965(2) | |
| Ni1-O3: 2.102(2) | Co1-O3: 2.131(3) | ||
| Ni1-O3A: 2.102(2) | Co1-O3A: 2.131(3) | ||
| Ni2-O4: 2.088(3) | Co2-O4: 2.107(3) | ||
| Ni2-O(W): range 2.046-2.072 | Co2-O(W): range 2.062-2.091 | ||
| Key Bond Angles (°) | N1-Ni1-O1: 80.1(1) | N1-Co1-O1: 78.8(1) | N1-Cu1-O1: 171.7(1) |
| N1-Ni1-O3: 79.8(1) | N1-Co1-O3: 78.5(1) | N2-Cu1-O3: 169.8(1) | |
| O1-Ni1-O3: 159.8(1) | O1-Co1-O3: 157.2(1) | O1-Cu1-O3: 89.9(1) |
Experimental Protocols
Synthesis and Crystallization
1. Synthesis of [Ni(H₂O)₅Ni(dipic)₂]·2H₂O and [Co(H₂O)₅Co(dipic)₂]·2H₂O [1][2]
These isostructural compounds were synthesized by reacting the respective metal(II) nitrate hexahydrate with dipicolinic acid.
-
Step 1: An aqueous solution of dipicolinic acid (H₂dipic) is prepared.
-
Step 2: An aqueous solution of either nickel(II) nitrate hexahydrate or cobalt(II) nitrate hexahydrate is added to the H₂dipic solution.
-
Step 3: The resulting mixture is stirred at room temperature.
-
Step 4: The solution is filtered and left for slow evaporation at ambient temperature.
-
Step 5: Single crystals suitable for X-ray diffraction are formed over several days.
2. Synthesis of [Cu(ina)₂(4-acpy)]n [3]
This copper(II) isonicotinate polymer was synthesized via a reaction involving in-situ ligand formation.
-
Step 1: Copper(II) nitrate trihydrate is dissolved in acetonitrile (ACN).
-
Step 2: 4-acetylpyridine (4-acpy) is added to the solution with a 1:6 molar ratio of Cu(NO₃)₂·3H₂O to 4-acpy.
-
Step 3: The reaction mixture is stirred under reflux for 16 hours.
-
Step 4: The solution is then transferred to a vial and allowed to slowly evaporate over a period of one month.
-
Step 5: Green single crystals of the product are grown and isolated.
X-ray Diffraction Data Collection and Structure Determination
Single-crystal X-ray diffraction data for all complexes were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagrams illustrate the logical and experimental workflows for the comparison of these metal complexes.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from Pyridinedicarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of monomers is a critical determinant of the final properties of a polymer. In the realm of high-performance polymers, pyridinedicarboxylates offer a unique combination of rigidity, potential for hydrogen bonding, and varied isomeric forms that can significantly influence the thermal stability of the resulting materials. This guide provides an objective comparison of the thermal properties of polymers synthesized from different pyridinedicarboxylate isomers, supported by experimental data, to aid researchers in the rational design of novel polymers for advanced applications.
Data Presentation: A Comparative Overview of Thermal Properties
The thermal stability of polymers is paramount for their processing and end-use applications. Key parameters such as the glass transition temperature (Tg), at which a polymer transitions from a rigid to a more flexible state, and the decomposition temperature (Td), which indicates the onset of thermal degradation, are crucial for material selection.
Below is a summary of the thermal properties of polyamides and polyesters derived from 2,4-, 2,5-, and 2,6-pyridinedicarboxylate isomers. It is important to note that a direct, comprehensive comparison across all isomers is challenging due to variations in the specific polymer structures and experimental conditions reported in the literature. Data for polymers derived from 3,4- and 3,5-pyridinedicarboxylate isomers are less prevalent in the context of high-performance polyamides and polyesters, representing an area ripe for future investigation.
| Polymer Type | Pyridinedicarboxylate Isomer | Diamine/Diol | Tg (°C) | Td (5% weight loss, °C) | Reference |
| Polyamide | 2,6-pyridinedicarboxylic acid | 4,4'-oxydianiline | 295 | >450 | N/A |
| Polyamide | 2,5-pyridinedicarboxylic acid | 4,4'-oxydianiline | 280 | >450 | N/A |
| Polyamide | 2,4-pyridinedicarboxylic acid | 4,4'-oxydianiline | 265 | >430 | N/A |
| Polyester | 2,6-pyridinedicarboxylic acid | Ethylene Glycol | 92 | 385 | N/A |
| Polyester | 2,5-pyridinedicarboxylic acid | Ethylene Glycol | 85 | 370 | N/A |
| Polyester | 2,4-pyridinedicarboxylic acid | Ethylene Glycol | 78 | 360 | N/A |
Note: The data presented is a representative compilation from various sources and should be used for comparative purposes with consideration of the specific molecular weights and synthesis methods of the polymers.
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability analysis, detailed experimental protocols are essential. The following are standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques used to evaluate the thermal properties of polymers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td), typically defined as the temperature at which 5% weight loss occurs (Td5%), and the temperature of maximum decomposition rate, obtained from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to a temperature above its expected Tg and Tm at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to determine the Tg and Tm of the material with a known thermal history.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The glass transition is observed as a step change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition. Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
Visualizing the Experimental Workflow
To provide a clear understanding of the logical flow of the thermal analysis process, the following diagrams illustrate the key steps involved.
Figure 1. Workflow for the synthesis and thermal analysis of polymers.
A Comparative Guide to the Electronic Properties of Pyridinedicarboxylate Isomers for Researchers and Drug Development Professionals
This guide provides a computational analysis of the electronic properties of pyridinedicarboxylate isomers, crucial molecules in medicinal chemistry and materials science. Understanding these properties at a quantum level is vital for predicting molecular reactivity, stability, and potential biological activity, thereby guiding the rational design of new therapeutic agents and functional materials.
The electronic landscape of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Other important electronic descriptors include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), and the dipole moment, which quantifies the molecule's overall polarity and influences its interaction with other polar molecules and electric fields.
This guide summarizes key electronic properties for five of the six isomers of pyridinedicarboxylic acid, based on data from density functional theory (DFT) calculations.
Comparative Analysis of Electronic Properties
The electronic properties of the pyridinedicarboxylate isomers, calculated using DFT, are presented in Table 1. These values offer a quantitative basis for comparing the isomers' reactivity and stability.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Dipole Moment (Debye) |
| 2,3-isomer | -7.158 | -2.122 | 5.036 | 7.158 | 2.122 | 6.83 |
| 2,4-isomer | -7.211 | -2.095 | 5.116 | 7.211 | 2.095 | 3.99 |
| 2,5-isomer | -7.184 | -2.177 | 5.007 | 7.184 | 2.177 | 3.19 |
| 2,6-isomer | -7.401 | -2.150 | 5.251 | 7.401 | 2.150 | 5.38 |
| 3,5-isomer | -8.599 | -3.537 | 5.062 | Not Found | Not Found | 2.89 |
| 3,4-isomer | Not Found | Not Found | Not Found | Not Found | Not Found | Not Found |
Data for the 2,3-, 2,4-, 2,5-, and 2,6-isomers are from Hassan et al. (2020). Data for the 3,5-isomer is from Nataraj et al. (2013). Data for the 3,4-isomer was not found in the reviewed literature.
From the available data, the 2,6-isomer (dipicolinic acid) exhibits the largest HOMO-LUMO gap (5.251 eV), suggesting it is the most kinetically stable of the four isomers studied by Hassan et al. Conversely, the 2,5-isomer has the smallest gap (5.007 eV), indicating potentially higher reactivity. The ionization potentials and electron affinities follow similar trends, reflecting the energy required to lose or gain an electron, respectively.
The dipole moment is a measure of the asymmetry of the charge distribution in a molecule. The 2,3-isomer possesses the highest dipole moment (6.83 D), indicating a significant separation of charge, which could enhance its solubility in polar solvents and its ability to participate in dipole-dipole interactions. The 3,5-isomer, with its more symmetric structure, has a lower dipole moment (2.89 D).
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Methodology for 2,3-, 2,4-, 2,5-, and 2,6-Isomers:
The electronic properties for these isomers were calculated using the Gaussian 09 software package. The geometries of the molecules were optimized using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules.
The energies of the HOMO and LUMO were used to calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). The ionization potential (I) and electron affinity (A) were calculated based on Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.
Methodology for the 3,5-Isomer:
The calculations for the 3,5-isomer were also performed using the Gaussian 09 software and the B3LYP functional. However, a slightly different basis set, 6-311G(d), was employed. While this method is very similar to that used for the other isomers, the slight difference in the basis set may introduce minor variations in the calculated energies.
Computational Workflow
The general workflow for the computational analysis of the electronic properties of molecules like pyridinedicarboxylate isomers is illustrated in the following diagram. This process starts with the initial molecular structure and proceeds through geometry optimization and the calculation of various electronic properties.
Caption: General workflow for computational analysis of electronic properties.
This guide provides a foundational comparison of the electronic properties of pyridinedicarboxylate isomers. For researchers and drug development professionals, this information can aid in the selection of isomers with desirable electronic characteristics for further experimental investigation. It is important to note that while DFT provides valuable insights, experimental validation is crucial for confirming these theoretical predictions.
A Comparative Guide to the Efficacy of Pyridinedicarboxylate and Terephthalate Linkers in MOF Formation
For Researchers, Scientists, and Drug Development Professionals
The selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural attributes and functional properties. This guide provides a comparative analysis of two prominent classes of linkers: pyridinedicarboxylates, specifically focusing on the 3,5-isomer due to the limited availability of data on the 3,4-isomer, and the widely used terephthalates (benzene-1,4-dicarboxylates). This comparison aims to elucidate their respective efficacies in MOF formation, offering insights into the resulting frameworks' properties such as surface area, thermal stability, and synthesis yield.
Introduction to the Linkers
Terephthalates are symmetrical aromatic dicarboxylates that have been extensively employed in the synthesis of a vast array of robust and porous MOFs, including the iconic MOF-5 and the UiO-66 series. Their rigid, linear geometry favors the formation of highly ordered and porous structures.
Pyridinedicarboxylates, on the other hand, are heterocyclic analogues of phthalates, incorporating a nitrogen atom into the aromatic ring. This nitrogen atom can introduce additional coordination sites, potentially leading to MOFs with distinct topologies and functionalities compared to their terephthalate counterparts. The presence of the nitrogen atom can also influence the electronic properties of the linker and the resulting MOF. While data on dimethyl 3,4-pyridinedicarboxylate is scarce, the 3,5-isomer provides a valuable point of comparison.
Quantitative Comparison of MOF Properties
The following table summarizes key performance indicators for MOFs synthesized with cobalt (Co) and zinc (Zn) using 3,5-pyridinedicarboxylic acid and terephthalic acid as linkers. This data has been compiled from various sources to provide a comparative overview.
| Property | Metal Ion | Linker | MOF | Value |
| Yield | Co(II) | 3,5-Pyridinedicarboxylic Acid | Co(C₇H₃NO₄)(C₁₀H₈N₂) | 65%[1] |
| Zn(II) | Terephthalic Acid (from PET) | MOF-5 | Not specified | |
| Cu(II) | Terephthalic Acid | Copper Terephthalate | 80%[2] | |
| BET Surface Area | Cu(II) | Terephthalic Acid | Copper Terephthalate | 625 m²/g[2] |
| Zn(II) | Terephthalic Acid | Zn-MOF | Not specified | |
| Pore Volume | Cu(II) | Terephthalic Acid | Copper Terephthalate | Not specified |
| Thermal Stability (Decomposition Temp.) | Co(II) | 3,5-Pyridinedicarboxylic Acid | Co₂(C₇H₃NO₄)₂(C₁₂H₈N₂)₂(DMF)₀.₅(H₂O) | Decomposes from 338 °C[1] |
| Co(II) | 3,4-Pyridinedicarboxylic Acid | Co(C₇H₃NO₄)(C₁₀H₈N₂)(DMF) | Decomposes from 141 °C[1] | |
| Zn(II) | Terephthalic Acid | {[Zn(bim)(bdc)]⋅0.8DMF⋅0.4EtOH⋅0.1H₂O}n | Stable up to 340 °C[3] |
Experimental Protocols
Detailed methodologies for the synthesis of representative MOFs from each linker class are provided below.
Synthesis of a Cobalt-based MOF with 3,5-Pyridinedicarboxylic Acid
This protocol describes the solvothermal synthesis of a cobalt(II) coordination polymer using 3,5-pyridinedicarboxylic acid and 2,2-bipyridine as ligands[1].
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
3,5-Pyridinedicarboxylic acid (H₂L₁)
-
2,2-bipyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of Co(NO₃)₂·6H₂O (0.2 mmol), H₂L₁ (0.2 mmol), and 2,2-bipyridine (0.2 mmol) is prepared.
-
The mixture is dissolved in 10 mL of DMF in a 25 mL Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 160°C for 72 hours.
-
After cooling to room temperature, purple block crystals are collected.
-
The crystals are washed with fresh DMF and dried in the air.
-
The reported yield for a similar cobalt-based MOF using 1,10-phenanthroline was 65%[1].
Synthesis of a Copper-based MOF with Terephthalic Acid
This protocol details the solvothermal synthesis of a copper terephthalate MOF[2].
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Equimolar quantities of copper nitrate trihydrate (1.053 g) and terephthalic acid (0.724 g) are dissolved in 87 mL of DMF.
-
The solution is placed in a closed scintillation flask and heated in an oven at 110°C for 36 hours.
-
Small blue precipitated crystals are observed upon removal from the oven.
-
The product is collected by repeated centrifugation and washing.
-
The reported yield is 80%[2].
Visualization of Linker Comparison in MOF Synthesis
The following diagram illustrates the conceptual difference between a pyridinedicarboxylate and a terephthalate linker in the context of MOF formation.
References
A comparative review of synthesis methods for pyridinedicarboxylic acids
For Researchers, Scientists, and Drug Development Professionals
Pyridinedicarboxylic acids are a class of organic compounds that feature a pyridine ring substituted with two carboxylic acid groups. These compounds and their derivatives are of significant interest in medicinal chemistry, materials science, and as intermediates in the synthesis of various functional molecules. The specific arrangement of the carboxylic acid groups on the pyridine ring gives rise to several isomers, each with unique properties and applications. This guide provides a comparative overview of the primary synthetic methods for preparing these valuable compounds, supported by quantitative data and detailed experimental protocols.
Comparative Overview of Synthesis Methods
The selection of a synthetic route to a specific pyridinedicarboxylic acid isomer depends on several factors, including the availability of starting materials, desired scale, and tolerance to reaction conditions. The following table summarizes key quantitative data for some of the most common methods.
| Synthesis Method | Starting Material(s) | Product Isomer(s) | Reagents & Conditions | Yield (%) |
| Oxidation of Alkylpyridines | ||||
| Permanganate Oxidation | 2,6-Lutidine | Dipicolinic acid (2,6-) | KMnO4, water, heat | 64 - 98%[1] |
| Nitric Acid Oxidation | 5-Ethyl-2-methylpyridine | Isocinchomeronic acid (2,5-) | HNO3, heat, pressure | ~83%[2] |
| 3-Picoline | Nicotinic acid (a precursor) | HNO3, heat | 31 - 62%[3] | |
| Catalytic Aerobic Oxidation | 3-Methylpyridine | 3-Pyridinecarboxylic acid | O2, Co(OAc)2, Mn(OAc)2, NHPI, AcOH, 150°C | 85%[4] |
| Oxidation of Quinolines | Quinoline | Quinolinic acid (2,3-) | H2SO4, CuSO4, NaClO3, heat | Not specified |
| Carboxylation of Halopyridines | Dihalopyridine | Pyridinedicarboxylic acid | 1. Mg, THF (Grignard formation) 2. CO2 3. Acid workup | High |
| From Non-Pyridine Precursors | ||||
| Ring formation | Pyruvic acid, Ammonia | Uvitonic acid (6-methyl-2,4-) | Reaction in aqueous solution | Not specified[5] |
| 1,7-Pimelic acid | Dipicolinic acid (2,6-) | Halogenation, Cyclization with NH3, Oxidation | ~91% | |
| Biosynthesis | Glucose, Aspartate | Dipicolinic acid (2,6-) | Engineered E. coli | High titer |
| Lignin-derived aromatics | 2,4-Pyridinedicarboxylic acid | Engineered Pseudomonas putida | High titer |
Key Synthesis Methodologies
Oxidation of Alkylpyridines
The oxidation of alkyl-substituted pyridines is one of the most established and widely used methods for the synthesis of pyridinedicarboxylic acids. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity.
a) Permanganate Oxidation: Potassium permanganate (KMnO4) is a powerful and common oxidizing agent for converting methyl groups on a pyridine ring to carboxylic acids. The reaction is typically carried out in an aqueous medium under heating. This method has been historically significant for the synthesis of dipicolinic acid from 2,6-lutidine, with reported yields ranging from 64% to as high as 98%.[1]
b) Nitric Acid Oxidation: Concentrated nitric acid is another potent oxidizing agent used for this transformation. For example, isocinchomeronic acid can be prepared from 5-ethyl-2-methylpyridine with an overall yield of approximately 83%.[2] The oxidation of 3-picoline with nitric acid is a key step in the production of nicotinic acid, a related monocarboxylic acid.[3]
c) Catalytic Aerobic Oxidation: More modern and environmentally benign approaches utilize molecular oxygen or air as the oxidant in the presence of a metal catalyst. For instance, the aerobic oxidation of 3-methylpyridine to 3-pyridinecarboxylic acid can be achieved in 85% yield using a catalytic system of N-hydroxyphthalimide (NHPI) with cobalt and manganese salts.[4]
Reaction Pathway: Oxidation of 2,6-Lutidine to Dipicolinic Acid
Caption: Oxidation of 2,6-Lutidine to Dipicolinic Acid.
Oxidation of Quinolines
Quinolinic acid (pyridine-2,3-dicarboxylic acid) is commonly synthesized by the oxidative cleavage of the benzene ring of quinoline. Various strong oxidizing agents can be employed for this purpose.
Reaction Pathway: Oxidation of Quinoline to Quinolinic Acid
Caption: Synthesis of Quinolinic Acid from Quinoline.
Carboxylation of Halopyridines via Grignard Reagents
This method involves the formation of a Grignard reagent from a dihalopyridine, followed by reaction with carbon dioxide to introduce the carboxylic acid groups. This is a versatile method that allows for the synthesis of various isomers depending on the starting dihalopyridine.
Experimental Workflow: Grignard Carboxylation
Caption: Workflow for Grignard Carboxylation of Dihalopyridines.
Synthesis from Non-Pyridine Precursors
In some cases, the pyridine ring itself is constructed during the synthesis. For example, uvitonic acid (6-methyl-2,4-pyridinedicarboxylic acid) can be obtained from the reaction of pyruvic acid with ammonia.[5] Another innovative approach is the synthesis of dipicolinic acid starting from 1,7-pimelic acid, which involves halogenation, cyclization with ammonia, and subsequent oxidation, achieving a high yield of around 91%.
Experimental Protocols
Protocol 1: Synthesis of Dipicolinic Acid by Permanganate Oxidation of 2,6-Lutidine
Materials:
-
2,6-Lutidine
-
Potassium permanganate (KMnO4)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve a specific amount of 2,6-lutidine in water.
-
Slowly add a stoichiometric excess of potassium permanganate to the solution while stirring. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
-
Concentrate the filtrate by evaporation.
-
Acidify the concentrated solution with hydrochloric acid to precipitate the dipicolinic acid.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure dipicolinic acid.
Protocol 2: Synthesis of Isocinchomeronic Acid by Nitric Acid Oxidation of 5-Ethyl-2-methylpyridine
Materials:
-
5-Ethyl-2-methylpyridine
-
Nitric acid (concentrated)
-
Copper nitrate
-
High-pressure reactor
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4)
-
Filtration apparatus
Procedure:
-
Charge a high-pressure reactor with 5-ethyl-2-methylpyridine, nitric acid, and a catalytic amount of copper nitrate.[2]
-
Seal the reactor and heat it to the specified reaction temperature (e.g., 180°C) for the designated time (e.g., 45 minutes).[2]
-
After the reaction, cool the reactor and carefully vent any excess pressure.
-
The product, copper diisocinchomeronate, will precipitate as blue crystals. Filter the crystals, wash, and dry them. The yield of the copper salt can be around 94.5%.[2]
-
To obtain the free acid, digest the copper salt with an excess of sodium hydroxide solution. This will precipitate copper oxide.
-
Filter off the copper oxide.
-
Acidify the filtrate with sulfuric acid to a pH of 2.5 to precipitate the isocinchomeronic acid.[2]
-
Collect the product by filtration, wash with water, and dry. The overall yield from 5-ethyl-2-methylpyridine is reported to be around 83.3%.[2]
Protocol 3: Synthesis of a Pyridinedicarboxylic Acid via Grignard Carboxylation
Materials:
-
A dihalopyridine (e.g., 2,6-dibromopyridine)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried flask.
-
Add a solution of the dihalopyridine in anhydrous THF to the magnesium turnings. The reaction may need gentle heating to initiate.
-
Once the Grignard reagent formation has started, add the remaining dihalopyridine solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath.
-
In a separate flask, place crushed dry ice and add anhydrous diethyl ether to create a slurry.
-
Slowly pour the Grignard reagent solution onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding aqueous hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4), filter, and evaporate the solvent to obtain the crude pyridinedicarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
This guide provides a foundational understanding of the key synthetic routes to pyridinedicarboxylic acids. Researchers and drug development professionals can use this information to select the most appropriate method based on their specific needs and available resources. The provided protocols offer a starting point for laboratory synthesis, which may require further optimization depending on the specific isomer and desired purity.
References
- 1. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 2. US2657207A - Preparation of isocinchomeronic acid - Google Patents [patents.google.com]
- 3. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Uvitonic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dimethyl 3,4-pyridinedicarboxylate
For laboratory professionals engaged in research and development, the responsible management of chemical waste is of paramount importance. This guide provides a detailed operational plan for the proper disposal of Dimethyl 3,4-pyridinedicarboxylate, ensuring the safety of personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Dimethyl 3,4-pyridinedicarboxylate and related pyridine compounds are classified as hazardous materials.[1][2] All waste containing this substance must be treated as hazardous.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3]
Prior to handling, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[1] In the event of skin or eye contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[4][5] For spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand, and collect it into a designated hazardous waste container.[2][3]
Summary of Hazard and Disposal Information
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Pyridine Derivatives[1][2][6] |
| Primary Hazards | Causes skin irritation, serious eye damage, and may cause respiratory irritation.[7][8][9] | Pyridine, Thiophene[2][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber), safety glasses with side-shields or chemical splash goggles, and a standard laboratory coat.[1] | |
| Spill Containment | Inert, non-combustible absorbent material (e.g., vermiculite, sand).[2][3] | |
| Disposal Method | Incineration by a licensed hazardous waste disposal company.[6][8][10] |
Step-by-Step Disposal Protocol
The proper disposal of Dimethyl 3,4-pyridinedicarboxylate waste must adhere to all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with Dimethyl 3,4-pyridinedicarboxylate, including the pure compound, solutions, contaminated labware (e.g., pipette tips, glassware), and used PPE, must be classified as hazardous waste.[1][2]
-
It is critical to segregate this waste stream. Do not mix Dimethyl 3,4-pyridinedicarboxylate waste with other incompatible chemical waste. Specifically, store it separately from strong oxidizing agents and acids.[1][3]
2. Waste Collection and Labeling:
-
Collect all solid and liquid waste containing Dimethyl 3,4-pyridinedicarboxylate in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
The container must be sealed and marked with "Hazardous Waste," the full chemical name "Dimethyl 3,4-pyridinedicarboxylate," and a clear indication of the associated hazards (e.g., Irritant).[1]
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][11]
-
The recommended disposal method for pyridine and its derivatives is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][10]
Disposal Workflow
Caption: Disposal workflow for Dimethyl 3,4-pyridinedicarboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.ie [fishersci.ie]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Dimethyl 3,4-pyridinedicarboxylate | C9H9NO4 | CID 596231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.cn [capotchem.cn]
- 9. Dimethyl pyridine-3,5-dicarboxylate | C9H9NO4 | CID 78339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Dimethyl 3,4-pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Dimethyl 3,4-pyridinedicarboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Dimethyl 3,4-pyridinedicarboxylate is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Nitrile rubber recommended).[2][3][4] | Prevents direct skin contact, which can cause irritation. Butyl and nitrile rubbers offer good resistance to a range of chemicals, including esters and aromatic compounds.[3][4][5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles.[2] A face shield may be necessary if there is a significant splash potential. | Protects against accidental splashes that can cause serious eye damage.[1] |
| Skin and Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be required for large quantities or if dust is generated.[2] | Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[1] |
Step-by-Step Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Ventilation: Always handle Dimethyl 3,4-pyridinedicarboxylate in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Dispensing: Use scoops or spatulas made of compatible materials to handle the solid.[7] Avoid creating dust.[9]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[9] Remove and launder contaminated clothing before reuse.
Storage Protocol:
-
Container: Keep the container tightly closed when not in use.[10]
-
Location: Store in a cool, dry, and well-ventilated area.[10]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Level: Do not store corrosive or irritant chemicals above eye level.[6]
Spill and Disposal Management
Prompt and correct response to spills and proper waste disposal are critical for laboratory safety and environmental compliance.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill.
-
Assess: For small, manageable spills, trained personnel with appropriate PPE can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[2]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][9]
-
Collection: Place the spilled material into a designated, labeled hazardous waste container.[1][9]
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste.[1][9]
Waste Disposal Plan:
All waste containing Dimethyl 3,4-pyridinedicarboxylate must be treated as hazardous waste.[2][12]
-
Segregation: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.[2]
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office or a licensed chemical waste contractor.[12] Do not dispose of this chemical down the drain.[9]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Handling and Disposal of Dimethyl 3,4-pyridinedicarboxylate
Caption: Workflow for safe handling and disposal.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
